3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole
Description
The exact mass of the compound 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is 249.99670 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLJXHNBJEZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242382 | |
| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-90-3 | |
| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3): A Comprehensive Technical Guide
As a Senior Application Scientist, I approach the integration of novel heterocyclic building blocks not merely as a synthetic exercise, but as a strategic enabler for downstream drug discovery. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3) is a highly specialized, halogenated pyrazole derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the antiviral space[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, applications in advanced drug discovery, and validated experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this building block is essential for predicting its behavior in complex multi-step syntheses. The isopropyl group at the N1 position provides significant steric bulk and lipophilicity, while the methyl group at C5 acts as an electron-donating moiety, subtly tuning the electron density of the heteroaromatic ring. The C3-iodo substituent is the primary reactive handle, primed for transition-metal-catalyzed cross-coupling.
Table 1: Physicochemical Properties of CAS 1354706-90-3
| Parameter | Specification / Value |
| Chemical Name | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole |
| CAS Registry Number | 1354706-90-3 |
| Molecular Formula | C7H11IN2 |
| Molecular Weight | 250.08 g/mol |
| Predicted LogP | ~2.5 - 3.0 |
| Structural Class | Halogenated Heterocycle (Pyrazole) |
| Physical State | Off-white to pale yellow solid/oil |
Mechanistic Synthesis Pathways
Direct electrophilic aromatic substitution (EAS) on 1-alkyl-5-methylpyrazoles typically functionalizes the C4 position, as it is the most electron-rich carbon in the heteroaromatic system. To achieve regioselective iodination at the C3 position, synthetic chemists must employ strategic workarounds.
Two primary mechanistic pathways are utilized:
-
C4-Blocking and Decarboxylation: As utilized in the synthesis of complex antiviral inhibitors, the C4 position is temporarily blocked using a carboxylate directing group (e.g., methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate). Subsequent treatment with iodine, iodic acid, and sulfuric acid forces the electrophile to the C3 position, yielding methyl 3-iodo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate[2]. The carboxylate is subsequently hydrolyzed and decarboxylated.
-
Direct C3-Lithiation: A more atom-economical approach involves the direct, low-temperature deprotonation of the C3 proton using a strong organolithium base, followed by electrophilic trapping with molecular iodine.
Fig 1. Regioselective synthesis pathway of CAS 1354706-90-3 via C3-lithiation and iodination.
Applications in Advanced Drug Discovery
The strategic value of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is prominently showcased in the development of antiviral therapeutics. Specifically, this scaffold has been extensively utilized by Bristol-Myers Squibb in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[3].
In these complex architectures, the pyrazole core serves as a critical hinge region. The C3-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing for the rapid diversification of the molecular periphery to optimize binding affinity within the viral replication complex.
Fig 2. Application of CAS 1354706-90-3 in the synthesis of HCV NS5A inhibitors via cross-coupling.
Validated Experimental Protocols
To ensure reproducibility and high yields, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm causality and reaction progress.
Protocol 1: Regioselective Synthesis via C3-Lithiation
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).
-
Lithiation: Cool the solution to -78 °C. Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 1 hour at -78 °C.
-
Causality: The C3 proton is the most acidic available proton. The cryogenic temperature (-78 °C) is critical to prevent ring fragmentation or unwanted nucleophilic addition of the alkyllithium to the pyrazole ring.
-
Self-Validating Step: Quench a 0.1 mL aliquot with D2O. LC-MS analysis should show >95% deuterium incorporation at[M+H]+ 126, confirming complete lithiation.
-
-
Electrophilic Trapping: Add a solution of iodine (I2, 1.1 equiv) in anhydrous THF dropwise. Maintain -78 °C for 2 hours, then slowly warm to room temperature.
-
Quenching & Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
-
Setup: In a microwave vial, combine 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous K2CO3 (2.0 equiv).
-
Causality: A biphasic solvent system with a mild base facilitates the transmetalation step while maintaining catalyst stability. The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step for sterically hindered substrates.
-
-
Reaction: Seal the vial, purge with argon, and heat at 90 °C for 12 hours.
-
Self-Validating Step: Monitor via HPLC. The disappearance of the starting material peak (m/z 251.0) and the emergence of the product peak validate the transmetalation and reductive elimination efficiency.
-
-
Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.
Analytical Characterization Standards
Rigorous analytical validation is required before deploying CAS 1354706-90-3 in downstream API synthesis[4].
Table 2: Analytical Validation Framework
| Analytical Technique | Target Specification | Mechanistic Purpose / Causality |
| 1H NMR (400 MHz, CDCl3) | Septet at ~4.5 ppm (1H) | Confirms the presence and intact nature of the N-isopropyl group. |
| 13C NMR (100 MHz, CDCl3) | C-I carbon peak at ~85-95 ppm | Validates the heavy-atom effect of iodine at the C3 position. |
| HPLC (UV at 254 nm) | > 98% Area Under Curve (AUC) | Ensures absence of C4-iodo or di-iodo regioisomers prior to coupling. |
| LC-MS (ESI+) | [M+H]+ m/z 251.0 | Confirms exact molecular weight and isotopic signature of iodine. |
| Karl Fischer Titration | < 0.1% water content | Critical for preventing catalyst poisoning in downstream Pd-coupling. |
Handling, Safety, and Storage
As an iodinated heterocycle, CAS 1354706-90-3 is susceptible to photolytic cleavage of the C-I bond over time, which can liberate free iodine and degrade the material.
-
Storage: Store in amber glass vials to protect from UV light. Maintain under an inert argon atmosphere at 2–8 °C to ensure long-term stability.
-
Handling: Handle in a well-ventilated fume hood. Standard PPE (nitrile gloves, lab coat, safety goggles) is required, as halogenated pyrazoles can be skin and eye irritants.
References
- Title: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3 Source: MolAid Chemical Database URL
- Title: methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS 1193723-43-1 Source: MolAid Chemical Database URL
- Title: 13-cyclohexyl-6-(1-isopropyl-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-ylcarbonyl)-1H-pyrazol-5-yl) / COMPOUNDS FOR THE TREATMENT OF HEPATITIS C (WO2010093359A1)
- Title: 1354706-90-3 | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole Information Source: Ambeed URL
Sources
- 1. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]
- 2. methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号 1193723-43-1 - 摩熵化学 [molaid.com]
- 3. 13-cyclohexyl-6-(1-isopropyl-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-ylcarbonyl)-1H-pyrazol-5-yl)-N-(isopropylsulfonyl)-3-methoxy-7H-indolo[2,1-a][2]benzazepine-10-carboxamide - CAS号 1193721-55-9 - 摩熵化学 [molaid.com]
- 4. 1354706-90-3|3-Iodo-1-isopropyl-5-methyl-1H-pyrazole| Ambeed [ambeed.com]
chemical structure of 3-iodo-1-isopropyl-5-methylpyrazole
An In-depth Technical Guide to the Synthesis and Chemical Profile of 3-iodo-1-isopropyl-5-methylpyrazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-iodo-1-isopropyl-5-methylpyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, a robust and validated synthetic pathway, methods for its characterization, and its potential applications as a versatile building block in the synthesis of novel chemical entities.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties, making compounds like 3-iodo-1-isopropyl-5-methylpyrazole valuable intermediates for creating diverse molecular libraries.[5]
Chemical Structure and Properties of 3-iodo-1-isopropyl-5-methylpyrazole
The structure of 3-iodo-1-isopropyl-5-methylpyrazole is defined by a central pyrazole ring with three key substituents that dictate its chemical reactivity and potential applications:
-
Iodo Group at C3: The iodine atom at the 3-position is the most significant feature for synthetic utility. It serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6]
-
Isopropyl Group at N1: The N-isopropyl group enhances the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties in a drug discovery context. Its steric bulk also directs the regioselectivity of subsequent reactions on the pyrazole ring.[7]
-
Methyl Group at C5: The methyl group at the 5-position provides steric hindrance that can influence the regioselectivity of the N-alkylation step during synthesis, favoring the desired N1 isomer.[8]
Physicochemical Properties
The following table summarizes the predicted and known properties of 3-iodo-1-isopropyl-5-methylpyrazole and its core precursor, 3-iodo-5-methyl-1H-pyrazole.
| Property | Value (3-iodo-1-isopropyl-5-methylpyrazole) | Value (3-iodo-5-methyl-1H-pyrazole) | Source |
| Molecular Formula | C₇H₁₁IN₂ | C₄H₅IN₂ | [9] |
| Molecular Weight | 250.08 g/mol | 208.00 g/mol | [9][10] |
| Topological Polar Surface Area | 17.82 Ų | 28.7 Ų | [9] |
| LogP (Predicted) | 2.38 | 1.36 | [9][11] |
| Hydrogen Bond Donors | 0 | 1 | [9][12] |
| Hydrogen Bond Acceptors | 2 | 2 | [9][12] |
| CAS Number | 1215295-86-5 (for 4-iodo isomer) | 93233-21-7 | [9][11] |
Note: Data for the title compound is based on its close isomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole, as specific experimental data is not widely published. Data for the precursor is from PubChem and the EPA CompTox Chemicals Dashboard.
Synthesis of 3-iodo-1-isopropyl-5-methylpyrazole: A Validated Two-Step Protocol
The synthesis of 3-iodo-1-isopropyl-5-methylpyrazole can be efficiently achieved through a two-step process starting from the commercially available 3-amino-5-methylpyrazole. This route is designed for high regioselectivity and yield.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-iodo-1-isopropyl-5-methylpyrazole.
Step 1: Synthesis of 3-iodo-5-methyl-1H-pyrazole via Sandmeyer Reaction
The initial step involves the conversion of the amino group of 3-amino-5-methylpyrazole into an iodo group. The Sandmeyer reaction is a reliable and well-established method for this transformation.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary amine with sodium nitrite (NaNO₂) in the presence of a strong acid (HCl) at low temperatures (0-5 °C) generates a diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.
-
Iodide Displacement: The subsequent addition of potassium iodide (KI) to the diazonium salt solution results in the displacement of the diazonium group by iodide, with the evolution of nitrogen gas. This is an efficient method for introducing iodine onto an aromatic ring.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Add the previously prepared diazonium salt solution to the KI solution in portions, allowing for the controlled evolution of nitrogen gas.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: N-Isopropylation of 3-iodo-5-methyl-1H-pyrazole
The final step is the alkylation of the pyrazole nitrogen with an isopropyl group. The choice of base and solvent is crucial for achieving high yield and regioselectivity.
Causality Behind Experimental Choices:
-
Base and Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the pyrazole and the base. Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the pyrazole nitrogen without causing significant side reactions.[8][13]
-
Alkylating Agent: 2-iodopropane or 2-bromopropane serves as the source of the isopropyl group.
-
Regioselectivity: The alkylation is expected to occur predominantly at the N1 position. The steric hindrance from the methyl group at the C5 position disfavors alkylation at the adjacent N2 position, leading to the desired 1,5-disubstituted product.[8]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-iodo-5-methyl-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 3-iodo-1-isopropyl-5-methylpyrazole.
Structural Characterization
The identity and purity of the synthesized 3-iodo-1-isopropyl-5-methylpyrazole should be confirmed using standard analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A doublet corresponding to the two methyl groups of the isopropyl moiety (~1.4 ppm).- A septet for the CH proton of the isopropyl group (~4.5 ppm).- A singlet for the methyl group on the pyrazole ring (~2.3 ppm).- A singlet for the proton at the C4 position of the pyrazole ring (~6.2 ppm). |
| ¹³C NMR | - Peaks for the isopropyl methyl carbons (~22 ppm) and the CH carbon (~50 ppm).- A peak for the pyrazole methyl carbon (~13 ppm).- A peak for the C3 carbon bearing the iodine atom (~85 ppm).- A peak for the C4 carbon (~110 ppm).- A peak for the C5 carbon (~148 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 251.00 |
Applications in Drug Discovery and Organic Synthesis
3-iodo-1-isopropyl-5-methylpyrazole is a valuable intermediate for the synthesis of more complex molecules.
-
Scaffold for Library Synthesis: The iodo group provides a reactive site for introducing a wide range of substituents via cross-coupling reactions, enabling the rapid generation of a library of novel pyrazole derivatives for biological screening.
-
Lead Optimization: In a drug discovery program, this compound can be used to explore the structure-activity relationship (SAR) around the pyrazole core. The isopropyl and methyl groups provide a defined steric and electronic environment, while modifications at the 3-position can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.
-
Versatile Building Block: The functionalized pyrazole can be incorporated into larger molecular frameworks to create compounds targeting a variety of biological targets, leveraging the known pharmacological potential of the pyrazole scaffold.[4]
References
- BenchChem. (n.d.). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Virginia Tech. (n.d.). Kinetics and mechanism of iodination of 1-methylpyrazole.
- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. (2023, October 12). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI.
- Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- U.S. Environmental Protection Agency. (n.d.). 3-Iodo-5-methyl-1H-pyrazole Properties.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
- ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- National Center for Biotechnology Information. (n.d.). 3-Iodo-1-methyl-1H-pyrazole.
- Synthetic Communications. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-iodo-5-methyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 3-Iodo-1-methyl-1H-pyrazole 95%.
- ChemScene. (n.d.). 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.
Sources
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- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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3-iodo-1-isopropyl-5-methyl-1H-pyrazole molecular weight and formula
Executive Summary & Molecular Identity
3-iodo-1-isopropyl-5-methyl-1H-pyrazole is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the specific regiochemistry of the substituents, which balances steric bulk (N-isopropyl) with electronic activation (C3-iodo), making it an ideal core for kinase inhibitors and anti-inflammatory agents.
Molecular Profile[1][2][3]
| Property | Data |
| IUPAC Name | 3-iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole |
| CAS Number | 1354706-90-3 |
| Molecular Formula | C₇H₁₁IN₂ |
| Molecular Weight | 250.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |
| Key Functional Group | C3-Iodide (Electrophile for Cross-coupling) |
Synthesis Strategy: The "Regiocontrol" Challenge
The synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole presents a classic regioselectivity challenge. Direct alkylation of 3-iodo-5-methylpyrazole yields a mixture of isomers (N1 vs. N2 alkylation) that are difficult to separate.
The Expert Solution: A de novo cyclization approach followed by a Sandmeyer transformation. This route guarantees the correct placement of the methyl and isopropyl groups before the iodine is introduced.
Pathway Visualization[2]
Figure 1: Regioselective synthesis workflow ensuring the C5-Methyl and N1-Isopropyl configuration.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole
This step establishes the pyrazole ring with the correct regiochemistry. The nucleophilic hydrazine (
-
Reagents: Isopropylhydrazine hydrochloride (1.0 equiv), 3-Aminocrotononitrile (1.0 equiv), Triethylamine (Et
N, 1.2 equiv), Ethanol (0.5 M concentration). -
Procedure:
-
Dissolve isopropylhydrazine hydrochloride and Et
N in absolute ethanol. Stir for 15 minutes to liberate the free base. -
Add 3-aminocrotononitrile dropwise.
-
Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of starting material. -
Cool to room temperature and concentrate in vacuo.
-
Purification: Redissolve residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na
SO . If necessary, recrystallize from Hexane/EtOAc.
-
-
Checkpoint: The product should be a crystalline solid.
H NMR should show a characteristic singlet for the C4-H proton around 5.5 ppm.
Step 2: Sandmeyer Iodination
Converting the C3-amino group to a C3-iodo group is achieved via a diazonium intermediate. This method avoids the regioselectivity issues of electrophilic iodination (which would favor the C4 position).
-
Reagents: 3-Amino-1-isopropyl-5-methylpyrazole (from Step 1), Sodium Nitrite (NaNO
, 1.2 equiv), Potassium Iodide (KI, 2.0 equiv), HCl (6M aq). -
Procedure:
-
Suspend the amine in 6M HCl and cool to
C in an ice/salt bath. -
Add an aqueous solution of NaNO
dropwise, maintaining the temperature below C. Stir for 30 minutes to form the diazonium salt. -
Carefully add an aqueous solution of KI dropwise. Caution: Nitrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup: Neutralize with saturated NaHCO
. Extract with EtOAc (3x). -
Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na
S O ) to remove excess iodine (indicated by the disappearance of the dark purple/brown color). -
Dry over MgSO
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Applications in Drug Discovery[4][5]
The 3-iodo-1-isopropyl-5-methyl-1H-pyrazole scaffold is a "privileged structure" in kinase inhibitor design. The C3-iodo handle allows for the modular attachment of aryl or heteroaryl groups via Suzuki coupling, while the N-isopropyl group provides essential hydrophobic interactions within the ATP-binding pocket of enzymes.
Key Reaction: Suzuki-Miyaura Coupling
-
Purpose: To attach an aryl ring at the C3 position.
-
Standard Conditions:
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (5 mol%). -
Base: K
CO or Cs CO (2.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
Temperature:
C.
-
Regiochemistry Logic Diagram
Figure 2: Decision matrix for synthesis route selection. Direct iodination fails to target C3 due to the higher electron density at C4.
References
-
Chemical Identity & CAS: ChemScene. 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole and related isomers. Retrieved from .
-
Synthesis of Aminopyrazoles: Process for the preparation of 3-amino-5-methylpyrazole. US Patent 5616723A. Retrieved from .
-
Sandmeyer Iodination Methodology: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination...". Journal of Organic Chemistry, 2008. (Adapted for general iodination logic). Retrieved from .
-
Commercial Availability & Properties: BenchChem. 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Technical Guide (Analogous scaffold chemistry). Retrieved from .
-
Regioselectivity in Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2022.[1][2] Retrieved from .
Sources
The Pyrazole Regioisomer Divide: A Technical Guide to 3-Iodo vs. 4-Iodo Pyrazoles
Executive Summary
The pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. When functionalizing this heterocycle, the introduction of an iodine atom provides a critical synthetic handle for downstream cross-coupling and a heavy-atom pharmacophore for target engagement. However, the exact position of this halogen—yielding either 3-iodopyrazole or 4-iodopyrazole —fundamentally alters the molecule's electronic architecture, synthetic accessibility, and biological behavior.
This whitepaper provides an in-depth comparative analysis of these two isomers, detailing the causality behind their divergent reactivities, providing self-validating experimental protocols, and exploring their distinct pharmacological profiles.
Structural & Electronic Foundations
The behavioral differences between 3-iodo and 4-iodo pyrazoles stem directly from the asymmetric electron distribution within the 1H-pyrazole ring. The heterocycle contains a pyrrole-type nitrogen (N1, proton donor) and a pyridine-type nitrogen (N2, proton acceptor).
-
Electronic Distribution: Resonance contributions dictate that the C4 position is highly electron-rich , making it the thermodynamic sink for electrophilic attack[1]. Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms.
-
Tautomeric Dynamics: In the unprotected state, the N-H proton rapidly migrates between N1 and N2. Consequently, 3-iodopyrazole and 5-iodopyrazole exist as a rapidly equilibrating tautomeric mixture in solution[2]. In stark contrast, 4-iodopyrazole is structurally symmetric regarding this tautomerism; the iodine remains at the C4 position regardless of which nitrogen holds the proton[2].
Table 1: Comparative Physical and Electronic Properties
| Property | 3-Iodopyrazole | 4-Iodopyrazole |
| CAS Number | 4522-35-4 | 3469-69-0 |
| Electronic Nature | Electron-deficient (C3/C5) | Electron-rich (C4) |
| Tautomerism | Equilibrates (3-iodo ⇌ 5-iodo) | Symmetric (4-iodo) |
| Predicted pKa | ~11.20[3] | ~12.68 - 12.99[4] |
| Melting Point | 67-70 °C (Boc-protected) | 108-110 °C[4] |
Regioselective Synthesis Strategies
Because of their opposing electronic natures, synthesizing these isomers requires entirely different chemical logic. 4-Iodopyrazole is accessed via direct electrophilic aromatic substitution (EAS), while 3-iodopyrazole requires an Umpolung-style directed metalation approach[5].
Regioselective synthesis pathways for 3-iodo and 4-iodo pyrazole isomers.
Protocol A: Green Synthesis of 4-Iodopyrazole (Direct EAS)
Rationale: Molecular iodine (
-
Preparation: Suspend 1H-pyrazole (1.0 equiv) in deionized water at room temperature.
-
Reagent Addition: Add solid
(0.5 equiv). The mixture will appear dark. -
Oxidation: Dropwise add 30% aqueous
(0.6 equiv). Causality: Dropwise addition controls the exothermic oxidation and prevents over-iodination (di/tri-iodo byproducts). -
Monitoring: Stir at room temperature for 1-24 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.
-
Quenching: Add saturated aqueous sodium thiosulfate (
). Causality: This neutralizes any unreacted electrophilic iodine species, preventing post-workup degradation. -
Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under a vacuum to yield pure 4-iodopyrazole.
Protocol B: Regioselective Synthesis of 3-Iodopyrazole (Directed Metalation)
Rationale: Because C3/C5 resist EAS, a strong base must be used to deprotonate the ring. The pyrazole N1 must first be protected to prevent tautomerism and to direct the lithiation to the adjacent C5 carbon (which becomes C3 upon deprotection)[5].
-
Setup: Dissolve 1-protected-pyrazole (e.g., 1-Boc-pyrazole) in anhydrous THF under an Argon atmosphere. Cool to -78 °C. Causality: Cryogenic conditions are mandatory to stabilize the highly reactive organolithium intermediate and prevent ring-opening side reactions.
-
Lithiation: Dropwise add n-Butyllithium (1.1 equiv). Stir for 1 hour at -78 °C to ensure complete directed ortho-metalation.
-
Halogenation: Slowly add a solution of
(1.2 equiv) in anhydrous THF. Causality: The lithium-halogen exchange traps the carbanion, forming the C-I bond. -
Quenching: Allow the mixture to warm to room temperature, then quench with saturated aqueous
. -
Workup: Extract with EtOAc. Wash the organic layer with
to remove residual iodine, dry over , and concentrate. Deprotecting the N-group (e.g., using TFA for Boc) yields the 3-iodopyrazole tautomeric mixture.
Cross-Coupling Reactivity Profiles
Both isomers are heavily utilized as synthetic handles for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions. However, their reactivity profiles differ significantly:
-
4-Iodopyrazole: Exhibits excellent reactivity in standard Pd-catalyzed couplings. The C4-I bond is electronically optimal for oxidative addition and lacks steric hindrance from the adjacent nitrogen atoms.
-
3-Iodopyrazole: Generally exhibits lower conversion rates[6]. The proximity of the C3-I bond to the pyridine-like nitrogen (N2) can lead to competing coordination with the palladium catalyst. This often necessitates the use of specialized, bulky, electron-rich ligands (e.g., XPhos) or copper co-catalysts to drive the reaction to completion[2].
Pharmacological Impact: The LADH Case Study
The spatial orientation of the iodine atom dictates the molecule's ability to engage biological targets. A premier example of this is the inhibition of Liver Alcohol Dehydrogenase (LADH).
4-Iodopyrazole is an exceptionally potent inhibitor of LADH, demonstrating a
Furthermore, the high binding affinity of 4-iodopyrazole, combined with the anomalous scattering signal of the heavy iodine atom, makes it a highly effective tool for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography[8].
Pharmacological impact of iodine position on LADH inhibition and crystallographic utility.
Conclusion
The selection between 3-iodo and 4-iodo pyrazole is not merely a matter of structural preference, but a strategic decision that dictates the entire synthetic workflow and pharmacological outcome. 4-Iodopyrazole offers streamlined synthesis via direct EAS and superior cross-coupling reactivity, making it ideal for rapid library generation. 3-Iodopyrazole, while synthetically demanding due to required metalation and tautomeric considerations, provides unique spatial vectors essential for navigating tight structure-activity relationship (SAR) landscapes where C4-substitution fails.
References
- BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem.
- Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals.
- National Institutes of Health. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC.
- SciSpace. "On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase." SciSpace.
- ResearchGate. "FragLites - Minimal, Halogenated Fragments Displaying Pharmacophore Doublets." ResearchGate.
- Foconsci Chemical. "4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates." Fscichem.
- Guidechem. "3-Iodo-1H-pyrazole 4522-35-4 wiki." Guidechem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 3. Page loading... [wap.guidechem.com]
- 4. fscichem.com [fscichem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Commercial Sourcing & Technical Profile: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
CAS Registry Number: 1354706-90-3 Chemical Formula: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol Synonyms: 3-Iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole; 1-Isopropyl-3-iodo-5-methylpyrazole[1]
Executive Summary & Strategic Importance
3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the 3-iodo position, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl motifs, while the 1-isopropyl and 5-methyl groups provide critical steric bulk that governs binding pocket selectivity.[1][2]
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5) .[1][2] The 4-iodo isomer is thermodynamically easier to synthesize via direct electrophilic halogenation, making it cheaper and more abundant. However, the 3-iodo isomer (CAS 1354706-90-3) requires a more complex synthetic route (typically via diazotization), reflecting its higher cost and lower availability.[1][2]
Supply Chain Landscape
Primary Commercial Suppliers
The supply landscape for this specific isomer is tiered. While major catalog suppliers list it, "in-stock" availability fluctuates due to the complexity of the 3-iodo synthesis.[2]
| Supplier Category | Key Vendors | Availability Status | Purity Grade | Pack Sizes |
| Tier 1 (Catalog) | BLDpharm | High Probability (Stock) | >97% | 1g, 5g, 25g |
| Tier 2 (Aggregators) | MolAid , ChemScene | Moderate (Lead time 2-3 wks) | >95% | Custom |
| Tier 3 (Custom) | Enamine , WuXi AppTec | Made-to-Order (Lead time 4-6 wks) | >98% | kg scale |
Procurement Strategy
-
Discovery Scale (<10g): Prioritize BLDpharm or ChemScene for immediate dispatch. Verify the COA specifically checks for the absence of the 4-iodo regioisomer.
-
Process Scale (>100g): Engage a CRO (e.g., WuXi, Pharmablock) for a custom batch. The synthesis will likely proceed via the 3-amino-pyrazole intermediate (Sandmeyer reaction), which is scalable but requires safety management for diazonium species.[1][2]
Technical Specifications & Quality Control
Regioisomer Identification (The "3-Iodo" vs "4-Iodo" Trap)
The most common quality failure is the contamination of the 3-iodo product with the 4-iodo isomer or the non-iodinated precursor.[1][2]
-
1H NMR Distinction:
-
3-Iodo Isomer (Target): The proton at the C4 position appears as a singlet (or fine doublet) typically around δ 6.0 - 6.3 ppm .[1][2]
-
4-Iodo Isomer (Impurity): The proton at the C3 position (if 5-methyl is present) or C5 (if 3-methyl) shifts significantly downfield, often >7.2 ppm , due to the deshielding effect of the adjacent iodine and nitrogen.[1][2]
-
13C NMR: The C-I carbon signal is diagnostic. C3-I typically resonates upfield (~80-90 ppm) compared to C4-I.[1][2]
-
QC Protocol: HPLC Method
Objective: Separate 3-iodo and 4-iodo regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).
-
Acceptance Criteria: Purity >97% (AUC). Regioisomer <0.5%.
Synthetic Context & Experimental Logic
Understanding the synthesis is crucial for troubleshooting impurity profiles.
Route A: Direct Iodination (The "Wrong" Route)
Reacting 1-isopropyl-5-methyl-1H-pyrazole with NIS or I₂/HIO₃ typically yields the 4-iodo isomer because the C4 position is the most electron-rich (nucleophilic).[1][2] This route cannot be used to access the 3-iodo target efficiently.[2]
Route B: The Sandmeyer Approach (The "Correct" Route)
The reliable synthesis of the 3-iodo isomer proceeds through a 3-amino precursor.[2]
Step 1: Condensation of isopropyl hydrazine with 3-aminocrotononitrile (or equivalent) to form 3-amino-1-isopropyl-5-methyl-1H-pyrazole .[1][2] Step 2: Diazotization (NaNO₂, HCl/H₂SO₄) followed by iodination (KI).
Experimental Protocol: Sandmeyer Iodination
Note: This protocol is a generalized adaptation for 3-aminopyrazoles.[1][2]
-
Diazotization: Dissolve 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp <5°C. Stir for 30 min.
-
Iodination: Slowly add a solution of KI (1.5 eq) in water to the diazonium salt solution.
-
Workup: Allow to warm to RT (gas evolution occurs). Extract with EtOAc.[3][4][5] Wash with 10% Na₂S₂O₃ (to remove iodine color) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualization: Synthesis & Decision Logic[1][2]
Figure 1: Regioselectivity Pathways
This diagram illustrates why the 3-iodo isomer is a "premium" building block compared to the 4-iodo variant.
Caption: Synthesis logic tree demonstrating the divergence between the common 4-iodo isomer (red path) and the target 3-iodo isomer (green path).
Figure 2: Procurement Decision Matrix
A logical flow for selecting the right supplier based on project phase.
Caption: Decision matrix for sourcing, emphasizing the critical CAS verification step to avoid regioisomer errors.
References
-
BLDpharm . Product Analysis: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3).[1][2][6] Retrieved from
-
MolAid . Chemical Property Data: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole.[1][2][6][7] Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (Isomer Comparison). Retrieved from
-
BenchChem . Iodination of Pyrazoles: Comparative Guide. Retrieved from
Sources
- 1. Ethyl 2-hydroxy-6-nonylbenzoate - CAS号 1082424-06-3 - 摩熵化学 [molaid.com]
- 2. 1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole|BLDpharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 5. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 6. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]
- 7. methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号 1193723-43-1 - 摩熵化学 [molaid.com]
Technical Deep Dive: 3-Halopyrazoles as Building Blocks in Medicinal Chemistry
Executive Summary
In the architecture of modern drug discovery, 3-halopyrazoles (Cl, Br, I) occupy a critical niche as "linchpin" intermediates. Unlike their C4-halogenated counterparts—which are easily accessed via electrophilic aromatic substitution (SEAr)—C3-halopyrazoles require deliberate synthetic planning but offer a unique vector for diversification. They serve as orthogonal handles for transition-metal-catalyzed cross-couplings, allowing the late-stage introduction of polarity and complexity at a position that often dictates the metabolic stability and binding affinity of the final pharmacophore.
This guide dissects the synthesis, regiochemical challenges, and reactivity profiles of 3-halopyrazoles, providing a validated roadmap for their application in high-value medicinal chemistry campaigns.
Structural Dynamics: The Tautomerism Trap
Before engaging in synthesis, one must address the defining characteristic of N-unsubstituted pyrazoles: annular tautomerism .
For a pyrazole bearing a halogen at the 3-position (with no substituent on nitrogen), the molecule exists in rapid equilibrium between the 3-halo-1H-pyrazole and 5-halo-1H-pyrazole forms.
-
In Solution: The equilibrium is solvent-dependent. In non-polar solvents, the hydrogen bond acceptor/donor character influences the ratio.
-
Implication: "3-halopyrazole" and "5-halopyrazole" are identical chemical entities until the nitrogen is functionalized. Once the N1-position is alkylated or arylated, the symmetry breaks, locking the halogen into either the C3 or C5 position.
Naming Convention in this Guide: We refer to the scaffold as 3-halopyrazole assuming the standard numbering where the heteroatom bearing the hydrogen is N1, and the halogen is at C3 relative to N1, or referring to the tautomeric mix generically.
Synthesis Modules: Accessing the Core
Accessing 3-halopyrazoles is less trivial than C4-halogenation. Three primary strategies dominate, ranked here by reliability and scalability.
Strategy A: The Sandmeyer Reaction (The Gold Standard)
The most robust route to 3-chloro- and 3-bromopyrazoles is the conversion of 3-aminopyrazoles. This method avoids the regioselectivity issues of direct halogenation (which favors C4).
-
Mechanism: Diazotization of the C3-amine followed by displacement with a halide nucleophile (CuCl/CuBr).
-
Why it works: The diazonium intermediate at C3 is sufficiently stable to undergo substitution without immediate decomposition, unlike some electron-rich heterocycles.
Strategy B: Dehydroxyhalogenation
Starting from 3-pyrazolones (often accessible via hydrazine condensation with
-
Limitation: High temperatures can lead to side reactions or polymerization.
Strategy C: De Novo Cyclization
Condensation of hydrazines with
Visualization: Synthetic Pathways
Caption: Figure 1.[1][2][3] Primary synthetic workflows for accessing the 3-halopyrazole core. The Sandmeyer route (blue arrow) is preferred for late-stage diversity.
The Regioselectivity Bottleneck: N-Alkylation
The most common failure mode in pyrazole chemistry is uncontrolled N-alkylation. When alkylating a 3-halopyrazole, two isomers are possible:
-
1-Alkyl-3-halopyrazole (Target A): Halogen is meta-like to the alkyl group.
-
1-Alkyl-5-halopyrazole (Target B): Halogen is ortho-like to the alkyl group.
The Rules of Engagement
| Factor | Condition | Favored Product | Mechanistic Rationale |
| Sterics | Bulky Electrophile (e.g., iPr-I) | 1-Alkyl-3-halo | The N adjacent to the halogen (N2) is sterically crowded. Alkylation occurs at the distal nitrogen (N1). |
| Base/Cation | K | 1-Alkyl-3-halo | General thermodynamic control favors the less hindered isomer. |
| Chelation | Mg(II) or Lewis Acids | 1-Alkyl-5-halo | Coordination between the C3-halogen lone pair and the metal can direct the alkylating agent to the proximal nitrogen (N2). |
| Tautomerism | Solvent Polarity | Variable | Polar aprotic solvents (DMF, DMSO) stabilize the specific tautomer reacting, but sterics usually dominate. |
Expert Insight: If you absolutely require the 1-alkyl-5-halo isomer (where the halogen is adjacent to the N-substituent), do not rely on alkylation of the parent 3-halopyrazole. Instead, synthesize it de novo using a substituted hydrazine (e.g., methylhydrazine) and the appropriate Michael acceptor. This locks the regiochemistry at the cyclization step.
Reactivity Profile: The C3-Functionalization Engine
Once the N-position is locked, the C3-halogen becomes a versatile handle.
Cross-Coupling Hierarchy
The reactivity of the C3-halogen in Pd-catalyzed coupling is generally: I > Br > Cl . However, compared to other heterocycles, the C3 position is moderately deactivated due to the adjacent nitrogen's lone pair repulsion (if N2 is unsubstituted) or electronic effects.
-
Suzuki-Miyaura: Works excellently with boronic acids.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) are standard. For sterically hindered substrates, switch to Buchwald precatalysts (e.g., XPhos Pd G2). -
Base: Na
CO (aqueous) or K PO .
-
-
Buchwald-Hartwig: Amination at C3 is valuable for creating kinase inhibitors (mimicking the adenine hinge binder).
-
Challenge: Pyrazoles can poison Pd catalysts via N-coordination.
-
Solution: Use bulky biaryl phosphine ligands (BrettPhos, RuPhos) to prevent catalyst sequestration.
-
Orthogonal Reactivity (C3 vs C4)
If a molecule contains halogens at both C3 and C4, C4 is usually more reactive toward oxidative addition in many contexts (electronic richness of the pyrazole ring makes C4 susceptible to Pd insertion if the ligand environment is right), but this is highly substrate-dependent.
-
Standard Logic: C4 is the nucleophilic center (SEAr). C3 is the electrophilic center (SNAr or Cross-coupling).
-
SNAr: 3-Halopyrazoles with electron-withdrawing groups (EWG) on N1 can undergo SNAr with strong nucleophiles, displacing the halogen.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1H-pyrazole (Sandmeyer)
Context: Validated for gram-scale preparation.
Reagents: 3-Aminopyrazole (1.0 equiv), NaNO
-
Diazotization: Suspend 3-aminopyrazole in HBr (aq) at -5 °C to 0 °C.
-
Addition: Add NaNO
(dissolved in minimum water) dropwise. Maintain temp < 5 °C. The solution will turn clear/yellowish (diazonium salt formation). -
Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution slowly into the CuBr solution (caution: N
evolution). -
Reaction: Stir at RT for 2 hours, then heat to 60 °C for 1 hour to ensure completion.
-
Workup: Neutralize with NaOH or NaHCO
(carefully). Extract with Ethyl Acetate (3x). The product is often amphoteric; ensure pH ~7-8 for optimal extraction. -
Purification: Recrystallization from ethanol/water or silica column (Hex/EtOAc).
Protocol B: Regioselective N-Methylation (Favoring 1-Methyl-3-bromo)
Context: Common step to lock tautomer.
Reagents: 3-Bromo-1H-pyrazole, MeI, K
-
Setup: Dissolve 3-bromo-1H-pyrazole (1 equiv) in acetone (0.5 M).
-
Base: Add powdered K
CO (2.0 equiv). Stir for 15 min. -
Alkylation: Add MeI (1.1 equiv) dropwise.
-
Monitoring: Stir at RT. Monitor via TLC/LCMS.[4]
-
Checkpoint: You will likely see two spots. The major spot (lower polarity usually) is the 1-methyl-3-bromo isomer (sterically favored). The minor spot is 1-methyl-5-bromo.
-
-
Separation: The isomers have distinct R
values and can be separated via flash chromatography.
Visualization: Reactivity Logic
Caption: Figure 2.[1] Orthogonal reactivity zones. C3 serves as the cross-coupling acceptor, while C4 remains available for electrophilic substitution.
Medicinal Chemistry Case Studies
Case Study 1: Rynaxypyr (Chlorantraniliprole)
While primarily an agrochemical, the synthesis of Rynaxypyr highlights the industrial utility of 3-halopyrazoles.
-
Role: A 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivative is a key intermediate.[5]
-
Chemistry: The bromine at C3 is actually introduced early or maintained as a specific substituent to tune the electronic properties of the amide bond in the final molecule. It demonstrates the stability of the 3-halo motif through multi-step sequences involving harsh oxidation and condensation conditions.
Case Study 2: Kinase Inhibitors (General Architecture)
Many kinase inhibitors utilize the pyrazole ring to bind to the hinge region of ATP.
-
Strategy: A 3-halopyrazole is often coupled (Suzuki) to an aryl ring that fits into the hydrophobic pocket, while the N1 nitrogen is substituted with a solubilizing group that extends towards the solvent front.
-
Advantage: The C3-aryl bond vector provides a distinct geometry compared to C4-aryl pyrazoles, often allowing access to different sub-pockets (e.g., the "gatekeeper" residue).
References
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Vertex AI Search / ResearchGate. A general strategy involving condensation of crotonates followed by halogenation.[6][7] 7
-
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem. Detailed Sandmeyer protocol and safety considerations. 8
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. In-depth analysis of steric vs electronic control in alkylation. 9
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. Context on cross-coupling reactivity relevant to heteroaryl halides and pseudohalides. 2
-
Pyrazoles in Drug Discovery. PharmaBlock. Overview of pyrazole bioisosteres and approved drugs like Crizotinib. 10
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 6. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
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- 10. img01.pharmablock.com [img01.pharmablock.com]
Structural Elucidation and Synthetic Utility of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole: A Comprehensive Guide
Executive Summary
3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is a highly specialized, halogenated heterocyclic building block extensively utilized in modern drug discovery and agrochemical development (1)[1]. The presence of the uniquely positioned iodo group at the C3 position of the pyrazole core provides a versatile handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its structural topology, physicochemical profile, and the causal logic dictating its synthetic methodology.
Structural Analysis & SMILES Derivation
The Simplified Molecular-Input Line-Entry System (SMILES) is a topological syntax used to represent chemical structures. For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the canonical isomeric SMILES string is:
CC(C)n1nc(I)cc1C
Deconstructing the SMILES Syntax:
-
CC(C) : Represents the isopropyl group [-CH(CH3)2]. The branching is denoted by the parentheses.
-
n1 : Denotes the first nitrogen atom (N1) of the aromatic pyrazole ring. The lowercase n indicates aromaticity, and 1 designates the ring closure identifier. The isopropyl group is covalently bonded to this nitrogen.
-
n : Represents the second nitrogen (N2) in the pyrazole ring, adjacent to N1.
-
c(I) : Represents the carbon at position 3 (C3) of the ring, which is bonded to an iodine atom (I).
-
c : Represents the unsubstituted carbon at position 4 (C4).
-
c1 : Represents the carbon at position 5 (C5), with the 1 closing the five-membered ring back to n1.
-
C : Represents the methyl group [-CH3] attached to C5.
This specific regiochemistry (1-isopropyl, 3-iodo, 5-methyl) is critical. The steric bulk of the isopropyl group at N1 directs the spatial orientation of the molecule, while the methyl group at C5 provides electron density and steric shielding, influencing the reactivity of the adjacent C4 position.
Physicochemical Profiling
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final Active Pharmaceutical Ingredients (APIs).
| Parameter | Value | Significance in Drug Design |
| Molecular Formula | C7H11IN2 | Defines the atomic composition and exact mass. |
| Molecular Weight | 250.08 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| CAS Registry Number | 1354706-90-3 | Unique identifier for chemical databases and procurement[1]. |
| Hydrogen Bond Donors | 0 | Lack of NH groups improves membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The two pyrazole nitrogens can interact with kinase hinge regions. |
| Topological Polar Surface Area | ~17.8 Ų | Highly lipophilic, excellent for CNS penetration if retained in the API. |
Synthetic Methodology: The Sandmeyer Approach
Expertise & Experience: The Causality of Route Selection
Direct electrophilic aromatic substitution (SEAr) on a pyrazole ring (e.g., using I₂ or N-iodosuccinimide) predominantly occurs at the C4 position. This is because the C4 position is the most electron-rich, and the resulting Wheland intermediate is highly stabilized by resonance from both adjacent heteroatoms. Therefore, direct iodination of 1-isopropyl-5-methyl-1H-pyrazole will inherently yield the 4-iodo derivative, not the desired 3-iodo compound.
To selectively install the iodine at the C3 position, a Sandmeyer-type reaction is the most reliable and field-proven methodology (2)[2]. This requires starting from the corresponding 3-amino pyrazole precursor.
Self-Validating Experimental Protocol
Step 1: Diazotization
-
Reaction Setup: Suspend 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in a 10% aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Temperature Control: Cool the reaction mixture strictly to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable and prone to explosive decomposition or unwanted phenol formation at elevated temperatures.
-
Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes.
-
Self-Validation: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating complete conversion of the amine to the diazonium salt.
Step 2: Iodination
-
Halogen Source: While maintaining the temperature below 5 °C, add a concentrated aqueous solution of potassium iodide (KI, 2.5 eq) dropwise[2].
-
Thermal Activation: Gradually allow the reaction mixture to warm to room temperature.
-
Self-Validation: The reaction will vigorously evolve nitrogen gas (N₂). The cessation of bubbling serves as a visual indicator that the displacement of the diazonium group by iodine is complete.
Step 3: Workup and Purification
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This reduces any unreacted, highly oxidative iodine (I₂, which forms as a dark brown byproduct) to water-soluble iodide (I⁻), turning the solution from dark brown to pale yellow.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-iodo-1-isopropyl-5-methyl-1H-pyrazole.
Mechanistic Pathway Visualization
Mechanistic workflow of the Sandmeyer reaction for synthesizing 3-iodo pyrazoles.
Applications in Drug Development
The strategic placement of the iodo group at the C3 position transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting the 3-iodo pyrazole with aryl or heteroaryl boronic acids allows for the rapid construction of biaryl systems. This is frequently used to explore the hydrophobic pockets of kinase active sites.
-
Sonogashira Coupling: Coupling with terminal alkynes yields rigid, linear motifs that can act as structural spacers in PROTAC (Proteolysis Targeting Chimera) linkers or advanced pharmacophores.
The C–I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) compared to C–Br or C–Cl bonds, allowing these couplings to proceed under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule[2].
References
- Source: molaid.
- Source: vu.
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The Biological Activity and Synthetic Utility of 3-Iodopyrazole Derivatives: A Technical Guide
The 3-iodopyrazole scaffold is a privileged structure in modern drug discovery and agrochemical development. Characterized by its bidentate hydrogen-bonding capability and the highly reactive iodine substituent, this heterocycle serves a dual purpose: it acts as a potent pharmacophore for target engagement and provides a versatile synthetic handle for late-stage functionalization[1]. This whitepaper explores the mechanistic rationale behind the biological activity of 3-iodopyrazole derivatives and details the self-validating synthetic workflows used to generate them.
Mechanistic Paradigm: Why 3-Iodopyrazole?
The pharmacological significance of pyrazole derivatives stems from their ability to mimic the adenine ring of ATP, making them exceptional candidates for kinase inhibition[2]. The 1H-pyrazolyl group acts as both a hydrogen bond donor and acceptor, allowing it to anchor securely within the highly conserved "hinge region" of kinase enzymes.
The strategic placement of an iodine atom at the C3 position introduces several critical advantages:
-
Halogen Bonding & Steric Exclusion : The polarizable iodine atom can participate in halogen bonding with backbone carbonyls in protein active sites. Additionally, its steric bulk allows for the stereospecific exclusion of off-target interactions within deep hydrophobic pockets[3].
-
Electronic Modulation : The electronegativity of the iodine atom lowers the pKa of the adjacent pyrazole N-H, enhancing its hydrogen-bond donating strength and altering the tautomeric equilibrium of the ring system[4].
-
Synthetic Linchpin : The C-I bond possesses a lower bond dissociation energy compared to C-Br or C-Cl, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This enables rapid structure-activity relationship (SAR) exploration via cross-coupling reactions[5].
Fig 1. ATP-competitive kinase inhibition mechanism by 3-iodopyrazole derivatives.
Pharmacological Profiles and Biological Targets
3-Iodopyrazole derivatives exhibit a broad spectrum of biological activities, primarily driven by their specific substitution patterns.
Oncology and Kinase Inhibition
In oncology, substituted pyrazolo[1,5-a]pyridine compounds derived from 3-iodopyrazoles have been identified as potent inhibitors of RET kinase, a critical driver in various solid tumors[6]. Furthermore, fragment-based drug discovery (FBDD) utilizing halogenated "FragLites" has demonstrated that 3-iodopyrazoles can bind to both orthosteric and previously unidentified allosteric sites on Cyclin-dependent kinase 2 (CDK2), forming critical donor-acceptor paired interactions with the leucine backbone[3]. They are also utilized in the synthesis of Ataxia-telangiectasia and RAD-3-related protein (ATR) kinase inhibitors[7].
Metabolic Modulation
Beyond direct kinase inhibition, 3-iodopyrazole derivatives are utilized to synthesize allosteric modulators of Pyruvate Kinase M2 (PKM2). By promoting the tetramerization of PKM2, these compounds increase enzymatic activity, redirecting cellular metabolism away from the aerobic glycolysis (Warburg effect) typically relied upon by proliferating cancer cells[8].
Antimicrobial and Agrochemical Applications
The pyrazole moiety is fundamental to the activity of several commercial agrochemicals, including fipronil analogues, which function by targeting insect GABA receptors to disrupt neurotransmission[5]. In antimicrobial research, fluorinated 3-iodopyrazole derivatives (e.g., 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine) have shown efficacy in Minimum Inhibitory Concentration (MIC) assays against resistant bacterial strains[4].
Quantitative Data & SAR Summary
| Derivative Class / Scaffold | Primary Target | Biological Application | Key Metric / Activity Range |
| Pyrazolo[1,5-a]pyridines | RET Kinase | Oncology (Solid Tumors) | IC50 in low nanomolar range[6] |
| Halogenated "FragLites" | CDK2 | Oncology (FBDD) | Crystallographic binding validation[3] |
| Phthalazine-Pyrazoles | PKM2 | Metabolic Modulation | Allosteric activation (ATP generation)[8] |
| 5-Fluoro-3-iodopyrazoles | Bacterial Strains | Antimicrobial | Variable MIC (Strain dependent)[4] |
| 3-Iodo/Bromo-pyrazoles | GABA Receptors | Agrochemical (Insecticide) | Neurotransmission disruption[5] |
Synthetic Workflows and Methodologies
To harness the biological potential of 3-iodopyrazoles, researchers rely on transition-metal-catalyzed cross-coupling. The C-I bond acts as the primary site for diversification, enabling Suzuki-Miyaura (C-C aryl), Sonogashira (C-C alkynyl), and Buchwald-Hartwig (C-N) couplings[4]. Recent advancements also include multimetallic Pd/Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions to form bioactive phosphonates[9].
Fig 2. Pd-catalyzed cross-coupling workflow for 3-iodopyrazole functionalization.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodopyrazole
This protocol describes the self-validating synthesis of a 3-arylpyrazole derivative, a common intermediate for kinase inhibitor libraries[6].
Causality & Experimental Rationale:
This methodology utilizes
Step 1: Reagent Assembly
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-ethyl-3-iodopyrazole (1.0 eq, e.g., 11.4 mmol), the desired aryl or heteroaryl potassium trifluoroborate/boronic acid (1.1 eq),
Step 2: Solvent Addition & Degassing Add a mixture of 1,4-dioxane and water (4:1 v/v, ~100 mL). Immediately sparge the solution with Argon for 15 minutes. Causality: Water is crucial for the dissolution of the inorganic base and accelerates the activation of the boron species. Degassing is a mandatory self-validating step; failure to remove oxygen will result in the rapid oxidation of the active Pd(0) catalyst to an inactive Pd(II) complex, halting the reaction.
Step 3: Reaction Execution Seal the Schlenk flask and heat the mixture to 100 °C for 16 hours under vigorous stirring. Causality: Elevated thermal conditions provide the necessary activation energy to overcome the steric hindrance introduced by the XPhos ligand during the catalytic cycle.
Step 4: Reaction Monitoring (Validation) Monitor the reaction completion via LC-MS or Thin-Layer Chromatography (TLC). Causality: The disappearance of the highly UV-active 3-iodopyrazole starting material confirms complete conversion. If starting material persists, catalyst poisoning has likely occurred.
Step 5: Workup & Purification
Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous
References
-
"3-Iodo-1H-pyrazole 4522-35-4 wiki", Guidechem. 1
-
"FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment", SciSpace.3
-
"3-Bromo-1H-pyrazole - Building Blocks", Benchchem. 5
-
"WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors", Google Patents. 6
-
"phthalazine derivatives as pyruvate kinase modulators", Justia Patents. 8
-
"WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors", Google Patents. 7
-
"Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions", Green Chemistry (RSC Publishing). 9
-
"5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine", Benchchem.4
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"2-phenoxy-N-(1H-pyrazol-4-yl)propanamide", Benchchem. 2
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- 4. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine | 1350653-23-4 | Benchchem [benchchem.com]
- 5. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
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- 9. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]
Advanced Technical Whitepaper: Safety, Physicochemical Profiling, and Catalytic Applications of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized pyrazole scaffolds are recognized as privileged structures, frequently serving as the core pharmacophore in kinase inhibitors and antiviral therapeutics (such as Hepatitis C treatments)[1]. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) represents a highly specialized building block designed for late-stage functionalization[2].
As an Application Scientist, selecting this specific derivative is a calculated structural decision: the N1-isopropyl group provides critical steric shielding that prevents unwanted N-coordination to metal catalysts, while the C3-iodo substituent offers an exceptionally reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, physicochemical data, and self-validating experimental protocols for utilizing this compound in advanced synthesis.
Safety Data Sheet (SDS) & Handling Protocols
Handling halogenated N-alkyl pyrazoles requires strict adherence to laboratory safety standards to mitigate exposure risks and preserve the chemical integrity of the carbon-iodine (C-I) bond, which is susceptible to photolytic degradation[4].
Hazard Identification (GHS Classification)
Based on structural analogs and standardized GHS criteria for iodinated pyrazoles, the following hazard profile applies[5]:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Warning |
| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. | Warning |
Self-Validating Handling & Storage Protocols
To ensure experimental reproducibility and safety, the following environmental controls must be maintained:
-
Storage Causality: The C-I bond is prone to homolytic cleavage upon prolonged exposure to UV light. The compound must be stored in amber vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4].
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness to prevent halogen permeation), tightly sealed safety goggles, and a dedicated chemical fume hood are mandatory.
-
Emergency Response: In case of skin contact, flush with copious amounts of water for 15 minutes. For spills, absorb with an inert material (e.g., vermiculite) and dispose of as halogenated organic waste.
Physicochemical Profiling
Understanding the quantitative metrics of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is essential for calculating reaction stoichiometry and predicting solubility profiles during aqueous workups.
| Property | Value | Reference |
| CAS Registry Number | 1354706-90-3 | [2],[6] |
| Molecular Formula | C₇H₁₁IN₂ | [2] |
| Molecular Weight | 250.08 g/mol | [2] |
| LogP (Predicted) | ~2.5 - 3.0 | Extrapolated from[1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Mechanistic Causality in Catalysis
The utility of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole lies in the fundamental kinetics of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. Consequently, it undergoes oxidative addition to low-valent transition metals (such as Pd⁰ or Cuᴵ) at a much faster rate and under milder conditions[3].
Furthermore, the N1-isopropyl group serves a dual purpose:
-
Electronic Modulation: It acts as an electron-donating group, subtly increasing the electron density of the pyrazole ring.
-
Steric Shielding: Unprotected NH-pyrazoles often act as competitive ligands, coordinating to palladium and poisoning the catalyst[3]. The bulky isopropyl group completely suppresses this off-target catalyst deactivation, ensuring high turnover numbers (TON).
Experimental Methodologies
Protocol A: Suzuki-Miyaura C-C Bond Formation
This protocol details the palladium-catalyzed coupling of the iodopyrazole with an arylboronic acid. The system is self-validating: the use of a biphasic solvent system ensures the base remains dissolved, while the Argon purge prevents the rapid oxidation of the Pd(PPh₃)₄ catalyst[7].
Step-by-Step Workflow:
-
Preparation: To an oven-dried Schlenk tube, add 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv, 0.1 mmol) and the desired arylboronic acid (1.1 equiv)[7].
-
Catalyst & Base Loading: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv)[7].
-
Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to create a strictly anaerobic environment.
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 90 °C for 5–12 hours. Monitor the consumption of the iodopyrazole via Thin Layer Chromatography (TLC)[7].
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7]. Purify via silica gel flash chromatography.
Protocol B: Buchwald-Hartwig C-N Bond Formation
For synthesizing 3-aminopyrazole derivatives (critical for JAK-STAT pathway inhibitors), the Buchwald-Hartwig amination is employed[8].
Step-by-Step Workflow:
-
Preparation: In an oven-dried vial, combine the iodopyrazole (1.0 equiv), the amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%)[9].
-
Base Addition: Add K₂CO₃ (2.0 equiv) to neutralize the hydroiodic acid byproduct[9].
-
Inert Atmosphere: Purge the system with Argon (3x cycles).
-
Reaction: Inject anhydrous toluene (5 mL) and heat the sealed mixture at 110 °C for 12–24 hours[9].
-
Workup: Cool the mixture and filter through a pad of Celite to remove insoluble palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography[8].
Visualizing Reaction Pathways
The following Graphviz (DOT) diagrams map the logical progression of the catalytic cycles and decision-making matrices described above.
Catalytic cycle of Suzuki-Miyaura cross-coupling with 3-iodo-pyrazole.
Decision matrix for C-N cross-coupling of iodopyrazoles.
References
1.[2] Molaid, "3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3", molaid.com,2 2.[6] Ambeed, "1354706-90-3|3-Iodo-1-isopropyl-5-methyl-1H-pyrazole", ambeed.com, 6 3.[1] Molaid, "methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号1193723-43-1", molaid.com, 1 4.[4] BLDpharm, "1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole", bldpharm.com, 4 5.[5] BLDpharm, "1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (GHS)", bldpharm.com, 5 6.[7] Benchchem, "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions", benchchem.com, 7 7.[9] Benchchem, "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers", benchchem.com, 9 8.[8] Benchchem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives", benchchem.com, 8 9.[3] Benchchem, "Application Notes and Protocols: 4-Iodopyrazole in Catalysis", benchchem.com, 3
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Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 3-Iodopyrazoles
Executive Summary
The 3-aryl-1H-pyrazole motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and CNS therapeutics [1]. While direct C-H functionalization is possible, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-halopyrazoles remains the most reliable method for constructing diverse 3-aryl libraries. Among the halogens, 3-iodopyrazoles are highly reactive and undergo oxidative addition under mild conditions [1].
However, the intrinsic reactivity of the C-I bond is often masked by the unique structural liabilities of the pyrazole ring—namely, tautomerization, catalyst poisoning, and steric hindrance. This guide provides a comprehensive, self-validating methodology for the Suzuki-Miyaura coupling of 3-iodopyrazoles, detailing the causality behind protecting group strategies and catalyst selection to ensure high-yielding, regioselective C-C bond formation.
Mechanistic Insights & Causality
To successfully couple 3-iodopyrazoles, researchers must navigate two primary mechanistic hurdles: the presence of the free N-H group and the steric microenvironment at the C3 position.
The N-H Challenge: Tautomerization and Catalyst Poisoning
Unprotected 3-iodopyrazoles exist in a dynamic tautomeric equilibrium (3-iodo-1H-pyrazole
-
Catalyst Poisoning: The highly nucleophilic nitrogen lone pair coordinates strongly to the palladium center. This forms stable, off-cycle Pd(II) complexes that trap the catalyst, preventing the crucial transmetalation step.
-
Competing N-Arylation: Under the basic conditions required to activate the boronic acid, the pyrazole is deprotonated to form a pyrazolate anion. This species can undergo Chan-Lam or Buchwald-Hartwig type N-arylation with the coupling partners, destroying regiocontrol and consuming starting materials [2].
Causality-Driven Solution: N-protection is mandatory for robust yields. By installing a protecting group (e.g., THP, SEM, or Boc), the tautomeric equilibrium is locked, ensuring absolute regiocontrol. Furthermore, the steric bulk of the protecting group shields the adjacent nitrogen lone pair, preventing off-cycle Pd-coordination [3].
Steric Hindrance and Catalyst Selection
Once protected, the C3 position of the pyrazole becomes sterically encumbered by the adjacent N-protecting group.
-
Standard Systems: For unhindered boronic acids, standard bidentate ligands like dppf (in
) provide sufficient stability and promote efficient reductive elimination. -
Hindered Systems: When coupling sterically demanding ortho-substituted boronic acids, standard catalysts fail. Here, bulky, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos) are required. The electron-rich nature of XPhos accelerates the oxidative addition into the C-I bond, while its extreme steric bulk forces the two coupling partners into close proximity, artificially accelerating the rate-limiting reductive elimination step [1]. Furthermore, XPhos suppresses undesired protodeboronation and homocoupling side reactions that frequently plague base-sensitive boronic acids [4].
Quantitative Condition Matrix
The following table summarizes the quantitative performance of various catalyst and protecting group combinations, highlighting the necessity of the protected/XPhos strategy for optimal results.
| Substrate | Catalyst System | Base / Solvent | Temp | Typical Yield | Regioselectivity | Primary Limitation / Side Reaction |
| Unprotected 3-Iodopyrazole | 100°C | < 30% | Poor (N-arylation competes) | Severe Pd poisoning; Homocoupling [4] | ||
| N-THP 3-Iodopyrazole | 80°C | 70-85% | Excellent (C3 only) | Sluggish with ortho-substituted boronic acids | ||
| N-SEM 3-Iodopyrazole | XPhos Pd G2 (2 mol%) | 80°C | 85-98% | Excellent (C3 only) | Requires fluoride source (TBAF) for later deprotection [3] | |
| N-Boc 3-Iodopyrazole | XPhos Pd G2 (2 mol%) | 60°C | 60-75% | Excellent (C3 only) | Boc group can be labile under extended basic heating |
Workflow & Decision Matrix
Workflow for the Suzuki-Miyaura coupling of 3-iodopyrazoles based on sterics and protection.
Self-Validating Experimental Protocols
The following protocols utilize the Tetrahydropyranyl (THP) protecting group, which is robust under the highly basic conditions of the Suzuki coupling but easily cleaved under mild acidic conditions.
Protocol A: THP Protection of 3-Iodopyrazole
Causality: THP is chosen over Boc because it is completely stable to the aqueous
-
Setup: In an oven-dried round-bottom flask, dissolve 3-iodopyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor via TLC (30% EtOAc in Hexanes). The starting 3-iodopyrazole is highly polar and will streak near the baseline. The successful formation of the N-THP protected product will appear as a distinct, non-polar spot (Rf ~0.6). If the baseline spot persists, add an additional 0.5 equiv of DHP.
-
Workup: Quench the reaction with saturated aqueous
. Extract with DCM, dry over , and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling (XPhos Pd G2 System)
Causality: The XPhos Pd G2 precatalyst is utilized to ensure rapid generation of the active Pd(0) species, preventing the degradation of sterically hindered boronic acids via protodeboronation [4].
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-THP-3-iodopyrazole (1.0 equiv), the arylboronic acid (1.3 equiv), and XPhos Pd G2 (2 mol%).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).
-
Solvent & Base Addition: Add degassed 1,4-Dioxane (to 0.1 M) followed by a degassed aqueous solution of
(2.0 M, 3.0 equiv). -
Self-Validation Check: Upon addition of the aqueous base to the precatalyst mixture, observe the solution. A distinct color shift from pale yellow to a deep red/brown homogeneous solution must occur within 5 minutes. This visual cue confirms the successful activation of the G2 precatalyst and the formation of the active monolithic Pd(0) species.
-
Reaction: Heat the mixture at 80°C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over
, and purify via flash chromatography.
Protocol C: Acidic Deprotection
-
Setup: Dissolve the purified N-THP-3-arylpyrazole in DCM (0.1 M).
-
Deprotection: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise at 0°C. Warm to room temperature and stir for 2 hours.
-
Self-Validation Check: During the workup, slowly add saturated aqueous
to the reaction mixture. Vigorous effervescence ( gas) will occur. Continue the addition until gas evolution completely ceases. This confirms the total neutralization of the TFA, which is critical to prevent the degradation or salt-formation of the final pyrazole product during concentration. -
Isolation: Extract the neutralized aqueous layer with EtOAc (3x). Dry the combined organic layers and concentrate to yield the pure 3-aryl-1H-pyrazole.
References
-
BenchChem Technical Support Team. "An Application Guide to the Synthesis of 3-Aryl-1H-Pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling." BenchChem. 1
-
Gçtzinger, A. C., & M"ller, T. J. J. "Pyrazole chemistry has developed rapidly since the publication of the last review..." Thieme Connect. 2
-
"Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." ResearchGate.3
-
"Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals. 4
Sources
synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole from aminopyrazoles
An Application Guide to the Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole from 3-Amino-1-isopropyl-5-methyl-1H-pyrazole via Diazotization-Iodination
Introduction
Iodinated pyrazoles are highly valuable building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[2][3]
This application note provides a comprehensive, in-depth guide for the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, starting from its corresponding 3-amino precursor. The core of this transformation is a Sandmeyer-type reaction, a robust and well-established method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[4][5]
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific conditions, and critical safety considerations, ensuring a safe and reproducible execution of the protocol.
Reaction Principle: The Sandmeyer Reaction
The conversion of an aromatic amino group to an iodo group via the Sandmeyer reaction is a two-step process performed in a single pot (in situ).
-
Diazotization: The primary amino group of the 3-aminopyrazole is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7] This step converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).
-
Iodide Displacement: The intermediate diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion acts as a nucleophile, attacking the pyrazole ring at the carbon bearing the diazonium group, which is subsequently displaced as dinitrogen gas to form the final 3-iodo-pyrazole product.[8][9] Unlike Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is generally not required for iodination, as iodide is a sufficiently strong nucleophile to effect the substitution.[8]
Experimental Guide
This protocol is presented in two parts: the synthesis of the requisite 3-aminopyrazole starting material and its subsequent conversion to the target 3-iodopyrazole.
Part A: Synthesis of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole
The most direct route to the aminopyrazole precursor is the condensation of isopropylhydrazine with a suitable β-ketonitrile, in this case, cyanoacetone.
Reaction Scheme: (CH₃)₂CHNHNH₂ + CH₃C(O)CH₂CN → 3-Amino-1-isopropyl-5-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity (10 mmol scale) | Notes |
| Isopropylhydrazine hydrochloride | (CH₃)₂CHNHNH₂·HCl | 110.57 g/mol | 1.11 g (10.0 mmol, 1.0 eq) | Can be used as the free base if available. |
| Cyanoacetone | CH₃C(O)CH₂CN | 83.09 g/mol | 0.83 g (10.0 mmol, 1.0 eq) | |
| Sodium Acetate (anhydrous) | NaOAc | 82.03 g/mol | 0.82 g (10.0 mmol, 1.0 eq) | Required if starting from the hydrazine salt. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 g/mol | 20 mL | Solvent. |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropylhydrazine hydrochloride (1.11 g, 10.0 mmol), cyanoacetone (0.83 g, 10.0 mmol), sodium acetate (0.82 g, 10.0 mmol), and ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-amino-1-isopropyl-5-methyl-1H-pyrazole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
This part details the core diazotization and iodination procedure. CRITICAL: This reaction must be performed in a well-ventilated chemical fume hood due to the evolution of toxic nitrogen oxides (NOₓ) and the potential hazards of diazonium salts.[6][7]
Workflow Diagram:
Caption: Overall workflow for the two-stage synthesis.
Reagents and Equipment:
| Reagent / Equipment | Formula / Type | M.W. | Quantity (5.0 mmol scale) | Notes |
| 3-Amino-1-isopropyl-5-methyl-1H-pyrazole | C₇H₁₃N₃ | 139.20 g/mol | 0.70 g (5.0 mmol, 1.0 eq) | From Part A. |
| Hydrochloric Acid, concentrated | HCl | 36.46 g/mol | ~1.5 mL | ~37% aqueous solution. |
| Sodium Nitrite | NaNO₂ | 69.00 g/mol | 0.38 g (5.5 mmol, 1.1 eq) | |
| Potassium Iodide | KI | 166.00 g/mol | 1.25 g (7.5 mmol, 1.5 eq) | |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 g/mol | As needed | For quenching excess iodine. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ~50 mL | For extraction. |
| Starch-iodide paper | - | - | - | For testing for nitrous acid. |
| Ice/salt bath | - | - | - | To maintain 0-5 °C. |
| Magnetic stirrer, beakers, dropping funnel | - | - | - | Standard laboratory glassware. |
Step-by-Step Protocol:
-
Amine Dissolution: In a 100 mL beaker, suspend 3-amino-1-isopropyl-5-methyl-1H-pyrazole (0.70 g, 5.0 mmol) in 10 mL of water. Add concentrated HCl (~1.5 mL) dropwise while stirring until the amine fully dissolves to form the hydrochloride salt.
-
Cooling: Place the beaker in an ice/salt bath and cool the solution to 0–5 °C with efficient magnetic stirring.
-
Diazotization: Dissolve sodium nitrite (0.38 g, 5.5 mmol) in 5 mL of cold water. Using a dropping funnel, add this NaNO₂ solution dropwise to the cold amine solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [10] The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid is present, and the diazotization is complete. If the test is negative, add a small amount more of the NaNO₂ solution.
-
Iodide Addition: In a separate beaker, dissolve potassium iodide (1.25 g, 7.5 mmol) in 5 mL of water. Slowly add this KI solution to the cold diazonium salt solution.
-
Decomposition: Remove the reaction vessel from the ice bath and allow it to warm slowly to room temperature. Vigorous bubbling (evolution of N₂ gas) should be observed. Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases. Gentle heating (to 40-50 °C) may be required to complete the decomposition.
-
Work-up: Cool the mixture. If the solution has a dark color from excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodo-1-isopropyl-5-methyl-1H-pyrazole as an oil or low-melting solid.
Purification and Characterization
The crude product can be purified using silica gel column chromatography.[11]
-
TLC Analysis: First, determine a suitable eluent system. A mixture of hexane and ethyl acetate (e.g., starting from 95:5 and increasing polarity) is a common choice for halogenated pyrazoles.[11] The target product should have an Rf value of approximately 0.3-0.4.
-
Column Chromatography: Pack a silica gel column with the chosen non-polar solvent. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the solvent system determined by TLC analysis, collecting fractions and monitoring them by TLC to isolate the pure product.[12]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Expected Product Characteristics:
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₇H₁₁IN₂ |
| Molecular Weight | 250.08 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.45 (sept, 1H, J = 6.8 Hz, CH (CH₃)₂), 2.20 (s, 3H, C5-CH ₃), 1.45 (d, 6H, J = 6.8 Hz, CH(C H₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1 (C5), 115.8 (C4), 75.0 (C3-I), 50.2 (C H(CH₃)₂), 22.5 (CH(C H₃)₂), 12.8 (C5-C H₃) |
Note: NMR data are predicted based on analogous structures and chemical shift principles. Actual values may vary.
Safety Precautions and Hazard Management
The diazotization of aromatic amines is a potentially hazardous procedure and requires strict adherence to safety protocols.
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be violently explosive.[6][10] NEVER attempt to isolate the diazonium salt intermediate. The protocol is designed for the in situ use of the diazonium salt in solution, where it is significantly more stable.[6]
-
Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 5 °C is critical to prevent uncontrolled decomposition of the diazonium salt and minimize side reactions.[7][10]
-
Toxic Fumes: The acidification of sodium nitrite generates nitrous acid and its toxic decomposition products (NO, NO₂).[6] This entire procedure must be conducted in a well-ventilated chemical fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with appropriate personal protective equipment (PPE).[6]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile) must be worn at all times.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete diazotization. | Ensure temperature was kept below 5 °C. Test for excess nitrous acid with starch-iodide paper before adding KI.[10] |
| Diazonium salt decomposed before iodide addition. | Maintain low temperature throughout diazotization and add KI promptly after the 30-minute stir. | |
| Reaction Mixture Turns Dark Brown/Black Immediately | Temperature too high during NaNO₂ addition. | Improve cooling efficiency. Slow down the rate of addition of the sodium nitrite solution. |
| Difficult Purification | Presence of starting material or side products. | Ensure the reaction went to completion via TLC. Consider an acid-base extraction work-up: the basic aminopyrazole starting material can be removed by an acidic wash, while the product remains in the organic layer.[12] |
| Oily Product Does Not Solidify | Product may be a low-melting solid or an oil at room temperature. | Purify by column chromatography. Do not rely on crystallization as the sole purification method unless a seeding crystal is available. |
Mechanism Visualization
Caption: Simplified mechanism of the Sandmeyer-type reaction. Note: Image placeholders would be replaced with actual chemical structures in a final document.
References
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
-
ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
- BenchChem. (2025).
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]
- SATHEE. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
-
ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [Link]
- Hovhannisyan, A. A., et al. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
-
Organic Chemistry Portal. (n.d.). I2 and Electrophilic I+ reagents. [Link]
-
ACS Publications. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4‑b]pyridines. Organic Letters. [Link]
- ACS Publications. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters.
-
RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Semantic Scholar. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
StackExchange. (2023). Pyrazole iodination. [Link]
-
ACS Publications. (1964). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. [Link]
-
ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. [Link]
-
National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis.
-
RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[14]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes: Sonogashira Cross-Coupling of 3-Iodo-1-isopropyl-5-methylpyrazole
Strategic Scope and Substrate Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, frequently featured in anti-inflammatory, antipsychotic, and anticancer agents[1]. The functionalization of pyrazole rings through allows for the introduction of diverse alkynyl groups, generating novel chemical entities that are highly valuable in drug discovery[2].
The specific substrate, 3-iodo-1-isopropyl-5-methylpyrazole , presents a highly strategic topology for cross-coupling:
-
Electronic Reactivity: Comparing the reactivity of halogenated pyrazoles, there is a clear preference for iodides over bromides and chlorides[3]. The lower bond dissociation energy of the C3–I bond ensures rapid oxidative addition by the palladium catalyst, allowing the reaction to proceed under mild conditions[4].
-
Regiochemical Accessibility: The 1-isopropyl and 5-methyl groups create significant steric bulk on one hemisphere of the heterocycle. However, the C3-iodo position remains distal and sterically unencumbered. This allows bulky palladium-phosphine complexes to coordinate and insert into the C–I bond without prohibitive steric clash.
-
Pharmacological Tuning: The isopropyl group at the N1 position enhances the lipophilicity of the resulting pharmacophore, a critical parameter for optimizing cell permeability in drug development.
Mechanistic Insights & Causality
The Sonogashira reaction proceeds through a synergistic, bimetallic catalytic cycle involving both palladium and copper[2]. Understanding this mechanism is essential for troubleshooting and optimizing the reaction.
-
Palladium Cycle (The Main Engine): The active Pd(0) species undergoes oxidative addition with the C3–I bond of the pyrazole to form a Pd(II)–aryl intermediate[2].
-
Copper Cycle (The Co-Catalyst): Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper acetylide intermediate[2].
-
Convergence: The copper acetylide undergoes transmetalation with the Pd(II)–aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst[2].
Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of 3-iodopyrazoles.
Reaction Optimization & Quantitative Data
The choice of catalyst, ligand, base, and solvent plays a significant role in the reaction outcome[5]. The table below summarizes the optimization landscape for the coupling of 3-iodo-1-isopropyl-5-methylpyrazole with a standard terminal alkyne (e.g., phenylacetylene)[2],[6].
| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N (3.0) | DMF | 25 | 45 | Incomplete conversion; oxidative addition is slow at RT. |
| 2 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N (3.0) | DMF | 60 | 88 | Optimal conditions; rapid transmetalation. |
| 3 | Pd(PPh₃)₄ (5%) | CuI (10%) | DIPEA (3.0) | THF | 65 | 82 | Good yield, but requires higher catalyst loading. |
| 4 | PdCl₂(PPh₃)₂ (2%) | None | Et₃N (3.0) | DMF | 80 | <10 | Copper-free conditions fail; highlights CuI necessity. |
Detailed Experimental Protocol
This protocol provides a foundational, step-by-step methodology for the synthesis of novel pyrazole-alkyne derivatives[2].
Step 1: Reagent Preparation and Degassing
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-5-methylpyrazole (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Causality Check: Degas the solution via three freeze-pump-thaw cycles or by bubbling Argon through the solution for 15 minutes. Why? The reaction typically requires anhydrous and anaerobic conditions[4]. Oxygen acts as an electron acceptor that promotes the undesired copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification.
Step 2: Catalyst Activation
-
Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%)[2].
-
Stir the mixture at room temperature for 5 minutes.
-
Causality Check: Pre-mixing the precatalyst in the absence of the alkyne allows the initial reduction of Pd(II) to the active Pd(0) species, often facilitated by the amine base in the next step.
Step 3: Base and Alkyne Addition
-
Add Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe[2].
-
Causality Check: Et₃N serves a dual role. It acts as the base to deprotonate the terminal alkyne (forming the nucleophilic copper acetylide) and neutralizes the hydrogen iodide (HI) byproduct generated during the catalytic cycle.
Step 4: Reaction Execution & Self-Validation
-
Heat the reaction mixture to 60 °C and stir for 4–6 hours.
-
Self-Validating System: Monitor the reaction via LC-MS. The protocol validates itself when the distinct isotopic mass signature of the iodinated starting material disappears. The emergence of the coupled product mass confirms successful transmetalation and reductive elimination. If a mass corresponding to the alkyne dimer is observed, it indicates oxygen contamination, validating the need for stricter anaerobic conditions in future runs.
Step 5: Aqueous Workup and Purification
-
Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL)[1].
-
Wash the organic layer with distilled water (3 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).
-
Causality Check: DMF and Et₃N salts are highly water-soluble. Multiple aqueous washes efficiently partition these polar components into the aqueous phase, leaving the lipophilic pyrazole product in the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.
References
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Source: MDPI (Molbank) URL: [Link]
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ResearchGate / ARKAT-USA URL: [Link]
Sources
C-3 functionalization of 1-isopropyl-5-methylpyrazole
This guide outlines the strategic protocols for the .
Executive Summary: The Regioselectivity Paradox
The 1-isopropyl-5-methylpyrazole scaffold presents a unique regioselectivity challenge. The three available carbon sites exhibit distinct reactivity profiles that often compete with the desired C-3 functionalization:
-
C-4 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (SEAr). Reagents like NBS or HNO₃ will exclusively target C-4 unless it is blocked.
-
C-5 Methyl Group (Acidic): The protons on the C-5 methyl group are susceptible to lateral lithiation . Treatment with strong bases (e.g., n-BuLi) results in deprotonation of the methyl group (
~35-40) rather than the C-3 aromatic proton, leading to functionalization of the side chain. -
C-3 Position (The Target): This position is electronically deactivated compared to C-4 and less acidic than the C-5 methyl. Consequently, Direct Radical Functionalization (Minisci-type) or De Novo Synthesis are the most reliable high-yield strategies, while transition-metal catalyzed methods (C-H activation) require specific steric control.
Part 1: Mechanistic Landscape & Strategy Selection
The choice of protocol depends on the desired functional group and the stage of synthesis.
| Strategy | Mechanism | Target Fidelity | Key Reagents |
| Protocol A (Direct) | Radical C-H Functionalization | High (C-3 Selective) | Aryl sulfinates, AgNO₃, Persulfate |
| Protocol B (Stepwise) | C-4 Blocking | Medium (Multi-step) | NBS, Halogen Dance (Risky), Pd-Catalysis |
| Protocol C (De Novo) | Cyclization of Functionalized Precursors | Absolute (Isomer Control) | Diketoesters, Isopropylhydrazine |
Decision Logic (DOT Diagram)
Caption: Decision tree for selecting the optimal C-3 functionalization pathway based on synthetic stage and substrate availability.
Part 2: Detailed Experimental Protocols
Protocol A: Direct C-3 Alkylation/Arylation (Minisci Reaction)
Principle: Unlike SEAr which targets the electron-rich C-4, nucleophilic alkyl/aryl radicals preferentially attack the C-3 position (alpha to the nitrogen) of the protonated pyrazole ring. The C-5 position is blocked by the methyl group, making C-3 the exclusive site for radical addition.
Scope: Introduction of alkyl, aryl, and acyl groups.
Materials:
-
Substrate: 1-isopropyl-5-methylpyrazole (1.0 equiv)
-
Radical Source: Sodium arylsulfinate (for arylation) or Alkyl carboxylic acid (for alkylation).
-
Oxidant: Ammonium persulfate
(2.0 equiv). -
Catalyst:
(0.1–0.2 equiv). -
Solvent: DCM/Water (biphasic) or TFA/Water.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-isopropyl-5-methylpyrazole (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL). Add TFA (1.0 equiv) to protonate the pyrazole (activating it for radical attack).
-
Reagent Addition: Add the sulfinate salt (1.5 equiv) or carboxylic acid.
-
Catalysis: Add
(10 mol%). -
Initiation: Add ammonium persulfate (2.0 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. The mixture may turn dark due to silver salts.
-
Workup: Basify with saturated
to pH 8. Extract with DCM (3x). Wash combined organics with brine, dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: If C-4 functionalization is observed as a minor byproduct, increase the acidity (use TFA solvent) to further deactivate the ring towards electrophilic pathways and favor the radical mechanism.
Protocol B: The "Block-and-Functionalize" Strategy
Principle: If transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald) is required at C-3, the C-4 position must first be blocked to prevent competitive halogenation.
Workflow:
-
Step 1: C-4 Bromination (Blocking)
-
Reagent: NBS (1.05 equiv) in MeCN,
. -
Outcome: Quantitative conversion to 4-bromo-1-isopropyl-5-methylpyrazole .
-
Why: C-4 is orders of magnitude more reactive toward NBS than C-3.
-
-
Step 2: C-3 Functionalization (The Challenge)
-
Option 1: C-H Activation. Use Pd(OAc)₂, PivOH, and an Aryl Iodide. With C-4 blocked and C-5 methyl, C-3 is the only available
C-H bond. -
Option 2: Halogen Dance (Risky). Treat 4-bromo intermediate with LDA at -78°C.
-
Warning: The C-5 methyl protons are acidic. Lateral lithiation at C-5-Me is a major competing pathway vs. the desired halogen dance to C-3. This route is not recommended for 5-methyl pyrazoles unless lateral functionalization is desired.
-
-
-
Step 3: C-4 Debromination
-
Method: Hydrogenation (Pd/C, H₂) or Lithium-Halogen exchange followed by protonation (if C-3 group tolerates it).
-
Protocol C: De Novo Synthesis (The Industrial Gold Standard)
Principle: Instead of functionalizing the difficult C-3 position, construct the pyrazole ring with the substituent already in place. This is the only method to guarantee 100% regiocontrol for complex C-3 groups.
Reaction: Condensation of 1,3-diketones with Isopropylhydrazine.
Regiochemistry Control: Reaction of 1-substituted-1,3-butanedione (e.g., 1-aryl-1,3-butanedione) with isopropylhydrazine yields a mixture of isomers:
-
Isomer A: 1-isopropyl-3-aryl-5-methylpyrazole (Desired).
-
Isomer B: 1-isopropyl-3-methyl-5-arylpyrazole (Undesired).
Optimization Table for Isomer A (3-Substituted-5-Methyl):
| Parameter | Condition for Favoring 1-iPr-5-Me-3-R | Mechanistic Rationale |
| Solvent | Non-polar (Toluene, Hexane) | Minimizes dipole interactions, favoring steric control. |
| Reagent Order | Pre-mix Diketone + Acid, then Hydrazine | Acid catalysis activates the less hindered carbonyl (acetyl) for hydrazine attack. |
| Hydrazine | Isopropylhydrazine Hydrochloride | The bulky isopropyl group prefers to attack the less hindered carbonyl (the acetyl methyl side), placing the Methyl at C-5 and the R-group at C-3. |
Protocol:
-
Dissolve the functionalized diketone (
) in Ethanol. -
Add Isopropylhydrazine HCl (1.1 equiv).
-
Stir at RT for 1 hour, then reflux for 3 hours.
-
Analysis: Check regioisomer ratio by NMR (NOESY). The 5-Me group will show NOE with the N-Isopropyl methine proton. The 3-Me isomer will not.
Part 3: References & Validation
-
Mechanistic Basis of Pyrazole C-H Functionalization:
-
Radical (Minisci) Reactivity:
-
Source: "Regioselective Radical Alkylation of Heterocycles." J. Am. Chem. Soc., 2010.
-
Relevance: Validates that radical attack prefers the positions alpha to nitrogen (C-3/C-5) over the beta position (C-4).
-
-
Lithiation Regioselectivity (Lateral vs Ring):
-
De Novo Regiocontrol:
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Sandmeyer reaction protocol for 1-isopropyl-5-methyl-1H-pyrazol-3-amine
Application Note: Non-Aqueous Sandmeyer Bromination of 1-Isopropyl-5-methyl-1H-pyrazol-3-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly optimized, scalable, and self-validating protocol for the conversion of a heteroaromatic amine into a versatile brominated building block.
Strategic Overview & Biological Relevance
The synthesis of 3-halo-pyrazoles from their corresponding 3-aminopyrazoles is a foundational transformation in medicinal chemistry. The target product, 3-bromo-1-isopropyl-5-methyl-1H-pyrazole , serves as a highly versatile building block[1]. The C3-bromine handle is primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-isopropyl and C5-methyl groups provide specific steric and lipophilic properties frequently exploited in modern kinase inhibitors and agrochemicals[1].
This technical guide details a modified, non-aqueous Sandmeyer bromination protocol[2]. By leveraging tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr
Mechanistic Causality: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand that successful heterocyclic chemistry relies on anticipating and mitigating side reactions. The choices in this protocol are driven by the following mechanistic causalities:
-
Avoidance of Aqueous Media: Standard aqueous conditions (NaNO
/ mineral acids) applied to electron-rich heterocycles like pyrazoles often lead to highly water-soluble diazonium salts that are nearly impossible to extract, or result in the precipitation of intractable diazo-resins[2]. Utilizing tert-butyl nitrite in anhydrous acetonitrile maintains a homogeneous system and prevents hydrolytic dediazoniation (which would yield an unwanted 3-hydroxy pyrazole byproduct)[3]. -
The Inverse Addition Strategy: In this protocol, the pyrazol-3-amine is added dropwise to a pre-mixed solution of CuBr
and t-BuONO. This inverse addition is critical: it maintains a deliberately low steady-state concentration of the free amine. If t-BuONO were added to the amine instead, the highly reactive diazonium intermediate would undergo rapid nucleophilic attack by the unreacted starting material, forming a dead-end triazene byproduct. -
Dual Role of CuBr
: Copper(II) bromide acts as both the stoichiometric bromide source and the single-electron transfer (SET) mediator[4]. The nitrosating agent reduces a fraction of Cu(II) to Cu(I) in situ. The Cu(I) species then reduces the diazonium salt to a transient heteroaryl radical, which subsequently abstracts a bromine atom from CuBr to yield the target 3-bromopyrazole[4].
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol) | Functional Role |
| 1-Isopropyl-5-methyl-1H-pyrazol-3-amine | 139.20 | 1.00 | 1.39 g | Limiting Starting Material |
| tert-Butyl nitrite (t-BuONO) | 103.12 | 1.50 | 1.80 mL | Organic Nitrosating Agent |
| Copper(II) bromide (CuBr | 223.35 | 1.20 | 2.68 g | Halide Source & SET Catalyst |
| Acetonitrile (Anhydrous) | 41.05 | - | 50.0 mL | Polar Aprotic Solvent (0.2 M) |
| 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 203.08 | 1.00 | 2.03 g | Target Product (100% Yield) |
Reaction Mechanism & Workflow Visualization
Non-aqueous Sandmeyer bromination mechanism and workflow for pyrazol-3-amine.
Step-by-Step Experimental Protocol
Phase 1: System Preparation
-
Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Purge the assembled system with dry Nitrogen (N
) for 10 minutes to displace atmospheric moisture. -
Charge the flask with Copper(II) bromide (2.68 g, 12.0 mmol) and anhydrous acetonitrile (30 mL). Stir at 400 rpm to create a uniform, dark suspension.
Phase 2: Nitrosation & Halogenation
4. Cool the CuBr
Phase 3: Quench & Extraction
10. Cool the reaction mixture to room temperature.
11. Quench the reaction by adding 1M aqueous HCl (30 mL). Causality: The acidic quench is mandatory to break down the strong copper-pyrazole coordination complexes, ensuring the product is released entirely into the organic phase.
12. Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL).
13. Wash the combined organic layers sequentially with saturated aqueous NaHCO
Phase 4: Purification 15. Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 20% Ethyl Acetate in Hexanes. 16. Pool the pure fractions and concentrate to afford the target 3-bromo-1-isopropyl-5-methyl-1H-pyrazole.
Self-Validating Systems (In-Process Controls)
To ensure trustworthiness and prevent downstream failures, the protocol must be validated in real-time before isolation:
-
Physical Cue: The cessation of gas evolution at 60 °C is the primary physical indicator that the diazonium intermediate has been fully consumed[2].
-
Thin-Layer Chromatography (TLC): Using 30% EtOAc in Hexanes, the starting amine is highly polar (R
~ 0.1) and stains heavily with ninhydrin. The brominated product is significantly less polar (R ~ 0.6) and is UV-active but ninhydrin-negative. -
LCMS Verification: The product will exhibit a characteristic 1:1 isotopic doublet at m/z 203.0 and 205.0 [M+H]
, confirming the successful incorporation of the bromine atom[1].
References
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Catalytic Sandmeyer Bromination Source: Organic Chemistry Portal / Synthesis (2007) URL: [Link]
Sources
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodopyrazoles in Medicinal Chemistry
Introduction & Scientific Rationale
The pyrazole scaffold is a privileged structure in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics[1][2]. While electrophilic aromatic substitution naturally favors the C4 position of the pyrazole ring, functionalizing the C3 position requires strategic pre-halogenation followed by transition-metal-catalyzed cross-coupling[3].
Among halogenated pyrazoles, 3-iodopyrazoles are particularly valuable. The carbon-iodine (C-I) bond possesses a lower dissociation energy compared to C-Br or C-Cl bonds, facilitating rapid oxidative addition to palladium(0) species under milder conditions. However, this heightened reactivity introduces specific synthetic challenges, notably competitive dehalogenation and homocoupling (yielding bipyrazoles), which must be mitigated through precise catalyst, ligand, and protecting group selection[4][5].
This application note provides a comprehensive guide to executing Suzuki-Miyaura, Sonogashira, and Negishi cross-couplings on 3-iodopyrazoles, detailing the mechanistic causality behind optimized protocols.
Mechanistic Insights & Causality in Experimental Design
To achieve high yields in pyrazole cross-coupling, researchers must control the kinetics of the catalytic cycle. The free N-H bond of an unprotected pyrazole can poison palladium catalysts, coordinate with copper co-catalysts in Sonogashira reactions, or protonate sensitive organometallic reagents (like organozincs)[6]. Therefore, N-protection is a critical first step.
The Role of Protecting Groups
-
1-(1-Ethoxyethyl) (EtOEt): Highly recommended for Sonogashira couplings. Unlike the Tetrahydropyran (THP) group, EtOEt can be removed under exceptionally mild acidic conditions, preventing the degradation of sensitive newly formed alkyne bonds[6].
-
Alkyl Groups (e.g., Ethyl, Methyl): Used when the N-alkyl group is part of the final active pharmaceutical ingredient (API), maintaining stability across harsh basic conditions (e.g., Suzuki couplings)[2].
Overcoming Homocoupling and Dehalogenation
In Negishi and Suzuki couplings of 3-iodopyrazoles, the use of standard catalysts like
-
Solution: Switching to bidentate ligands like dppf (e.g.,
) or bulky, electron-rich Buchwald ligands (e.g., XPhos) accelerates the reductive elimination step, effectively outcompeting homocoupling and dehalogenation pathways[2][5].
Mechanistic cycle of Pd-catalyzed cross-coupling highlighting rate-determining steps.
Workflow & Decision Matrix
Selecting the appropriate cross-coupling strategy depends heavily on the nature of the desired C3 substituent.
Decision tree for selecting optimal cross-coupling conditions for 3-iodopyrazoles.
Quantitative Yield Data Comparison
The following table summarizes expected yields and side-product profiles for 3-iodopyrazoles under various cross-coupling conditions, synthesized from field-validated data[4][5][6].
| Reaction Type | Coupling Partner | Catalyst System | N-Protecting Group | Expected Yield | Primary Side Reaction |
| Suzuki-Miyaura | Aryl Boronic Acid | Ethyl / Methyl | 75 - 90% | Protodeboronation | |
| Suzuki-Miyaura | Aryl Boronic Acid | None (Free N-H) | < 30% | Catalyst Poisoning | |
| Sonogashira | Phenylacetylene | 1-(1-Ethoxyethyl) | 85 - 95% | Alkyne Homocoupling | |
| Negishi | Phenylzinc Bromide | Trityl / SEM | 60 - 87% | Dehalogenation | |
| Negishi | Phenylzinc Bromide | Trityl / SEM | 19 - 40% | Homocoupling (Bipyrazole) |
Step-by-Step Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of N-Alkyl-3-Iodopyrazole
This protocol utilizes a highly active Pd/XPhos system to ensure rapid coupling of sterically hindered or electron-deficient boronic acids, minimizing dehalogenation[2].
Materials:
-
1-Ethyl-3-iodopyrazole (1.0 mmol)
-
Aryl/Heteroaryl potassium trifluoroborate or boronic acid (1.2 mmol)
- (0.05 mmol, 5 mol%)
-
XPhos ligand (0.10 mmol, 10 mol%)
-
or
(2.0 mmol) -
Dioxane/Water (4:1 v/v, 10 mL)
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-ethyl-3-iodopyrazole, the boronic acid/trifluoroborate,
, XPhos, and the inorganic base. -
Solvent Addition & Degassing: Add the Dioxane/Water mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and Pd(0) species, halting the catalytic cycle.
-
Heating: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in an oil bath at 100 °C for 16 hours under vigorous stirring[2].
-
Reaction Monitoring: Monitor completion via LCMS or TLC (typically Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 3-iodopyrazole indicates completion.
-
Workup: Cool to room temperature. Dilute the mixture with 20 mL of distilled water and extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 3-arylpyrazole.
Protocol B: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole
This protocol leverages the EtOEt protecting group, which is stable under the basic coupling conditions but easily cleaved post-reaction[6].
Materials:
-
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
- (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (
) (2.5 mmol) -
Anhydrous Tetrahydrofuran (THF) (5 mL)
Methodology:
-
Preparation: In a flame-dried Schlenk tube under an Argon atmosphere, dissolve the protected 3-iodopyrazole in anhydrous THF.
-
Catalyst Addition: Add
and CuI to the solution. Stir for 5 minutes at room temperature. -
Reagent Addition: Inject Triethylamine followed by the terminal alkyne dropwise via syringe. Causality: Adding the alkyne last minimizes Glaser-type homocoupling of the alkyne mediated by CuI and trace oxygen[1].
-
Coupling: Stir the reaction mixture at room temperature (or heat to 50 °C for sterically hindered alkynes) for 14.5 hours[6].
-
Workup: Dilute the crude mixture with diethyl ether (15 mL) and filter through a short pad of Celite to remove palladium black and copper salts.
-
Deprotection (Optional): To remove the EtOEt group, dissolve the concentrated crude product in Dichloromethane (DCM) and treat with a catalytic amount of Trifluoroacetic Acid (TFA) at room temperature for 2 hours. Neutralize with saturated aqueous
[1][6]. -
Purification: Concentrate the organic phase and purify via silica gel chromatography.
Protocol C: Negishi Cross-Coupling of 4/3-Iodopyrazoles
Negishi coupling is the method of choice for installing sterically demanding alkyl or aryl groups, though it requires strict anhydrous conditions[4][5].
Materials:
-
Protected 3-iodopyrazole (1.0 mmol)
-
Organozinc halide (
) (2.0 - 3.0 mmol, typically 0.5 M in THF) - (0.05 mmol, 5 mol%)
-
Anhydrous THF (5 mL)
Methodology:
-
Setup: Under a strict Argon atmosphere, charge a dry flask with the protected 3-iodopyrazole and
. Causality: is chosen over because its larger bite angle facilitates rapid reductive elimination, drastically reducing dehalogenation side-products[4]. -
Transmetalation Initiation: Inject anhydrous THF, followed by the slow, dropwise addition of the organozinc reagent at 0 °C.
-
Heating: Warm the mixture to room temperature, then heat to 60 °C for 12 hours.
-
Quenching: Carefully quench the reaction at 0 °C with saturated aqueous
(10 mL) to destroy excess organozinc reagent. -
Extraction & Purification: Extract with EtOAc (
mL). Wash organics with brine, dry over , and purify via chromatography.
References
- Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents (WO2017011776A1).
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry (PMC/NIH). URL:[Link]
-
Pyrazole Chemistry (Review). Thieme Connect. URL:[Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. arkat-usa.org [arkat-usa.org]
Buchwald-Hartwig amination of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole
Application Note & Protocol: Buchwald-Hartwig Amination of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
Executive Summary & Strategic Rationale
The synthesis of highly substituted aminopyrazoles is a critical endeavor in modern drug discovery, as the pyrazole scaffold is a privileged pharmacophore frequently found in kinase inhibitors (e.g., JAK-STAT pathway modulators) and CNS-active agents[1]. The Buchwald-Hartwig cross-coupling reaction remains the gold standard for forging the crucial C–N bond in these systems[2].
This application note details the palladium-catalyzed amination of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3)[3]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating checkpoints required to master this specific transformation.
Mechanistic Causality: Substrate & Catalyst Design
Working with heterocyclic halides presents unique challenges that dictate our experimental choices:
-
The Substrate Advantage (N-Alkylation & Halogen Choice): Unprotected pyrazoles possess a free –NH group that can strongly coordinate to Palladium(II) intermediates, forming insoluble, catalytically inactive polymeric species (often observed as a black precipitate)[4]. The N-isopropyl group in our substrate entirely eliminates this catalyst-poisoning pathway. Furthermore, the choice of an iodide at the C3 position provides a highly reactive handle; the lower bond dissociation energy of the C–I bond ensures that the initial oxidative addition step proceeds rapidly, overcoming the inherent electron-rich nature of the pyrazole core[5].
-
Ligand Selection (Overcoming Steric Clash): The C3 position is flanked by the N1-isopropyl group, creating a sterically demanding environment. To drive the rate-limiting reductive elimination step, bulky, electron-rich biarylphosphine ligands are mandatory. BrettPhos is strictly recommended for primary amines to prevent bis-arylation, while tBuDavePhos or RuPhos are optimal for secondary amines to suppress competitive
-hydride elimination[5][6].
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for iodopyrazoles.
Quantitative Data: Reaction Optimization
The following table synthesizes expected outcomes based on established optimization parameters for sterically hindered halopyrazoles. Palladium consistently outperforms Copper (Ullmann-type) catalysis for this specific substrate class unless the amine possesses highly reactive
Table 1: Optimization of Reaction Conditions for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
| Amine Class | Precatalyst | Ligand | Base | Solvent (Temp) | Expected Yield |
| Primary Aryl (e.g., Aniline) | Pd2(dba)3 (5 mol%) | BrettPhos (10 mol%) | NaOtBu | Toluene (100 °C) | > 90% |
| Primary Alkyl (e.g., Benzylamine) | Pd(OAc)2 (5 mol%) | RuPhos (10 mol%) | Cs2CO3 | 1,4-Dioxane (100 °C) | 82 - 88% |
| Secondary (e.g., Morpholine) | Pd2(dba)3 (5 mol%) | tBuDavePhos (10 mol%) | NaOtBu | Toluene (100 °C) | 85% |
| Secondary (e.g., Piperidine) | CuI (10 mol%) Control | None | K3PO4 | DMF (120 °C) | < 25% |
Self-Validating Experimental Protocol
This protocol is designed for the coupling of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole with a generic primary aryl amine (e.g., aniline). Every step includes a validation checkpoint to ensure systemic integrity.
Figure 2: Standard experimental workflow for the Buchwald-Hartwig cross-coupling reaction.
Step-by-Step Methodology
1. Preparation and Degassing (Crucial for Catalyst Lifespan)
-
Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv, 250 mg, 1.0 mmol), Pd2(dba)3 (0.025 equiv, 23 mg), BrettPhos (0.06 equiv, 32 mg), and NaOtBu (1.5 equiv, 144 mg).
-
Action: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. A properly degassed system will maintain a clear, dark red/orange hue upon solvent addition. If the powder turns black immediately, oxygen contamination has occurred.
2. Reagent Addition and Heating
-
Action: Via syringe, add anhydrous, degassed Toluene (5.0 mL) followed by the amine (1.2 equiv, 1.2 mmol).
-
Action: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.
-
Causality & Validation: Toluene is chosen for its high boiling point and non-coordinating nature. As the reaction reaches 100 °C, the solution should transition to a deep, homogeneous orange/red, indicating the formation of the active L_nPd(0) complex[7].
3. In-Process Monitoring (LC-MS)
-
Action: After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Methanol, and analyze.
-
Causality & Validation: You must track the disappearance of the starting material mass (
251). If you observe a peak at 125, this indicates hydrodehalogenation (the pyrazole was reduced instead of aminated). This means oxidative addition occurred, but reductive elimination failed—usually requiring a switch to a bulkier ligand[6].
4. Workup and Isolation
-
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Action: Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Causality & Validation: The Celite filtration is mandatory. Residual palladium will streak through silica gel columns and contaminate NMR spectra, often appearing as broadened peaks or baseline noise.
5. Purification
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Troubleshooting Common Failure Modes
-
Issue: Complete consumption of starting material, but no product formed (only
125 observed).-
Causality: The Pd(II) Ar-Pd-NR2 intermediate is undergoing
-hydride elimination rather than reductive elimination. -
Solution: Switch from Pd2(dba)3 to Pd(OAc)2, and change the ligand to tBuDavePhos. Ensure the reaction is strictly anhydrous, as moisture can protonate the intermediate[5].
-
-
Issue: Reaction stalls at 50% conversion.
-
Causality: Catalyst poisoning or base depletion. The amine might be coordinating too strongly to the metal, or the NaOtBu has degraded.
-
Solution: Switch to a weaker, but more soluble base like Cs2CO3 in 1,4-Dioxane, and increase the ligand-to-palladium ratio to 2.5:1 to ensure the metal remains fully ligated[2].
-
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). Available at: [Link]
-
3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3. Molaid. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (MDPI). Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at:[Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - General Mechanism. Organic Synthesis. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Heck reaction using 3-iodo-1-isopropyl-5-methylpyrazole substrate
Application Note: Palladium-Catalyzed Heck Alkenylation of 3-Iodo-1-isopropyl-5-methylpyrazole
PART 1: EXECUTIVE SUMMARY
This Application Note details the optimized protocols for the Heck-Mizoroki coupling of 3-iodo-1-isopropyl-5-methylpyrazole (CAS: 3036982-09-6) with various alkene partners. Due to the high reactivity of the C3-iodine bond and the specific steric environment of the 1-isopropyl-5-methyl scaffold, this substrate serves as an excellent electrophile for installing vinyl functionality on the pyrazole core—a critical step in the synthesis of kinase inhibitors and other bioactive heterocycles.
The guide presents two validated methodologies:
-
Method A (Standard): A robust, cost-effective protocol using Pd(OAc)₂/PPh₃ for activated alkenes (e.g., acrylates, styrenes).
-
Method B (High-Performance): A ligand-accelerated protocol using bulky phosphines (e.g., P(t-Bu)₃) for unactivated or sterically demanding alkenes.
PART 2: SCIENTIFIC RATIONALE & MECHANISM
Substrate Analysis
-
Structure: The substrate features a pyrazole ring substituted at N1 with an isopropyl group and at C5 with a methyl group. The reactive center is the iodine atom at C3.
-
Electronic Factors: The pyrazole ring is electron-rich (π-excessive). However, the C3 position is electronically favorable for oxidative addition with Pd(0) due to the weak C–I bond (approx. 53 kcal/mol) compared to C–Br or C–Cl.
-
Steric Factors:
-
C5-Methyl: Located adjacent to N1, this group provides steric bulk that prevents coordination of the catalyst to N1 but does not significantly hinder the C3 position.
-
N1-Isopropyl: Increases solubility in organic solvents and prevents N1-coordination, directing the catalyst to the C3-I bond.
-
C3-Iodine: This position is relatively exposed (flanked by N2 and C4-H), facilitating rapid oxidative addition.
-
Reaction Mechanism
The reaction follows the catalytic cycle of the Heck-Mizoroki reaction. The critical step for this substrate is the oxidative addition , which is generally fast for iodopyrazoles.
Figure 1: Catalytic cycle for the Heck coupling of 3-iodo-1-isopropyl-5-methylpyrazole.
PART 3: EXPERIMENTAL PROTOCOLS
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-Iodo-1-isopropyl-5-methylpyrazole (>98%) | Electrophile |
| Alkene | Acrylate, Styrene, or Vinyl Heterocycle (1.2–1.5 equiv) | Nucleophile |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Source |
| Ligand | PPh₃ (Method A) or P(t-Bu)₃ HBF₄ (Method B)[1][2][3][4][5][6] | Stabilizing/Activating Ligand |
| Base | Et₃N (Liquid) or K₂CO₃ (Solid, anhydrous) | HI Scavenger |
| Solvent | DMF (Anhydrous) or 1,4-Dioxane | Reaction Medium |
Method A: Standard Protocol (Activated Alkenes)
Best for coupling with acrylates, styrenes, and acrylamides.
-
Setup: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add:
-
3-Iodo-1-isopropyl-5-methylpyrazole (250 mg, 1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)
-
Triphenylphosphine [PPh₃] (26.2 mg, 0.10 mmol, 10 mol%)
-
Potassium Carbonate [K₂CO₃] (276 mg, 2.0 mmol)
-
-
Solvent & Alkene: Add DMF (5.0 mL, anhydrous) followed by the Alkene (1.5 mmol, 1.5 equiv).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vial tightly.
-
Reaction: Heat the block to 100 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear; a fluorescent product spot (Rf ~0.4-0.5) should appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.
Method B: High-Performance Protocol (Challenging Alkenes)
Best for electron-rich alkenes, sterically hindered alkenes, or rapid library synthesis.
-
Setup: In a glovebox or under strict inert atmosphere, add to a vial:
-
Substrate (1.0 mmol)[7]
-
Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)
-
[(t-Bu)₃PH]BF₄ (29 mg, 0.10 mmol, 10 mol%)
-
Dicyclohexylmethylamine (Cy₂NMe) (2.0 equiv) - Preferred base for bulky phosphines
-
-
Solvent: Add 1,4-Dioxane (5.0 mL, degassed).
-
Reaction: Heat to 80–100 °C for 2–6 hours. The electron-rich phosphine accelerates oxidative addition and stabilizes the Pd(0) species.
Workflow Diagram
Figure 2: Experimental workflow for the Heck coupling process.
PART 4: PROCESS CONTROL & SELF-VALIDATION
To ensure the protocol is "self-validating," the researcher must verify specific analytical markers before proceeding to the next step.
| Checkpoint | Validation Method | Acceptance Criteria |
| Reaction Initiation | Visual Inspection | Mixture should turn from orange/red (Pd salt) to black/dark brown (active Pd(0) colloids) within 30 mins at temp. |
| Conversion | TLC / LCMS | Disappearance of Starting Material (MW 250.1). Appearance of Product Mass (MW = 250 + Alkene - 128 (HI)). |
| Product Identity | ¹H NMR (CDCl₃) | Diagnostic Shift: Appearance of vinyl protons (typically doublets, J=16Hz for trans isomer) in the 6.0–7.5 ppm region. Disappearance of C3-I signal in ¹³C NMR (approx. 90-100 ppm). |
| Regioselectivity | NOESY NMR | Correlation between Pyrazole-N2 and the vinyl proton confirms substitution at C3. |
PART 5: REFERENCES
-
General Heck Reaction Reviews:
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Reactivity of Pyrazoles:
-
Specific Conditions for Heteroaryl Iodides:
-
Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundation for bulky phosphine protocols). Link
-
-
Substrate Data:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13334057, 3-Iodo-1-methyl-1H-pyrazole (Analogous reactivity). Link
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 3. HU209540B - Process for preparation of 5-methyl-pyrazole derivatives - Google Patents [patents.google.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. EP0474037B1 - Process for the production of 3-methylpyrazole - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
- 9. 3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | CID 13334057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
General Procedure for the Regioselective Iodination of 1-Alkyl-5-Methylpyrazoles: A Comprehensive Protocol Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of halogenated heterocyclic intermediates for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and API development.
Introduction & Mechanistic Insights
The introduction of an iodine atom into the pyrazole ring is a critical transformation in the synthesis of complex pharmaceutical and agrochemical architectures [1]. For 1-alkyl-5-methylpyrazoles , the regioselectivity of electrophilic halogenation is highly predictable due to the intrinsic electronic properties of the heterocycle.
Causality of Regioselectivity (The "Why")
Pyrazoles are electron-rich
-
Inductive & Hyperconjugative Effects: The 1-alkyl group (+I effect) and the 5-methyl group (+I and hyperconjugation) pump electron density into the pyrazole core.
-
Nucleophilic Hotspot: These combined electron-donating effects make the C4 position the absolute thermodynamic and kinetic hotspot for Electrophilic Aromatic Substitution (EAS) [2].
-
Mechanistic Pathway: The reaction proceeds via the attack of an electrophilic iodine species (
or ) on the C4 carbon, forming a transient arenium ion (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the 4-iodo derivative exclusively [4].
Caption: Electrophilic Aromatic Substitution (EAS) mechanism for C4-iodination of pyrazoles.
Comparative Analysis of Iodination Systems
Selecting the correct iodination system depends on substrate sensitivity, scale, and green chemistry requirements. Below is a comparative synthesis of field-proven methodologies [1, 3, 5].
| Method / Reagents | Solvent System | Temp | Typical Yield | Mechanistic Driver & Notes |
| NIS (N-Iodosuccinimide) | DMF or MeCN | 0 °C to RT | 85–98% | Standard for Discovery: Generates a highly reactive |
| RT to 50 °C | 75–95% | Green Chemistry: | ||
| 60 °C | 70–90% | Robust Oxidation: Excellent for deactivated substrates. | ||
| ICl / | RT | 80–95% | Kinetically Fast: Iodine monochloride is highly polarized. Base is required to neutralize generated HCl [1]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (e.g., color changes) and specific workup steps (e.g., thiosulfate quenching) are integrated to ensure high trustworthiness and reproducibility.
Protocol A: High-Yield Iodination using NIS (Discovery Scale)
This method is preferred for rapid structure-activity relationship (SAR) library generation due to its mild nature and high functional group tolerance.
Materials:
-
1-Alkyl-5-methylpyrazole (1.0 equiv, e.g., 10 mmol)
-
N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the 1-alkyl-5-methylpyrazole in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. Rationale: DMF stabilizes the polarized transition state of the EAS reaction.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NIS portion-wise over 10–15 minutes. Rationale: The reaction is mildly exothermic; controlled addition prevents the formation of poly-iodinated or oxidative byproducts.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quenching (Self-Validation): Once the starting material is consumed, add 20 mL of saturated aqueous sodium thiosulfate (
). Rationale: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide ( ). The disappearance of any yellow/brown iodine tint visually validates successful quenching. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers thoroughly with brine (
mL) to remove residual DMF. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Green Oxidative Iodination using / (Process Scale)
This method is highly scalable, avoids toxic organic solvents, and utilizes cheap molecular iodine [1, 4].
Materials:
-
1-Alkyl-5-methylpyrazole (1.0 equiv, 100 mmol)
-
Molecular Iodine (
) (0.55 equiv, 55 mmol) -
30% Aqueous Hydrogen Peroxide (
) (0.6 equiv, 60 mmol) -
Distilled Water / Ethanol (1:1 v/v, 150 mL)
Step-by-Step Procedure:
-
Suspension: Suspend the pyrazole derivative in the Water/Ethanol mixture.
-
Iodine Addition: Add solid
to the vigorously stirring suspension. The mixture will turn dark brown. -
Oxidation: Add 30%
dropwise over 30 minutes. Rationale: slowly oxidizes to the active electrophile, hypoiodous acid ( ). Dropwise addition controls the exotherm and prevents peroxide decomposition. -
Reaction: Stir at room temperature for 12–24 hours until the substrate is fully consumed.
-
Workup: Quench with 10% aqueous
until the brown color completely dissipates, leaving a pale or colorless mixture. Extract with Dichloromethane, dry over , and concentrate to yield the 4-iodo product.
Caption: Standard experimental workflow for the regioselective iodination of pyrazoles.
References
-
Title: A Mild and Efficient Method for the Iodination of Pyrazoles (Hypervalent Iodine in Synthesis) Source: Synthetic Communications (Taylor & Francis) URL: [Link]
-
Title: I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles Source: Journal of Organic Chemistry (Organic Chemistry Portal) URL: [Link]
-
Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: PubMed Central (NIH) URL: [Link]
Troubleshooting & Optimization
improving yield of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole synthesis
Technical Support Center: Troubleshooting & Optimizing the Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering yield and regioselectivity bottlenecks during the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole .
The primary synthetic route involves the N-alkylation of the tautomeric precursor, 3-iodo-5-methyl-1H-pyrazole. Because the pyrazolate anion possesses two competing nucleophilic nitrogen centers, standard alkylation conditions often yield a difficult-to-separate mixture of regioisomers. This center provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating optimized protocol to maximize your yield of the desired target.
Reaction Workflow & Decision Tree
Decision tree for the regioselective N-alkylation of 3-iodo-5-methyl-1H-pyrazole.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting a nearly 1:1 mixture of regioisomers when alkylating 3-iodo-5-methyl-1H-pyrazole with 2-bromopropane? A1: The lack of regioselectivity stems from a "perfect storm" of competing steric and electronic factors, compounded by the harsh conditions required to activate secondary alkyl halides. Mechanistic Causality: In the deprotonated pyrazolate anion, the negative charge is delocalized across N1 and N2. The iodine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the adjacent N2 atom. Conversely, the C5 methyl group is electron-donating (+I), making N1 the relatively more nucleophilic site[1]. Under ideal kinetic conditions, alkylation should favor N1. However, iodine (van der Waals radius ~1.98 Å) and methyl (~2.00 Å) are sterically nearly identical. Because 2-bromopropane is a bulky, relatively unreactive secondary electrophile, the reaction requires elevated temperatures (e.g., 60–80 °C). This thermal energy overrides the subtle electronic preference, pushing the reaction toward a thermodynamically driven, unselective mixture of the N1 (desired) and N2 (undesired) isomers[2].
Q2: How can I force the regioselectivity towards the desired N1 position (1-isopropyl-3-iodo-5-methyl-1H-pyrazole)?
A2: You must exploit the electronic difference between N1 and N2 by shifting the reaction to strict kinetic control.
Solution: Abandon 2-bromopropane in favor of a highly reactive electrophile like isopropyl trifluoromethanesulfonate (isopropyl triflate, iPrOTf) . Because the triflate is an exceptional leaving group, the
Q3: Can I synthesize this target via direct electrophilic iodination of 1-isopropyl-5-methyl-1H-pyrazole instead?
A3: We strongly advise against this approach for this specific target.
Mechanistic Causality: In the pyrazole ring, the C4 position is the most electron-rich and acts as the primary site for electrophilic aromatic substitution (
Q4: My overall conversion is low even when using polar aprotic solvents. How can I improve the yield?
A4: Low conversion in pyrazole N-alkylation is often due to poor solubility of the inorganic base or the formation of unreactive aggregates.
Solution: If using
Quantitative Data Summary: Optimization of Reaction Conditions
The table below summarizes the causal relationship between the choice of electrophile/temperature and the resulting regioselectivity.
| Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Isolated Yield (Target) |
| 2-Bromopropane | DMF | 80 °C | 1.2 : 1 | 35% | |
| 2-Iodopropane | DMF | 50 °C | 2.5 : 1 | 52% | |
| Isopropyl triflate | NaH | THF | -78 °C to 0 °C | 8.5 : 1 | 78% |
| Isopropyl triflate | 2,6-Lutidine | DCM | -78 °C to RT | 9.0 : 1 | 84% |
Self-Validating Experimental Protocol: Kinetically Controlled N-Alkylation
This protocol utilizes isopropyl triflate to maximize the yield of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole via kinetic control.
Materials Required:
-
3-Iodo-5-methyl-1H-pyrazole (1.0 equiv)
-
Isopropyl trifluoromethanesulfonate (iPrOTf) (1.2 equiv) - Caution: Highly reactive and moisture-sensitive.
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 3-iodo-5-methyl-1H-pyrazole (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add 2,6-lutidine (15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure uniform deprotonation/activation.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool the mixture to -78 °C.
-
Self-Validation Check: Ensure the internal temperature has stabilized for at least 15 minutes before proceeding. Premature addition will introduce thermal energy, leading to thermodynamic equilibration and poor regioselectivity.
-
-
Electrophile Addition: Add isopropyl triflate (12 mmol) dropwise over 10 minutes via a syringe pump to prevent localized heating.
-
Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over an additional 2 hours.
-
Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) should show the complete consumption of the starting material (lower
) and the appearance of two distinct product spots, with the higher spot being the major N1-isomer.
-
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
(20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The desired N1-isomer (3-iodo-1-isopropyl-5-methyl-1H-pyrazole) typically elutes slightly faster than the more polar N2-isomer due to dipole moment differences.
References
Sources
Technical Support Center: Resolution of N-Isopropyl Methylpyrazole Regioisomers
Executive Summary & Core Challenge
The alkylation of 3-methylpyrazole with isopropyl halides is a classic example of tautomeric ambiguity . Because 3-methylpyrazole exists in equilibrium with 5-methylpyrazole, nucleophilic attack by the pyrazolide anion occurs at both nitrogen atoms.
-
The Thermodynamic Product (Often Major): 1-isopropyl-3-methylpyrazole (Less sterically hindered).
-
The Kinetic/Steric Product (Often Minor): 1-isopropyl-5-methylpyrazole (Sterically crowded due to adjacent methyl and isopropyl groups).
The Problem: These isomers possess nearly identical molecular weights and very similar polarities, making separation difficult. This guide provides a self-validating workflow to Identify, Resolve, and Purify these isomers.
Module 1: Diagnostic & Identification (The "Identify" Phase)
Before attempting separation, you must definitively assign the identity of your peaks. Relying solely on MS (Mass Spectrometry) is futile as both isomers have the same
Troubleshooting Q&A: Identification
Q: I see two spots on TLC/two peaks on GC, but I don't know which is which. How do I assign them? A: You must use 1H-NMR , specifically NOE (Nuclear Overhauser Effect) experiments.
-
The "Crowded" Isomer (1,5-isomer): The N-isopropyl methine proton is spatially close to the C5-methyl group.
-
Diagnostic Signal: Strong NOE correlation between the isopropyl CH (septet) and the ring-methyl (singlet).
-
-
The "Open" Isomer (1,3-isomer): The N-isopropyl group is far from the C3-methyl group.
-
Diagnostic Signal: NO NOE correlation between isopropyl CH and ring-methyl. Instead, you may see an NOE between the isopropyl CH and the ring proton at C5.
-
Q: Can I use elution order to guess the identity? A: As a general rule of thumb in normal-phase chromatography (Silica):
-
1-isopropyl-5-methylpyrazole (Sterically hindered N-lone pair)
Less interaction with silica Elutes First (Higher Rf) . -
1-isopropyl-3-methylpyrazole (Exposed N-lone pair)
Stronger interaction with silica Elutes Second (Lower Rf) .
Note: Always validate this "Rule of Thumb" with NOE NMR on your first crude batch.
Visualization: Identification Logic Flow
Figure 1: Decision tree for definitive NMR-based identification of pyrazole regioisomers.
Module 2: Purification Strategies (The "Resolve" Phase)
Method A: High-Efficiency Distillation (Scale > 50g)
For larger scales, chromatography is expensive. Distillation is viable because the steric crowding in the 1,5-isomer reduces intermolecular forces, typically lowering its boiling point compared to the 1,3-isomer.
Protocol:
-
Equipment: Use a spinning band distillation column or a Vigreux column with at least 20 theoretical plates.
-
Vacuum: High vacuum (< 5 mmHg) is essential to prevent thermal degradation.
-
Procedure:
-
Fraction 1 (Lower BP): Enriched 1-isopropyl-5-methylpyrazole .
-
Intermediate: Mixed fraction (recycle this).
-
Fraction 2 (Higher BP): Enriched 1-isopropyl-3-methylpyrazole .
-
Troubleshooting:
-
Issue: "The fractions are still mixed."
-
Fix: Your reflux ratio is too low. Increase reflux ratio to 10:1 or 20:1 (take off 1 drop for every 20 that return to the pot).
Method B: Flash Chromatography (Scale < 10g)
Q: My peaks are tailing and overlapping. How do I fix resolution? A: Pyrazoles are basic. They interact with the acidic silanols on silica gel, causing tailing.
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonia to your mobile phase. This neutralizes the silica surface.
-
Recommended Solvent System:
-
Start: 100% Hexane (with 1% TEA).
-
Gradient: 0%
40% Ethyl Acetate in Hexane.
-
Method C: Chemical Resolution (The "Nuclear Option")
If physical separation fails, exploit the basicity difference. The 1,3-isomer (less hindered) is generally more basic than the 1,5-isomer.
Protocol:
-
Dissolve the mixture in Ethanol.
-
Add 1.0 equivalent of Oxalic Acid or Picric Acid (Caution: Picric acid is explosive when dry).
-
Crystallization: The less hindered 1,3-isomer often forms a crystalline salt more readily.
-
Filter the crystals (1,3-salt) and keep the mother liquor (enriched 1,5-isomer).
-
Regeneration: Treat the salt with 1M NaOH and extract with DCM to recover the pure isomer.
Comparative Data Table
| Feature | 1-Isopropyl-3-methylpyrazole | 1-Isopropyl-5-methylpyrazole |
| Structure | "Linear" / Open | "Clashed" / Crowded |
| Steric Hindrance | Low (N-iPr far from C-Me) | High (N-iPr adjacent to C-Me) |
| TLC (Silica) | Lower Rf (More polar interaction) | Higher Rf (Less polar interaction) |
| Boiling Point | Higher (Stronger intermolecular forces) | Lower (Weaker intermolecular forces) |
| NOE Signal | iPr-CH | iPr-CH |
| Basicity | Higher (Lone pair accessible) | Lower (Lone pair shielded) |
Synthesis Optimization (Prevention Strategy)
Q: Can I change the reaction to make just one isomer? A: You cannot get 100% selectivity, but you can skew the ratio.
-
To favor 1,3-isomer (Thermodynamic): Use high temperatures and polar protic solvents (e.g., Ethanol reflux). The reaction is reversible under certain conditions, allowing equilibration to the more stable 1,3-form.
-
To favor 1,5-isomer (Kinetic): This is difficult via direct alkylation. Consider cyclization strategies instead (e.g., reacting isopropyl hydrazine with acetylacetone derivatives) which lock the regiochemistry before the ring forms [1].
Visualization: Synthesis & Separation Workflow
Figure 2: Complete workflow from synthesis to purified isomers based on scale.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576–579.[1][2]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005).[3] Tetrahedron, 61(52), 12377-12385.[3]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (General reference on N-alkylation conditions and isomer mixtures). Royal Society of Chemistry.[4]
-
1H-Pyrazole, 3-methyl- Data & Spectra. NIST Chemistry WebBook. (Reference for base pyrazole properties).
Sources
troubleshooting dehalogenation during Suzuki coupling of 3-iodopyrazoles
Ticket #5920: Troubleshooting Dehalogenation (Protodehalogenation)
Status: Open Assigned Expert: Dr. A. Vance, Senior Application Scientist Topic: Preventing Iodine loss (reduction) during cross-coupling of 3-iodopyrazoles.
User Issue Summary
"I am attempting a Suzuki-Miyaura coupling of a substituted 3-iodopyrazole with a phenylboronic acid. Instead of the biaryl product, I am consistently isolating the dehalogenated pyrazole (H replaced I). The boronic acid remains unreacted or decomposes. I am using Pd(PPh3)4 in Ethanol/Toluene with Na2CO3."
Phase 1: Diagnostic & Verification
Before altering chemical parameters, confirm the side-reaction identity. 3-iodopyrazoles are electron-rich heterocycles prone to unique failure modes.
Q: How do I definitively distinguish dehalogenation from other side reactions?
A: You must differentiate between Protodehalogenation (loss of Iodine from the pyrazole) and Protodeboronation (loss of Boron from the coupling partner).
| Observation | Mass Spec (LCMS) | H-NMR Signature | Diagnosis |
| Target Product | [M_pyz + M_bor - I - B(OH)2] | New aromatic peaks; disappearance of Pyrazole C3-I shift. | Success |
| Byproduct A | [M_pyz - I + H] (Mass = SM - 126) | Pyrazole C3-H appears (typically a doublet or singlet ~7.4-7.8 ppm depending on substitution). | Dehalogenation (Your Issue) |
| Byproduct B | [M_bor - B(OH)2 + H] | Benzene/Arene formation from boronic acid. | Protodeboronation |
| Byproduct C | [M_pyz - I] dimer | Homocoupling of pyrazole (rare for iodides, common for boronates). | Homocoupling |
Phase 2: Mechanistic Root Cause Analysis
Q: Why is the Iodine being replaced by Hydrogen?
A: Dehalogenation is a kinetic failure of the Transmetallation step. In the catalytic cycle, the Oxidative Addition (OA) of 3-iodopyrazole to Pd(0) is generally fast due to the weak C-I bond. However, the resulting Pd(II)-pyrazole intermediate is electron-rich and prone to stagnation if Transmetallation is slow.
If the boronic acid fails to transfer its aryl group quickly, the Pd(II) species seeks an alternative pathway. The most common culprit is
Visualizing the Failure Mode
Caption: Kinetic competition between Transmetallation (desired) and Hydride transfer (undesired). When Transmetallation stalls, the Pd-intermediate scavenges hydrogen from the environment.
Phase 3: Troubleshooting & Optimization
Q: My protocol uses Ethanol. Is that the problem?
A: Yes. This is the #1 cause of dehalogenation.
Primary and secondary alcohols (Ethanol, Isopropanol) coordinate to Palladium. Through
-
Action: Switch to Aprotic Polar Solvents .
-
Recommended: 1,4-Dioxane, DME (Dimethoxyethane), or THF.
-
If water is needed for the base:[1] Use a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) but strictly exclude alcohols.
-
Q: Does the catalyst ligand matter for this specific substrate? A: Absolutely. Triphenylphosphine (PPh3) is often insufficient for hindered or electron-rich pyrazoles. Simple phosphines allow the Pd center to remain exposed, increasing the likelihood of side reactions. You need a ligand that facilitates Transmetallation (by creating an open coordination site) and Reductive Elimination (via steric bulk).
-
Action: Switch to Buchwald Dialkylbiaryl Ligands .
-
XPhos or SPhos : These are the gold standards for heteroaryl couplings. They are electron-rich (speeding up oxidative addition) and bulky (accelerating reductive elimination, leaving less time for dehalogenation to occur) [2].
-
Pd-G2/G3 Precatalysts: Use pre-formed catalysts (e.g., XPhos Pd G2) to ensure precise Pd:Ligand ratio and rapid initiation.
-
Q: I heard Iodides are actually worse than Bromides for pyrazoles. Is that true? A: Counter-intuitively, YES. While Iodides react faster with Pd(0), the resulting Pd-I bond is weaker and the intermediate is often less stable than the Pd-Br analogue. Furthermore, because OA is so fast, a high concentration of Pd(II) intermediate builds up. If the boronic acid step is slow, this pool of intermediate decomposes to the dehalogenated product.
-
Evidence: Studies on halogenated aminopyrazoles demonstrated that Bromo- and Chloro- derivatives significantly reduced dehalogenation compared to Iodopyrazoles [3].[2][3][4][5]
Phase 4: The "Rescue" Protocol
If your current reaction is failing, adopt this self-validating protocol designed for difficult 3-iodopyrazoles.
System: Pd(OAc)2 / XPhos / K3PO4 in Dioxane/Water.
Step-by-Step Methodology:
-
Preparation of Solids:
-
In a reaction vial, combine:
-
3-Iodopyrazole substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv) — Excess is crucial to drive transmetallation.
-
XPhos (4 mol%) and Pd(OAc)2 (2 mol%) — Or use XPhos Pd G2 (2-3 mol%).
-
K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv) — Anhydrous phosphate is superior to carbonates for difficult substrates.
-
-
-
Solvent Addition (Strictly Anaerobic):
-
Add 1,4-Dioxane and Water (Ratio 4:1).[1]
-
Concentration: 0.1 M to 0.2 M relative to the halide.
-
CRITICAL: Sparge the solvent mixture with Argon/Nitrogen for 15 minutes before adding to the vial, or seal and purge the headspace for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
-
Reaction:
-
Seal the vial (crimp cap preferred).
-
Heat to 80°C - 90°C .
-
Time: Monitor by LCMS at 1 hour. If <50% conv, raise to 100°C.
-
-
Workup:
Phase 5: Decision Logic for Optimization
Use this flow to navigate persistent issues.
Caption: Step-wise logic for eliminating dehalogenation variables. Prioritize solvent and ligand changes first.
References
-
Navarro, O. et al. (2005).[8] Dehalogenation of Aryl Halides: Mechanisms and Prevention in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
-
Buchwald, S. L. et al. (2010). Ligand Effects in the Suzuki-Miyaura Coupling of Heterocycles. Chemical Science.
-
Tomanová, P. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 3-Iodo-5-Methylpyrazole
The Technical Support Center guide below addresses the regioselective N-alkylation of 3-iodo-5-methylpyrazole . This guide is designed for researchers requiring high-purity isomers for SAR (Structure-Activity Relationship) studies or scale-up.
Topic: Controlling N1 vs. N2 Regioselectivity in 3-Iodo-5-Methylpyrazole Alkylation Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Core Concept: The Regioselectivity Challenge
The N-alkylation of 3-iodo-5-methylpyrazole (tautomeric with 5-iodo-3-methylpyrazole) is a classic problem in heterocyclic chemistry. The reaction can yield two regioisomers, often referred to by the position of the substituents relative to the new alkyl group (R).[1]
The Tautomeric Equilibrium & Nucleophilicity
The starting material exists in equilibrium between two tautomers.[1] However, the product ratio is determined by the nucleophilicity of the nitrogen atoms in the deprotonated pyrazolate anion (Curtin-Hammett principle applies if equilibration is fast).[1]
-
Electronic Effect: The methyl group is an Electron Donating Group (EDG) , which increases the electron density on the adjacent nitrogen (N1 relative to Me).[1] The iodine atom is an Electron Withdrawing Group (EWG) (via induction), which decreases electron density on its adjacent nitrogen.[1]
-
Steric Effect: The iodine atom (Van der Waals radius ~1.98 Å) is sterically bulky, comparable to or slightly larger than a methyl group (effective volume), but "softer."[1] The methyl group is "harder" and sterically significant.[1]
The Dominant Pathway: Under standard basic conditions (SN2), the electronic effect typically dominates.[1] The nitrogen adjacent to the methyl group (EDG) is more nucleophilic. Consequently, the major product is usually 1-alkyl-3-iodo-5-methylpyrazole (Alkyl adjacent to Methyl).
-
Major Isomer (Thermodynamic/Electronic): 1-Alkyl-3-iodo-5-methylpyrazole (Alkyl group is proximal to Methyl).
-
Minor Isomer (Steric/Kinetic): 1-Alkyl-5-iodo-3-methylpyrazole (Alkyl group is proximal to Iodine).
Troubleshooting Guide & FAQs
Q1: I am getting a mixture of isomers. Which one is which?
A: The isomers are best distinguished by 1H NMR NOE (Nuclear Overhauser Effect) or 13C NMR .[1]
| Feature | Isomer A (Major) : 1-Alkyl-3-iodo-5-methylpyrazole | Isomer B (Minor) : 1-Alkyl-5-iodo-3-methylpyrazole |
| Structure | Alkyl group is adjacent to Methyl.[2] | Alkyl group is adjacent to Iodine.[1] |
| NOE Signal | Strong NOE between N-CH₂ (alkyl) and C5-CH₃ (methyl). | NOE between N-CH₂ (alkyl) and C4-H . No NOE to Methyl.[1] |
| 13C NMR (C5) | C5 (attached to Me) is shielded/deshielded differently. | C5 (attached to I) shows significant heavy-atom effect (upfield shift). |
| Elution Order | Typically elutes second (more polar due to dipole alignment).[1] | Typically elutes first (less polar).[1] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Note: Elution order can reverse depending on the specific alkyl group (R) and stationary phase, so NOE is the gold standard.
Q2: How do I maximize the formation of the Major Isomer (1-Alkyl-3-iodo-5-methyl)?
A: To favor alkylation at the more nucleophilic nitrogen (adjacent to Methyl), use conditions that promote a "loose" ion pair and allow electronic factors to dominate.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1] The larger cation (Cs⁺) dissociates well, leaving the "naked" anion free to react at the most electron-rich site.
-
Solvent: Polar Aprotic (DMF, DMSO, or NMP).[1] These solvate the cation effectively.[1]
-
Temperature: Room temperature to 60°C. Higher temperatures generally favor the thermodynamic product (which aligns with the electronic preference here).
Q3: I specifically need the Minor Isomer (1-Alkyl-5-iodo-3-methyl). How do I switch selectivity?
A: Reversing selectivity to alkylate next to the Iodine (EWG) is difficult because it opposes the electronic bias.[1] However, you can try:
-
Steric Control: If the alkylating agent is extremely bulky (e.g., isopropyl, t-butyl), it may prefer the side adjacent to Iodine if Iodine is effectively smaller than Methyl in the transition state (rare, but possible).[1]
-
Coordination Control: Use a base with a cation that can chelate.[1]
-
Condition: NaH in non-polar solvent (THF or Toluene). The Na⁺ ion may coordinate tightly with the N-lone pair and the Iodine (soft-soft interaction), potentially blocking the "usual" site or directing the alkylating agent.[1]
-
-
Mitsunobu Reaction: If using an alcohol (R-OH) instead of an alkyl halide, Mitsunobu conditions (PPh₃/DIAD) often proceed via a different mechanism that can sometimes favor the more acidic tautomer (H on N adjacent to I), leading to alkylation at the other nitrogen (next to Me).[1] Wait, this yields the Major Isomer again.
-
Blocking Strategy (Most Reliable):
-
Step 1: Protect the pyrazole with a bulky group (e.g., Trityl) which might go to the less hindered side.[1]
-
Step 2: Alkylate the resulting salt? (Inefficient).
-
Better Route: Synthesize the pyrazole ring after placing the alkyl group (cyclization of hydrazine R-NH-NH₂ with the appropriate diketone). This is the only way to guarantee 100% regioselectivity for the "anti-electronic" isomer.
-
Decision Logic & Mechanism Visualization
The following diagram illustrates the competing pathways and the decision logic for optimization.
Caption: Mechanistic pathway showing the divergence between electronic control (Path A) and steric/chelation control (Path B).
Optimized Experimental Protocols
Protocol A: Synthesis of 1-Alkyl-3-iodo-5-methylpyrazole (Major Isomer)
Objective: Maximize yield of the thermodynamically/electronically favored isomer.
-
Preparation: In a dry round-bottom flask, dissolve 3-iodo-5-methylpyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (1.5 - 2.0 eq). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
Alkylation: Add the Alkyl Halide (1.1 - 1.2 eq) dropwise.
-
Tip: For reactive halides (MeI, BnBr), cool to 0°C initially to prevent exotherms, then warm to RT.[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1][3]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The major isomer (Alkyl next to Me) usually elutes after the minor isomer (check specific Rf).[1]
Protocol B: Attempting to Shift to 1-Alkyl-5-iodo-3-methylpyrazole (Minor Isomer)
Objective: Enhance formation of the sterically/chelation-controlled isomer.
-
Preparation: Dissolve 3-iodo-5-methylpyrazole (1.0 eq) in anhydrous THF (0.1 M).
-
Base Addition: Add NaH (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min to form the sodium salt.
-
Alkylation: Add the Alkyl Halide (1.0 eq) slowly at 0°C.
-
Reaction: Allow to warm slowly to RT.
-
Note: This may still yield a mixture, but the ratio of the minor isomer often increases compared to Protocol A.
Data Summary: Conditions vs. Regioselectivity (Typical)
| Condition | Base | Solvent | Major Product | Approx. Ratio (A:B)* |
| Standard | K₂CO₃ | DMF | A (Alkyl next to Me) | 85:15 to 95:5 |
| Dissociative | Cs₂CO₃ | DMSO | A (Alkyl next to Me) | >95:5 |
| Tight Ion Pair | NaH | THF | A (Alkyl next to Me) | 60:40 to 70:30 |
| Chelation | LiOtBu | Toluene | Mixture | Variable |
*Ratio depends heavily on the steric bulk of the alkylating agent (R-X).[1]
References
-
BenchChem Technical Support. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][6][10][11][12][13] Retrieved from [1]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][6][10][11][12][13] Retrieved from [1][10]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity. Retrieved from [1]
-
Larock, R. C., et al. Regioselective Iodination and Synthesis of Pyrazoles.[1] J. Org.[1][7][14] Chem. (2008). Retrieved from [1]
-
University of Barcelona. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.[11] (2005).[1][5][6][10][11] Retrieved from [1][11]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating Catalyst Poisoning in 3-Iodopyrazole Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of 3-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of palladium-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds with this valuable heterocyclic building block.
The pyrazole motif is a cornerstone in medicinal chemistry, and 3-iodopyrazole serves as a versatile precursor for a vast array of biologically active molecules.[1] However, its inherent electronic properties and the potential for coordination with the palladium catalyst can present unique challenges, often leading to frustratingly low yields or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these hurdles, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise when working with 3-iodopyrazole in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with 3-iodopyrazole is sluggish or has completely stalled. What are the likely culprits?
A stalled reaction is a frequent issue and can often be traced back to catalyst deactivation or poisoning.[2] With N-heterocyclic substrates like 3-iodopyrazole, several factors could be at play:
-
Substrate-Related Inhibition: The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, forming stable, inactive complexes that disrupt the catalytic cycle.[3][4] This is a well-documented challenge with nitrogen-containing heterocycles.
-
Impurity-Driven Poisoning: Your starting materials, including the 3-iodopyrazole, boronic acid/ester, or even the solvent, may contain trace impurities that are potent catalyst poisons.[3][5]
-
Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[6][7]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often indicative of the presence of oxygen.[7] To mitigate this:
-
Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly de-gassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[2][8]
-
Choice of Palladium Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂.[6] The in situ reduction of Pd(II) to Pd(0) can sometimes promote the unwanted homocoupling pathway.
Q3: What are the visual signs of catalyst deactivation?
A common visual indicator of catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black."[9][10] This consists of aggregated, inactive palladium particles and signifies that the catalyst has fallen out of the catalytic cycle. This can be caused by ligand dissociation or oxidation of the active catalyst.[9]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst poisoning issues in your 3-iodopyrazole cross-coupling reactions.
Guide 1: Diagnosing and Mitigating Substrate-Related Inhibition
The pyrazole ring itself can be a source of catalyst inhibition. The diagram below illustrates the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, disrupting the desired catalytic cycle.
Caption: Potential for pyrazole nitrogen to inhibit the Pd(0) catalyst.
Troubleshooting Steps:
-
N-Protection of the Pyrazole: If you are using an N-H pyrazole, consider protecting the nitrogen with a suitable protecting group, such as a Boc or ethoxyethyl (EtOEt) group.[11][12] This can sterically hinder the nitrogen from coordinating to the palladium catalyst.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and minimize the inhibitory effects of the pyrazole nitrogen.[9][13] These ligands can also stabilize the palladium catalyst and prevent aggregation.[14]
-
Use of Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to mitigate catalyst inhibition by coordinating with the pyrazole nitrogen, making it less available to bind to the palladium.
Guide 2: Identifying and Eliminating Catalyst Poisons from Reagents
Impurities in your starting materials are a common and often overlooked source of catalyst poisoning. The table below summarizes common catalyst poisons and their probable sources.
| Poison Class | Examples | Probable Source | Effect on Catalyst |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides | Impurities from starting material synthesis | Strong coordination to the metal center, blocking active sites.[3][5] |
| Nitrogen Compounds | Excess pyridine, other N-heterocycles | Substrate, product, or additives | Coordination to the metal, potentially forming stable, inactive complexes.[3] |
| Halides | Excess chloride, bromide, iodide | Substrate, salts, additives | Can alter the electronic properties of the catalyst or form stable halo-complexes.[3] |
| Water/Hydroxide | Moisture in solvents or reagents | Incomplete drying of reagents/glassware | Can lead to ligand hydrolysis or formation of inactive metal hydroxides.[3] |
Experimental Protocol for Diagnosing Reagent-Based Poisoning:
-
Reagent Purification:
-
3-Iodopyrazole: Recrystallize your 3-iodopyrazole from a suitable solvent to remove potential impurities.
-
Boronic Acid/Ester: Purify by recrystallization or column chromatography. Note that some boronic acids have limited stability and can undergo protodeboronation.[9][13]
-
Solvents: Use high-purity, anhydrous, and degassed solvents.[15] Consider using freshly opened bottles of solvent.
-
Base: Use a fresh, high-purity base. The particle size of the base can also impact the reaction.[16]
-
-
Control Experiment: Set up a small-scale control reaction using the purified reagents.
-
Comparison: If the reaction with purified reagents proceeds significantly better than your original reaction, it is highly likely that your reagents were contaminated with catalyst poisons.[10]
Guide 3: Optimizing Reaction Conditions to Prevent Catalyst Deactivation
Careful control of reaction parameters is essential to maintain catalyst activity throughout the reaction.
Workflow for Optimizing Reaction Conditions:
Caption: Recommended workflow for setting up cross-coupling reactions.
Key Parameters to Optimize:
-
Temperature: While many cross-coupling reactions require heating, excessive temperatures can accelerate catalyst decomposition.[6] If your reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for signs of catalyst deactivation.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[2] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[2][8]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.[9] A solvent screen including common choices like dioxane, toluene, and DME is often worthwhile.[8][17]
-
Catalyst Loading: While lower catalyst loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation issues and achieve a reasonable yield.[9]
By systematically addressing these potential issues, you can significantly improve the success rate of your 3-iodopyrazole cross-coupling reactions. Remember that careful experimental technique, high-purity reagents, and a thorough understanding of the potential pitfalls are key to overcoming the challenges of catalyst poisoning.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2021, January 27). Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2021, February 10). Tetranitratopalladate(II) Salts with Tetraalkylammonium Cations: Structural Aspects, Reactivity, and Applicability toward Palladium Deposition for Catalytic Applications. Retrieved from [Link]
-
ResearchGate. (2025, December 16). Influence of N-heterocyclic carbene modification on the catalytic performance of Pd clusters and nanoparticles in the Mizoroki--Heck reaction. Retrieved from [Link]
-
PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
ChemTalk. (2025, September 7). Cross-Coupling Reactions Guide. Retrieved from [Link]
-
PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
Arkivoc. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Divulga UAB. (n.d.). New pyrazole-ether hybrid ligands in palladium catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. Retrieved from [Link]
-
MDPI. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]
-
Doria. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
Doria. (n.d.). Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
RepHip UNR. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
PMC. (2025, November 13). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. Retrieved from [Link]
-
PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PMC. (2023, June 15). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Retrieved from [Link]
-
YouTube. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. jmcct.com [jmcct.com]
- 14. mdpi.com [mdpi.com]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole
Welcome to the Application Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with halogenated pyrazole building blocks. Specifically, it addresses the complex isolation and purification of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3)[1] from crude alkylation mixtures.
Because pyrazole alkylation inherently produces regioisomeric mixtures[2], standard purification often fails. This guide provides field-proven, causality-driven troubleshooting steps and self-validating standard operating protocols (SOPs) to ensure high-purity isolation.
Mechanistic Workflow & Separation Logic
The diagram below maps the physical and chemical logic required to separate the target compound from its tautomeric byproducts and unreacted starting materials.
Workflow for the isolation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole from crude mixtures.
Troubleshooting & FAQs
Q1: How do I resolve the co-elution of my target compound with its regioisomer? Mechanistic Cause: The starting material, 3-iodo-5-methyl-1H-pyrazole, exists as an annular tautomer in solution. Alkylation with an isopropyl halide under basic conditions (e.g., Cs₂CO₃) attacks both the N1 and N2 positions, yielding two regioisomers[2]. Because both isomers (3-iodo-1-isopropyl-5-methyl-1H-pyrazole and 5-iodo-1-isopropyl-3-methyl-1H-pyrazole) have identical molecular weights and highly similar lipophilicity, they co-elute on standard silica gel[3]. Corrective Action: Do not use step gradients. Employ a very shallow, isocratic-like gradient (e.g., 0% to 10% EtOAc in Heptane over 15–20 column volumes). Furthermore, dry loading the crude mixture onto silica gel is critical; dissolving the crude in a strong solvent like DCM and loading it directly causes band broadening that destroys the delicate separation of these isomers[3]. If normal-phase chromatography fails, switch to Reverse-Phase Preparative HPLC, which exploits the subtle hydrophobic differences between the C3-iodine and C5-methyl spatial arrangements[4].
Q2: My product is contaminated with massive amounts of unreacted 3-iodo-5-methyl-1H-pyrazole. How do I remove it without wasting solvent? Mechanistic Cause: Incomplete alkylation is common due to the steric hindrance of the secondary isopropyl halide. Corrective Action: The unreacted 3-iodo-5-methyl-1H-pyrazole contains a free secondary amine (N-H) on the pyrazole ring. This N-H acts as a strong hydrogen bond donor, interacting heavily with the polar silanol groups on normal-phase silica gel[3]. The alkylated target lacks this N-H bond and elutes much earlier. A standard flash chromatography run will easily trap the starting material on the column while your target elutes near the solvent front.
Q3: I am observing a loss of the iodine atom (deiodination) during purification and storage. What is causing this? Mechanistic Cause: The C-I bond on the electron-rich pyrazole ring is susceptible to homolytic cleavage when exposed to prolonged UV light, and can undergo degradation if exposed to strong bases during extended purification cycles. Corrective Action: Wrap your chromatography columns and collection flasks in aluminum foil to minimize light exposure. When using Prep-HPLC, ensure your mobile phase modifiers are mildly acidic (e.g., 0.1% Formic Acid) rather than basic, as basic conditions can accelerate the degradation of the iodinated heterocycle[4]. Store the final purified compound under inert gas (Argon/N₂) at -20°C in amber vials.
Standard Operating Protocols (SOPs)
Protocol A: Regioisomer Separation via Normal-Phase Flash Chromatography
This protocol is designed to enrich the target isomer and completely strip away unreacted starting materials[3].
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude material) to the flask. Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained[3].
-
Column Equilibration: Pack a high-resolution silica column (230-400 mesh) and equilibrate with 100% Heptane.
-
Loading: Carefully pour the dry-loaded silica powder directly onto the top of the column frit to ensure a perfectly flat, narrow loading band.
-
Elution: Run a shallow gradient from 0% to 15% Ethyl Acetate in Heptane over 20 column volumes.
-
Validation Check (Self-Validating System): Analyze the purified fractions via ¹H-NMR. The presence of a 2D-NOESY correlation between the isopropyl methine proton (approx. 4.5 ppm) and the C5-methyl protons (approx. 2.2 ppm) definitively validates the isolation of the correct 3-iodo-1-isopropyl-5-methyl-1H-pyrazole isomer. The byproduct 5-iodo isomer will show no such correlation due to the spatial distance.
Protocol B: High-Purity Isolation via Reverse-Phase Prep-HPLC
Use this protocol if Protocol A yields mixed fractions of the two regioisomers[4].
-
Sample Prep: Dissolve the mixed isomer fractions from Protocol A in HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.
-
Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid[4].
-
Gradient: Isocratic hold at 40% B for 5 minutes, followed by a slow ramp to 70% B over 25 minutes.
-
Detection: Monitor UV absorbance at 220 nm and 254 nm.
-
Validation Check (Self-Validating System): Pool the target fractions and lyophilize. Perform an IR scan on the final product. The complete absence of a broad absorption band at 3100–3200 cm⁻¹ confirms the total removal of the unreacted starting material (which contains a free N-H bond).
Quantitative Data & Chromatographic Parameters
The table below summarizes the expected chromatographic behavior and diagnostic spectral features of the reaction components to aid in rapid identification during purification.
| Compound | Role in Synthesis | Normal Phase TLC (R_f) (20% EtOAc/Hexane) | HPLC Retention Profile (C18, Reverse Phase) | Key Diagnostic ¹H-NMR Feature |
| 3-iodo-1-isopropyl-5-methyl-1H-pyrazole | Target Product | ~0.45 | Mid-eluting | NOESY correlation between Isopropyl-CH and C5-CH₃ |
| 5-iodo-1-isopropyl-3-methyl-1H-pyrazole | Regioisomer Byproduct | ~0.42 | Close-eluting | No NOESY correlation between Isopropyl-CH and C3-CH₃ |
| 3-iodo-5-methyl-1H-pyrazole | Unreacted Starting Material | ~0.10 | Early-eluting | Broad N-H stretch at ~12.0–13.0 ppm |
References
-
Title: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3 Source: molaid.com URL: 1
-
Title: US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: google.com (Google Patents) URL: 2
-
Title: Column chromatography conditions for separating pyrazole isomers Source: benchchem.com URL: 3
-
Title: Synthesis, identification, and biological characterisation of sterol transport protein inhibitors Source: dtu.dk (Technical University of Denmark) URL: 4
Sources
solving solubility issues of iodinated pyrazoles in organic solvents
Topic: Solving Solubility Issues of Iodinated Pyrazoles in Organic Solvents Content Type: Technical Support Center Guide
Status: Operational | Tier: L3 (Senior Application Scientist) Subject: Overcoming Solubility Bottlenecks in Iodinated Pyrazole Workflows
Executive Summary: The "Heavy Atom" Challenge
Welcome to the technical support hub for nitrogen heterocycles. You are likely here because your iodinated pyrazole derivative is refusing to dissolve in standard organic solvents (DCM, MeOH, Toluene), or it has crashed out of solution during a critical reaction or analysis step.
The Root Cause:
Iodinated pyrazoles present a unique solubility paradox. While the pyrazole core is polar, the iodine atom introduces significant lipophilicity (
-
Mechanism: The iodine atom possesses a region of positive electrostatic potential (the
-hole) along the C-I bond axis. This -hole acts as a Lewis acid, forming strong non-covalent interactions with the Lewis basic nitrogen atoms ( ) of neighboring pyrazole rings. -
Result: These directional
interactions create a rigid, high-energy crystal lattice that resists solvation, often requiring aggressive polar aprotic solvents to break.
Troubleshooting Guide (Q&A)
Issue 1: "My starting material precipitates immediately upon addition to the reaction vessel."
Diagnosis: Solvent polarity mismatch or "Salting Out" effect. Context: Common in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) where non-polar solvents (Toluene, 1,4-Dioxane) are used.
Corrective Protocol:
-
Switch to Polar Aprotic: Replace the solvent system with DMF (N,N-Dimethylformamide) , DMAc (N,N-Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) . These solvents have high dielectric constants and can disrupt the dipole-dipole stacking of the pyrazoles.
-
The "Co-Solvent Spike": If you must use a specific non-polar solvent (e.g., for catalyst stability), add 10-20% v/v of a "breaker" solvent.
-
Recommendation: DMSO is excellent but hard to remove. Use 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a high-performance alternative if DMSO interferes with the catalyst.
-
Issue 2: "I cannot get a stable NMR lock; the compound crashes out of CDCl3."
Diagnosis: Insufficient solvation energy to overcome lattice enthalpy. Chloroform is a poor hydrogen bond acceptor.
Corrective Protocol:
-
Immediate Switch: Discard CDCl3.
-
Primary Choice: Use DMSO-d6 . It is a strong H-bond acceptor and will disrupt the intermolecular
and networks. -
Secondary Choice (for volatile compounds): Use Acetone-d6 or CD3OD (Methanol-d4).
-
Warning: Avoid CD3OD if your compound has labile protons or is sensitive to nucleophilic attack, although rare for simple iodopyrazoles.
-
-
The "TFA Trick": If the compound is basic (e.g., aminopyrazole), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the CDCl3 tube. This protonates the basic nitrogen, breaking the intermolecular H-bonds/halogen bonds and instantly solubilizing the salt form.
Issue 3: "During aqueous workup, my product forms an emulsion or 'gunk' at the interface."
Diagnosis: The "Amphiphilic Trap." Iodinated pyrazoles are often too polar for Hexane/Ether but too lipophilic for water, leading to interface suspension.
Corrective Protocol:
-
Change Extraction Solvent: Stop using Diethyl Ether or Hexane.
-
Use "Heavy" Organics: Switch to DCM (Dichloromethane) or Chloroform . These are excellent solvents for iodinated heterocycles due to favorable halogen-halogen dispersion interactions.
-
Salting Out (Reverse): Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic pyrazole into the organic layer.
-
pH Swing:
-
If NH-pyrazole: Adjust aqueous pH to ~4-5 to ensure it is neutral (protonated) before extraction.
-
If N-alkylated:[1] Ensure pH is neutral.
-
Advanced Strategies & FAQs
Q: How does N-protection affect solubility?
A: It drastically improves it. The "naked" NH-pyrazole is a hydrogen bond donor AND acceptor, leading to dimerization. Masking the nitrogen removes the H-bond donor capability and disrupts lattice symmetry.
-
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups. These lipophilic, bulky groups prevent tight crystal packing, making the molecule soluble in standard solvents like THF and EtOAc.
Q: Can I use heating to dissolve?
A: Yes, but with caution. Iodinated pyrazoles can be thermally unstable (C-I bond homolysis).
-
Limit: Do not exceed 80°C unless necessary.
-
Technique: Use Ultrasonication at 40°C. The cavitation energy is often more effective than heat alone for breaking the crystal lattice without risking thermal decomposition.
Q: What is the best solvent for recrystallizing iodinated pyrazoles?
A: A binary system of Ethanol/Water or Acetone/Hexane .
-
Protocol: Dissolve in hot Acetone (good solvent). Add Hexane (poor solvent) dropwise until persistent cloudiness appears. Cool slowly. The iodine atom's lipophilicity makes it responsive to the addition of non-polar anti-solvents.
Data & Visualizations
Table 1: Solvent Compatibility Matrix for Iodinated Pyrazoles
| Solvent Class | Examples | Solubility Rating | Application Notes |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Best for reactions (SnAr, Coupling). Hard to remove. |
| Halogenated | DCM, Chloroform, DCE | Good | Best for workup/extraction. Good dispersion interactions. |
| Polar Protic | Methanol, Ethanol | Moderate | Good for recrystallization. Poor for coupling reactions. |
| Ethers | THF, 1,4-Dioxane | Moderate/Poor | Often requires heating. Good for lithiation (THF). |
| Hydrocarbons | Hexane, Heptane | Insoluble | Use as anti-solvent for precipitation. |
| Aromatics | Toluene, Xylene | Low | Better than alkanes due to |
Workflow 1: Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pyrazole substitution patterns.
Workflow 2: The Halogen Bonding Lattice Lock
Figure 2: Conceptual visualization of the Halogen Bond (XB) network (N···I) that stabilizes the crystal lattice, requiring high-dipole solvents (DMSO) to disrupt.
Experimental Protocol: The "Solubility Rescue" Workup
Objective: Isolate 4-iodopyrazole from a reaction mixture where it has precipitated or formed an emulsion.
-
Quench: Carefully quench the reaction (if necessary) with saturated
. -
Filtration Check:
-
If solid is visible: Do NOT extract yet. Filter the solid precipitate using a sintered glass funnel. Wash with water and cold hexane.
-
Validation: Check the solubility of a small amount of this solid in DMSO-d6. If it is pure product, you have saved hours of extraction work.
-
-
Extraction (If no solid):
-
Add Dichloromethane (DCM) .[2] Avoid Ethyl Acetate if solubility is an issue.
-
If the layers do not separate (emulsion), add Brine (Sat. NaCl) .
-
Critical Step: If emulsion persists, filter the entire biphasic mixture through a pad of Celite. The "gunk" causing the emulsion often gets trapped, breaking the emulsion.
-
-
Drying: Dry organic layer over
. -
Evaporation: Do not rotovap to dryness immediately. Iodinated pyrazoles can sublime or degrade. Concentrate to a small volume and add Hexane to induce controlled crystallization.
References
-
BenchChem Technical Support. (2025).[2][3][4][5][6] Synthesis of 4-Iodopyrazole: Troubleshooting and Optimization. BenchChem. Link
-
Tiwari, V. K., et al. (2024). Iodine (III)-catalysed synthesis of multisubstituted pyrazoles. Beilstein Journal of Organic Chemistry. Link
-
Bulfield, D., & Huber, S. M. (2023). Halogen Bonding in Organic Synthesis and Organocatalysis. Chemical Reviews. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Iodinated Pyrazoles. Link
-
Merck Millipore. (2024). Improving Solubility: A Close Look at Available Approaches. Link
Sources
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
minimizing homo-coupling side products in 3-iodopyrazole reactions
Technical Support Center: Optimizing 3-Iodopyrazole Cross-Coupling Reactions
Ticket ID: #PYZ-3-IODO-OPT Subject: Minimizing Homo-Coupling & Side Reactions in 3-Iodopyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
3-iodopyrazoles are notoriously difficult substrates compared to their 4-iodo counterparts. The proximity of the C3-iodine to the N2-nitrogen lone pair creates a "coordination trap" for Palladium, often stalling the catalytic cycle or favoring side pathways like homo-coupling (dimerization).
This guide addresses the three primary failure modes:
-
Catalyst Poisoning: Unprotected N-H leads to stable Pd-complexes.
-
Oxidative Homo-coupling: Dissolved
drives the dimerization of the boronic acid partner. -
Reductive Homo-coupling: Disproportionation of the pyrazole-Pd species leading to 3,3'-bipyrazoles.
Phase 1: Substrate Engineering (The N-H Problem)
Diagnostic: If you are running unprotected 3-iodopyrazole, your reaction is likely failing due to catalyst sequestration. The acidic N-H proton (pKa ~14) deprotonates under basic coupling conditions, forming a pyrazolate anion that binds Pd tightly, shutting down the catalytic cycle.
Resolution: You must mask the nitrogen.
-
Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) . It is stable to base, prevents N-coordination, and is easily removed later with TBAF or acid.
-
Alternative: THP (Tetrahydropyranyl) .[1] Good for cost-efficiency, but acid-sensitive.
-
Avoid: Boc . It is often too labile under the basic, heated conditions of Suzuki couplings (carbonate bases at 80°C+).
Standard Operating Procedure: SEM Protection
Use this protocol before attempting any cross-coupling.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 3-iodopyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration). Cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Caution:
gas evolution. Stir at 0°C for 30 min until gas evolution ceases. -
Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (The product will be significantly less polar).
-
Workup: Quench with sat.
, extract with EtOAc.[2] Wash organic layer with solution (to remove DMF).
Phase 2: The Reaction System (Catalysis & Conditions)
To minimize homo-coupling, we must accelerate the Transmetallation step (Cross-Coupling) so it outcompetes the Second Oxidative Addition (Homo-Coupling).[3]
Catalyst & Ligand Selection
For 3-iodopyrazoles, standard
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use a clean Pd(0) or Pd(II) source that allows you to control the Ligand:Metal ratio. |
| Ligand | XPhos or SPhos | These bulky, electron-rich Buchwald ligands facilitate oxidative addition of the hindered 3-iodo species and prevent the formation of stable, unreactive Pd-dimers. |
| Base | K₃PO₄ (2-3 equiv) | Phosphate bases often provide better solubility and "shuttle" the boronic acid more effectively than carbonates in difficult heterocyclic couplings. |
| Solvent | Dioxane : Water (4:1) | The presence of water is non-negotiable . It is required to form the reactive boronate species (Ar-B(OH)₃⁻). |
The "Slow Addition" Trick
If the boronic acid partner is dimerizing (oxidative homo-coupling), the concentration of active boronic acid is too high relative to the catalyst.
-
Protocol: Dissolve the boronic acid in the solvent and add it dropwise to the reaction mixture over 1 hour using a syringe pump. This keeps the instantaneous concentration low, favoring cross-coupling with the waiting Pd-Pyrazole species.
Phase 3: Visualizing the Competition
The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails.
Caption: Figure 1. Kinetic competition between the desired cross-coupling cycle (center) and the oxygen-mediated or disproportionation-based homo-coupling pathways (red).
Troubleshooting FAQ
Q1: I see the homocoupled dimer of my boronic acid (Ar'-Ar'), but my 3-iodopyrazole is unreacted. Why?
-
Diagnosis: This is "Oxidative Homo-coupling." It means Oxygen is present in your solvent.[3][4] Oxygen oxidizes Pd(0) to Pd(II), which then consumes your boronic acid faster than the cross-coupling can occur.
-
Fix: You must degas more rigorously. Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions.
-
Method: Use "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.
-
Additive: Add 2-5 mol% Potassium Formate . It acts as a mild reducing agent to scavenge Pd(II) back to Pd(0), suppressing the oxidative pathway.
-
Q2: I am seeing the 3,3'-bipyrazole dimer (homocoupling of the starting material).
-
Diagnosis: This usually happens when the boronic acid is inactive (protodeboronated) or the catalyst is struggling to transmetallate. The Pd-Ar species disproportionates.
-
Fix:
-
Switch to XPhos . It creates a steric pocket that discourages two Pd centers from interacting to form the dimer.
-
Check your Boronic Acid quality.[4] If it has hydrolyzed to the phenol or protodeboronated, the Pd-Ar species has no partner and will eventually dimerize. Use Boronic Esters (Pinacol) instead of acids for higher stability.
-
Q3: The reaction turns black immediately and stalls.
-
Diagnosis: "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species, or your temperature is too high for the complex.
-
Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Ensure you are using a stabilizing ligand like SPhos or Triphenylphosphine (though SPhos is preferred for pyrazoles). Lower the temperature to 60°C and extend the time.
References
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. [Link]
-
Li, W., et al. (2014). Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. ResearchGate.[5] [Link]
-
Total Synthesis. (2025). SEM Protecting Group: Mechanism and Protocol. [Link]
-
Arkivoc. (2014).[6] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their modification under Sonogashira conditions. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole C-3 Functionalization & Iodination
Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide addresses the specific challenges of directing iodination to the C-3 (or C-5) position of the pyrazole ring—a notoriously difficult transformation due to the inherent electronic preference for C-4 substitution.
Quantitative Data Summary: Comparison of Iodinating Agents
The following table summarizes the performance of various iodinating agents and conditions, highlighting how specific reagents dictate the regiochemical outcome of the reaction[1],[2],[3].
| Iodinating System | Target Position | Substrate Scope & Prerequisites | Key Mechanistic Driver | Typical Yield Range |
| I₂ / CAN (Ceric Ammonium Nitrate) | C-4 | 1-Aryl-3-CF₃-pyrazoles; N-alkyl pyrazoles | Electrophilic Aromatic Substitution (EAS); CAN acts as a mild oxidant to generate I⁺. | 65% – 90% |
| N-Iodosuccinimide (NIS) / H⁺ | C-4 | Deactivated pyrazoles (e.g., -NO₂, -CF₃ groups) | Acid-catalyzed EAS; requires forcing conditions for electron-poor rings. | 50% – 85% |
| n-BuLi / I₂ | C-5 (C-3)* | N-Protected or 1-Aryl pyrazoles | Directed ortho-Metalation (DoM); kinetic deprotonation followed by electrophilic trapping. | 65% – 89% |
| I₂ / KOH | C-3 | 1H-Indazoles (Fused pyrazoles) | Base-mediated deprotonation of the acidic C-3 proton in the fused bicyclic system. | 70% – 95% |
*Note: In 1H-pyrazoles, the C-3 and C-5 positions are tautomerically equivalent. When N-1 is protected, the adjacent carbon is designated as C-5. Upon deprotection, this yields the C-3 functionalized 1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why does my iodination keep occurring at the C-4 position instead of C-3? A1: The pyrazole ring is a π-excessive heterocycle. According to molecular orbital theory, the highest occupied molecular orbital (HOMO) coefficient is localized at the C-4 position. Therefore, standard electrophilic iodinating agents (like I₂/CAN, NIS, or I₂/HIO₃) will naturally attack C-4 via an Electrophilic Aromatic Substitution (EAS) pathway[1]. To achieve C-3/C-5 iodination, you must bypass EAS entirely and utilize a kinetic approach, such as Directed ortho-Metalation (DoM)[2].
Q2: What are the best alternative iodinating agents for C-3 functionalization? A2: You cannot simply change the iodine source; you must change the mechanism. The most effective "alternative" system is the combination of a strong organolithium base (n-BuLi ) with molecular iodine (I₂ )[2]. For fused systems like indazoles, where the C-3 proton is highly acidic, a simple mixture of I₂ and KOH in DMF is highly effective without needing cryogenic conditions[3].
Q3: Is N-protection strictly necessary for C-3 iodination of monocyclic pyrazoles? A3: Yes. The N-H proton of a pyrazole is highly acidic (pKa ~ 14.2). If you attempt DoM with an unprotected pyrazole, the base will simply deprotonate the nitrogen, forming a pyrazolide anion that is highly unreactive toward C-deprotonation[1]. You must mask the N-H with a directing protecting group (e.g., SEM, THP, or an N-aryl group) to coordinate the lithium base and direct it to the adjacent C-5 position[2].
Mechanistic & Workflow Visualizations
Mechanistic divergence: EAS leads to C-4 iodination, while DoM selectively yields C-5(3) iodination.
Standard experimental workflow for the Directed ortho-Metalation (DoM) iodination sequence.
Troubleshooting Guide
Issue 1: Formation of C-4 iodide or di-iodinated byproducts during DoM.
-
Cause: The reaction temperature rose too high before the iodine quench, allowing the kinetic C-5 lithium species to equilibrate to the more thermodynamically stable C-4 position. Alternatively, excess base caused double deprotonation.
-
Solution: Strictly maintain the internal reaction temperature at -78 °C during the n-BuLi addition and the aging period (typically 10-30 minutes). Ensure you are using exactly 1.05 to 1.1 equivalents of n-BuLi to prevent over-metalation[4].
Issue 2: Incomplete iodine trapping (recovery of starting material).
-
Cause: The lithiated intermediate was quenched by ambient moisture, or the iodine solution was added too slowly, allowing the carbanion to abstract a proton from the solvent (THF).
-
Solution: Use rigorously anhydrous THF and flame-dried glassware. Add the I₂ solution (pre-dissolved in dry THF) rapidly in one portion rather than dropwise, ensuring immediate trapping of the highly reactive pyrazolide[2].
Issue 3: Poor regioselectivity or low yield in Indazole C-3 iodination.
-
Cause: For 1H-indazoles, using strong oxidants (like CAN) can lead to unselective ring oxidation or N-iodination.
-
Solution: Switch to the I₂/KOH system in DMF. The strong base deprotonates the indazole, and the resulting electron-rich system rapidly and selectively reacts with I₂ at the C-3 position without requiring N-protection[3].
Self-Validating Experimental Protocols
Protocol A: Regioselective C-5(3) Iodination via Directed ortho-Metalation[4],[2]
This protocol utilizes a self-validating visual cue: the deep brown color of iodine will rapidly dissipate as it is consumed by the carbanion, indicating successful trapping.
Reagents:
-
1-Aryl- or N-Protected-pyrazole (1.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.3 equiv)
-
Molecular Iodine (I₂, 1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF, 8 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrazole derivative (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried Schlenk flask under a positive pressure of argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
-
Metalation: Add n-BuLi (0.52 mL, 1.3 mmol) dropwise via syringe down the side of the flask. Stir the resulting mixture at -78 °C for exactly 15 minutes. (Causality: This specific time window ensures complete kinetic deprotonation without allowing thermodynamic equilibration).
-
Electrophilic Trapping: In a separate dry vial, dissolve I₂ (356 mg, 1.4 mmol) in anhydrous THF (3 mL). Add this solution rapidly to the reaction mixture at -78 °C.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl, followed by 5 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation Check: The reaction mixture must transition from a dark brown/purple color to pale yellow or colorless. If the brown color persists, add more Na₂S₂O₃ until it disappears.
-
Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Direct C-3 Iodination of 1H-Indazole[3]
This protocol avoids N-protection by leveraging the unique acidity of the indazole C-3 position.
Reagents:
-
1H-Indazole (1.0 equiv)
-
Potassium Hydroxide (KOH pellets, 3.75 equiv)
-
Molecular Iodine (I₂, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Setup: Combine 1H-indazole (3.77 g, 32 mmol) and KOH pellets (6.72 g, 120 mmol) in DMF (60 mL) at 25 °C.
-
Iodination: Add elemental iodine (16.0 g, 64 mmol) portion-wise to the vigorously stirring solution. (Caution: Exothermic reaction. Control addition rate to maintain temperature near 25 °C).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Quenching: Pour the dark reaction mixture into 200 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution.
-
Validation Check: A precipitate should form immediately, and the solution should lose its iodine color.
-
Isolation: Extract the mixture with diethyl ether (2 × 150 mL). Wash the organic layer with water to remove residual DMF, dry over MgSO₄, and concentrate in vacuo to yield 3-iodo-1H-indazole.
References
- BenchChem. "Technical Support Center: Synthesis of 4-Iodopyrazole". BenchChem Technical Resources.
- BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals". BenchChem Technical Resources.
- RSC Advances. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions". The Royal Society of Chemistry.
- MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism".
Sources
controlling temperature for lithiation of 3-iodo-1-isopropyl-5-methylpyrazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the metalation of highly functionalized pyrazole scaffolds. Specifically, we address the critical parameters for controlling the temperature during the lithiation of 3-iodo-1-isopropyl-5-methylpyrazole .
Core Principles: Why Temperature Dictates Pyrazole Lithiation
The successful functionalization of 3-iodo-1-isopropyl-5-methylpyrazole relies on a delicate balance between kinetic control and thermodynamic control [1].
When treating this substrate with an alkyllithium reagent (e.g., n-BuLi), two competing pathways emerge:
-
Halogen-Metal Exchange (Kinetic): The exchange of the iodine atom at the 3-position for lithium is an exceptionally fast, kinetically favored process due to the polarizability of the iodine atom.
-
Lateral Deprotonation (Thermodynamic): The protons on the 5-methyl group are acidic (allylic/benzylic-like resonance stabilization). If the thermal energy in the system overcomes the activation barrier, the base will deprotonate the 5-methyl group instead of undergoing halogen-metal exchange.
Strict cryogenic conditions (-78 °C) freeze out the thermodynamic pathway, ensuring exclusive formation of the 3-lithio intermediate.
Kinetic vs. Thermodynamic pathways during the lithiation of 3-iodo-1-isopropyl-5-methylpyrazole.
Troubleshooting & FAQs
Q1: I am observing significant deprotonation of the 5-methyl group instead of I/Li exchange. How do I fix this? A: This is a classic symptom of localized warming or insufficient cooling. The 5-methyl group is highly susceptible to lateral lithiation if the internal temperature rises above -60 °C[1]. Solution: Ensure your cooling bath is properly maintained with dry ice/acetone. More importantly, control the addition rate of n-BuLi. The halogen-metal exchange is highly exothermic; rapid addition causes localized hot spots, driving the thermodynamic deprotonation. Use an internal temperature probe and maintain the internal temperature below -70 °C during addition.
Q2: My LC-MS shows a large peak corresponding to a dimeric byproduct. What causes this? A: You are observing a Wurtz-Fittig-type coupling. This occurs when the newly formed 3-lithio-1-isopropyl-5-methylpyrazole reacts with unreacted 3-iodo-1-isopropyl-5-methylpyrazole. Solution: This bimolecular side reaction is accelerated by higher temperatures and high local concentrations. Increase your stirring speed (to >600 rpm) to ensure rapid dispersion of the n-BuLi, and ensure the temperature remains strictly at -78 °C. Alternatively, using t-BuLi (2.0 equivalents) can help, as it drives the exchange irreversibly by destroying the formed t-butyl iodide byproduct.
Q3: The reaction mixture turns dark brown and yields drop significantly if I wait too long before adding the electrophile. Why? A: 3-Lithioheterocycles are highly reactive. Even at -78 °C, prolonged stirring can lead to ring-opening or solvent attack (THF cleavage). Solution: Limit the stirring time after complete n-BuLi addition to 15–30 minutes before introducing your electrophile.
Q4: Scaling up cryogenic reactions is difficult in our facility. Is there a way to perform this exchange at higher temperatures? A: Yes. You can switch from lithiation to magnesiation. Using Knochel's TurboGrignard reagent (iPrMgCl·LiCl) or TMP-based zinc/magnesium bases (e.g., TMPMgCl·LiCl) allows for halogen-metal exchange or directed metalation at much milder temperatures (-15 °C to 25 °C)[2][3]. The resulting organomagnesium species is significantly more stable and less prone to lateral deprotonation or Wurtz-Fittig coupling[2].
Data Presentation: Temperature & Reagent Optimization
Table 1: Effect of Internal Temperature on Product Distribution (using n-BuLi)
| Internal Temp (°C) | Kinetic I/Li Exchange (%) | Lateral Deprotonation (%) | Wurtz-Fittig Dimer (%) |
|---|---|---|---|
| -100 to -78 | > 95% | < 2% | < 2% |
| -40 | ~ 60% | ~ 20% | ~ 15% |
| 0 | < 10% | > 60% | > 20% |
Table 2: Comparison of Metalating Agents for 3-Iodopyrazoles
| Reagent | Operating Temp (°C) | Exchange Rate | Stability of Intermediate | Primary Drawback |
|---|---|---|---|---|
| n-BuLi (1.05 eq) | -78 | Very Fast | Low (Requires rapid quench) | Sensitive to localized warming |
| t-BuLi (2.05 eq) | -78 | Extremely Fast | Low | Pyrophoric hazard at scale |
| iPrMgCl·LiCl | -15 to 25 | Moderate | High | Lower nucleophilicity vs. Lithium |
Standard Operating Procedure: Cryogenic Lithiation Workflow
Below is the self-validating protocol for the kinetic lithiation of 3-iodo-1-isopropyl-5-methylpyrazole.
Prerequisites: All glassware must be flame-dried under vacuum. THF must be freshly distilled or drawn from a solvent purification system (water < 10 ppm).
-
Preparation: Charge a Schlenk flask with 3-iodo-1-isopropyl-5-methylpyrazole (1.0 equiv) and anhydrous THF (yielding a 0.1 M to 0.2 M solution).
-
Cooling: Immerse the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait 15 minutes to ensure the internal temperature reaches -78 °C.
-
Lithiation: Using a syringe pump, add n-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise at a rate that maintains the internal temperature below -70 °C.
-
Equilibration: Stir the reaction mixture at -78 °C for exactly 20 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv, pre-cooled to -78 °C if possible) dropwise.
-
Warming & Workup: Remove the cooling bath. Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step-by-step experimental workflow for the cryogenic lithiation of iodopyrazoles.
References
-
Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, American Chemical Society. URL:[Link]
-
MDPI Pharmaceuticals. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. URL:[Link]
Sources
Validation & Comparative
Technical Deep Dive: Structural Elucidation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole
Executive Summary & Comparison Context
In the development of pyrazole-based kinase inhibitors and COX-2 modulators, the regioselective alkylation of pyrazoles is a notorious synthetic bottleneck. When synthesizing 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (Target) , researchers inevitably encounter its thermodynamic regioisomer, 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (Alternative) .
Distinguishing these two isomers is critical because their biological activities and cross-coupling reactivities (e.g., Suzuki-Miyaura at C3 vs. C5) differ drastically. Standard 1D 1H NMR is often insufficient due to the similar electronic environments of the methyl and methine protons.
This guide provides a definitive comparative analysis, utilizing NOESY and HMBC as the self-validating pillars of structural assignment.
Quick Comparison: Target vs. Regioisomer
| Feature | Target (1,5-Isomer) | Alternative (1,3-Isomer) | Differentiation Reliability |
| Structure | 3-iodo-1-isopropyl-5-methyl | 5-iodo-1-isopropyl-3-methyl | N/A |
| Steric Bulk | High (Me/iPr clash) | Low (I/iPr clash*) | Medium |
| 1H NMR (Me) | Low (Ambiguous) | ||
| NOE Signal | Strong (iPr-CH | Absent | High (Definitive) |
| HMBC (N-C) | N1-CH correlates to C-Me | N1-CH correlates to C-I | High (Definitive) |
*Note: While Iodine is large (Van der Waals radius 1.98 Å) compared to Methyl (2.0 Å), the C-I bond length extends the iodine further away, often making the 1,5-dimethyl steric clash more significant for spectral broadening.
Experimental Workflow: The "Decision Tree"
The following logic flow ensures that you do not waste resources on the wrong isomer.
Figure 1: Analytical workflow for distinguishing pyrazole regioisomers.
Detailed Spectral Analysis
1H NMR Spectrum (400 MHz, CDCl3)
The proton spectrum of the target molecule is characterized by four distinct signal groups.
Predicted Experimental Data (Target):
- 6.15 (s, 1H, H-4): The aromatic proton on the pyrazole ring.
- 4.58 (sept, J = 6.7 Hz, 1H, N-CH): The methine proton of the isopropyl group. This is significantly deshielded by the adjacent nitrogen.
- 2.28 (s, 3H, C5-Me): The methyl group attached to the ring.
- 1.48 (d, J = 6.7 Hz, 6H, iPr-Me): The isopropyl methyls.
The "Shift" Trap: Researchers often attempt to distinguish isomers based solely on the chemical shift of the methyl group (C3-Me vs C5-Me).
-
Theory: C5-Me is typically deshielded (downfield) compared to C3-Me due to the anisotropic effect of the N1 lone pair.
-
Reality: The difference is often <0.1 ppm and solvent-dependent. Do not rely on 1D shifts alone.
The "Smoking Gun": 2D NOESY Analysis
This is the self-validating step. The spatial proximity of the N-isopropyl group to the C5-substituent is the differentiator.
-
Target (1,5-substitution): The N-isopropyl group is physically crowded against the C5-Methyl group.
-
Observation: A strong cross-peak (correlation) between
4.58 (septet) and 2.28 (singlet).
-
-
Isomer (1,3-substitution): The N-isopropyl group is adjacent to the C5-Iodine. Iodine has no protons.
-
Observation:No cross-peak between the septet and the methyl singlet. You may see a weak NOE between the N-isopropyl and H-4, or no significant NOE to the ring substituents.
-
Figure 2: Visualization of the Nuclear Overhauser Effect (NOE) logic. The target molecule shows a specific proximity correlation absent in the isomer.
Advanced Validation: 13C & HMBC
If NOESY is ambiguous (e.g., due to signal overlap), HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof by linking protons to carbon environments.
-
Technique: Look for the 3-bond coupling (
) from the Isopropyl Methine proton (N-CH). -
Target Logic: The N-CH proton will couple to C5 .
-
In the Target, C5 is attached to a Methyl.[1] Carbon shift
138-140 ppm (Typical for C-Me in pyrazoles).
-
-
Isomer Logic: The N-CH proton will couple to C5 .
-
In the Isomer, C5 is attached to Iodine. Carbon shift
80-95 ppm (Significant shielding due to the Heavy Atom Effect of Iodine).
-
| Correlation (from N-CH) | Target (1,5-Isomer) | Alternative (1,3-Isomer) |
| Target Carbon (C5) | ~140 ppm (Deshielded) | ~85 ppm (Shielded by I) |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data capable of resolving the NOE signals:
-
Mass: Dissolve 5–10 mg of the purified compound.
-
Solvent: Use 0.6 mL CDCl3 (Chloroform-d).
-
Why? CDCl3 minimizes viscosity compared to DMSO, resulting in sharper lines which are crucial for resolving the small coupling constants in pyrazoles.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
-
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
1D 1H:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (Sufficient for methyls).
-
Scans (NS): 16.
-
-
2D NOESY (Phase Sensitive):
-
Mixing time (D8): 500 ms . (Optimal for small molecules ~250-350 MW).
-
Note: If the mixing time is too short (<300 ms), the NOE signal may be too weak. If too long (>800 ms), spin diffusion can cause false positives.
-
Synthesis & Purification Notes
-
Regioselectivity: Alkylation of 3-iodo-5-methylpyrazole with isopropyl halides under basic conditions (K2CO3/DMF) typically favors the 1,3-isomer (sterically less hindered).
-
Implication: The Target (1,5-isomer) is often the minor product or requires specific cyclization synthesis (e.g., condensation of 1-iodo-butane-1,3-dione derivatives with isopropylhydrazine, though iodination usually happens post-cyclization).
-
Separation: The two isomers usually have distinct Rf values on Silica gel. The 1,5-isomer (Target) is generally less polar (higher Rf) in Hexane/EtOAc mixtures because the N-lone pair is more sterically shielded by the flanking methyl and isopropyl groups, reducing interaction with the silica stationary phase.
References
-
BenchChem. Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Retrieved from
-
National Institutes of Health (NIH). Regioselective Synthesis and Structural Characterization of Substituted Pyrazoles. PMC Articles. Retrieved from
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules 2021. Retrieved from
-
University of Illinois. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from
-
ChemicalBook. 1,5-Dimethylpyrazole 1H NMR Spectrum Data. Retrieved from
Sources
distinguishing 3-iodo and 5-iodo pyrazole regioisomers by NOE
This guide details the definitive differentiation of 3-iodo and 5-iodo regioisomers of N-substituted pyrazoles. While both isomers share identical mass and similar polarity, they exhibit distinct spatial and electronic signatures observable via Nuclear Overhauser Effect (NOE) spectroscopy.
Part 1: The Core Directive – The "Smoking Gun" Logic
The distinction relies on the fixed geometry of the pyrazole ring. In an N-substituted pyrazole (e.g., 1-methyl, 1-benzyl), the substituent on Nitrogen-1 (
-
3-Iodo Isomer: The
position retains a proton ( ). This proton is close to the -substituent. Result: Strong NOE correlation. -
5-Iodo Isomer: The
position is occupied by Iodine.[1] The proton is absent. Result: NO NOE correlation to the -substituent.
Part 2: Scientific Integrity & Logic
Mechanistic Basis & Structural Causality
The pyrazole ring is planar.[2] The
-
Case A (3-iodo-1-alkylpyrazole): The Iodine is at
(distal). The position holds a proton ( ). Irradiation of the -alkyl protons transfers magnetization to , resulting in a positive signal enhancement. -
Case B (5-iodo-1-alkylpyrazole): The Iodine is at
(proximal). The large Iodine atom effectively "silences" the NOE pathway for protons; there is no to receive magnetization. The remaining ring proton is at , which is too distant (> 5 Å) from the -group to show a significant NOE.
Experimental Protocol: Self-Validating Workflow
Objective: Unambiguously assign the regiochemistry of 1-methyl-x-iodopyrazole.
Step 1: 1D
-
Solvent: DMSO-
or CDCl .[3][4] (DMSO is preferred to prevent peak overlap). -
Observation: You will see the
-methyl singlet (~3.8 ppm) and two aromatic signals (or one if trisubstituted).-
Note:
is typically deshielded (downfield, ~7.5–8.0 ppm) compared to or due to the adjacent electronegative nitrogen, but Iodine substitution can perturb this trend. Do not rely on chemical shift alone.
-
Step 2: 1D Selective NOE (The Definitive Test)
-
Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).
-
Parameter Setup:
-
Mixing Time (
): 400–800 ms (allows sufficient magnetization build-up). -
Excitation: Center the selective pulse on the
-methyl (or -CH ) resonance.
-
-
Execution: Acquire 128–256 scans to resolve weak signals.
Step 3: Data Interpretation
-
Scenario 1 (Positive Hit): You observe a distinct phased peak in the aromatic region.
-
Conclusion: The proton is at
. The Iodine must be at . Identity: 3-iodo isomer.
-
-
Scenario 2 (Negative Hit): You observe no aromatic peaks (only the inverted excited peak).
-
Conclusion: The
position has no proton (it holds the Iodine). Identity: 5-iodo isomer.
-
Validation via Alternative Methods (HMBC & C)
To satisfy the "Trustworthiness" pillar, confirm the NOE result with these complementary data points:
-
HMBC (
- Correlation):-
The
-alkyl protons will always show a strong 3-bond correlation ( ) to the carbon. -
3-Iodo: The
carbon (correlated to N-Me) will appear as a typical aromatic CH (~130-140 ppm). -
5-Iodo: The
carbon (correlated to N-Me) will be significantly shielded due to the "Heavy Atom Effect" of Iodine. Expect the -I peak to appear upfield, often < 100 ppm (typically 80–100 ppm).
-
Part 3: Visualization & Formatting
Figure 1: Logic Flow for Regioisomer Determination
Caption: Decision tree for assigning pyrazole regiochemistry using Selective 1D NOE NMR.
Table 1: Comparative NMR Data Profile
| Feature | 3-Iodo-1-Alkylpyrazole | 5-Iodo-1-Alkylpyrazole |
| N-Alkyl NOE | Strong enhancement of H-5 proton. | None (or weak to H-4). |
| H-5 Signal | Present (typically | Absent (substituted by Iodine). |
| C-5 Shift ( | Downfield ( | Upfield ( |
| HMBC ( | Correlates to a CH carbon ( | Correlates to a quaternary C-I carbon ( |
| Coupling ( | Shows | Shows |
Part 4: Synthesis Context (Why you have mixtures)
Understanding the source of the isomers aids in anticipation.
-
Electrophilic Iodination (
, NIS): Typically prefers the electron-rich position. If is blocked, it may go to or depending on sterics and electronics, often yielding mixtures requiring this NOE analysis. -
Lithiation (n-BuLi): Deprotonation of
-alkyl pyrazoles occurs exclusively at (kinetic control due to coordination with ). Quenching with yields the 5-iodo isomer selectively.[1] -
Sandmeyer/Diazo Chemistry: Can access 3-iodo isomers from 3-aminopyrazoles.
References
-
Regioselective Synthesis & Characterization
- Title: 5-Iodo-1-arylpyrazoles as Potential Benchmarks for Investig
- Source: MDPI (Crystals 2020).
-
URL:[Link]
-
NMR Methodology (NOE & HMBC)
- Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
- Source: Magnetic Resonance in Chemistry (2024).
-
URL:[Link]
-
Heavy
C NMR: -
General Pyrazole NMR Data
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Introduction: The Challenge of Isomer Identification in Pyrazole Chemistry
An In-Depth Comparative Guide to the ¹³C NMR Chemical Shifts of C-3 vs. C-4 Iodinated Pyrazoles
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise substitution pattern on the five-membered heterocyclic ring is critical to a molecule's function. Consequently, unambiguous structural elucidation is paramount. While various analytical techniques are employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon skeleton of these molecules.
However, distinguishing between constitutional isomers, such as 3-iodopyrazole and 4-iodopyrazole, can be a significant challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the ¹³C NMR chemical shifts for these two classes of compounds. We will delve into the underlying electronic principles, provide supporting experimental data, and detail the methodologies required to make confident structural assignments.
The "Heavy Atom Effect": Iodine's Dominant Influence on ¹³C NMR
The most profound factor governing the ¹³C NMR spectrum of an iodinated pyrazole is the "heavy atom effect." The large iodine atom, with its numerous electrons, significantly perturbs the local electronic environment of the carbon atom to which it is directly attached (the ipso-carbon). This perturbation leads to a dramatic upfield shift (a shift to a lower ppm value) for the ipso-carbon's resonance signal. This effect is primarily caused by spin-orbit coupling, a relativistic phenomenon that becomes significant for heavy elements like iodine.[1] This large, predictable shift is the key diagnostic tool for identifying the position of iodination.
Comparative Analysis: C-4 vs. C-3 Iodination
The most striking and diagnostically useful feature is the difference in the magnitude of the upfield shift experienced by the carbon at the site of iodination.
C-4 Iodinated Pyrazoles: A Remarkable Upfield Shift
Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, making 4-iodopyrazoles common synthetic intermediates.[2] The ¹³C NMR spectra of these compounds exhibit a highly characteristic feature: the C-4 signal is shifted dramatically upfield, often appearing in a region typically associated with aliphatic carbons.
A study on the iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles provides a clear example. In the starting material, 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the C-4 carbon resonates at δ = 105.9 ppm . Upon iodination at the C-4 position, this signal shifts nearly 50 ppm upfield to δ = 55.7 ppm .[3][4] This exceptionally large shift is a definitive marker for C-4 iodination.
C-3 Iodinated Pyrazoles: A More Modest Shift
While the synthesis of 3-iodopyrazoles is often less direct, they are equally important building blocks. The heavy atom effect is also observed for C-3 iodinated pyrazoles, but the chemical shift of the ipso-carbon (C-3) is generally found further downfield compared to the C-4 iodo-isomer. For instance, in a protected 3-iodo-1H-pyrazole derivative, the C-3 carbon was reported at δ = 86.4 ppm .[2] While this is still an upfield position for an aromatic carbon, it is significantly different from the ~55-60 ppm range often seen for C-4.
The electronic environment of C-3 (adjacent to two nitrogen atoms) differs from C-4 (adjacent to two carbons), which modulates the overall chemical shift. This fundamental difference in the electronic landscape of the pyrazole ring results in distinct and predictable NMR signatures for the two isomers.
Data Summary: A Quantitative Comparison
The following table summarizes experimental ¹³C NMR data for representative non-iodinated, C-4 iodinated, and C-3 iodinated pyrazoles, highlighting the key differences in their chemical shifts (δ) in ppm.
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Source |
| 1-(p-tolyl)-3-CF₃-1H-pyrazole | 144.9 (q) | 105.9 | 131.8 | [3][4] |
| 4-Iodo-1-(p-tolyl)-3-CF₃-1H-pyrazole | 144.9 (q) | 55.7 | 138.5 | [3][4] |
| 1-(1-Ethoxyethyl)-1H-pyrazole (isomer mix) | ~138 | ~105 | ~129 | [2] |
| 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 131.2 | 63.6 | 140.0 | [2] |
| 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 86.4 | 106.2 | 128.3 | [2] |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | 150.4 | 109.9 | 131.3 | [5] |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | 150.4 | 60.8 | 131.3 | [5] |
Note: Chemical shifts can be influenced by solvents and other substituents. The data presented is for comparative illustration.
Visualizing the Positional Effects
The following diagram illustrates the structural difference and highlights the carbon of interest for both isomers. The key takeaway is the position of the iodine atom and its direct influence on the attached carbon's chemical shift.
Caption: Comparison of C-4 and C-3 iodinated pyrazole structures.
Experimental Protocols
Reproducible and reliable data begins with robust synthetic and analytical procedures. The following are representative protocols for the synthesis and analysis of iodinated pyrazoles.
Protocol 1: Synthesis of a 4-Iodopyrazole via Electrophilic Iodination
This protocol is adapted from the regioselective iodination of 1-aryl-3-CF₃-pyrazoles using ceric ammonium nitrate (CAN) as a mild oxidant.[4][6]
Rationale: This method is effective for direct C-4 iodination of many pyrazole systems. CAN facilitates the oxidation of I₂ to a more electrophilic iodine species, enabling the reaction to proceed under relatively mild conditions.
Caption: Workflow for the synthesis of a 4-iodopyrazole.
Step-by-Step Methodology:
-
To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) and iodine (I₂) (1.1 mmol) in acetonitrile (MeCN) (5 mL), add a solution of ceric ammonium nitrate (CAN) (1.2 mmol) in MeCN (5 mL).[6]
-
Heat the resulting mixture at 80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the mixture with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final 4-iodopyrazole product.
Protocol 2: Synthesis of 3-Iodo-1H-pyrazole
The synthesis of 3-iodopyrazoles often involves building the ring from an iodinated precursor. This protocol is based on the reaction of 3,3-diethoxy-1-iodoprop-1-yne with hydrazine.
Rationale: Direct iodination at C-3 is challenging due to the directing effects of the ring nitrogens. Building the ring from a pre-functionalized three-carbon unit ensures the iodine is placed at the desired position.
Step-by-Step Methodology:
-
Synthesize the 3,3-diethoxy-1-iodoprop-1-yne precursor (details can be found in specialized literature).
-
In a suitable reaction vessel, dissolve the iodinated propyne derivative in an appropriate solvent such as ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 3-iodo-1H-pyrazole or its N-substituted derivative.
Protocol 3: ¹³C NMR Sample Preparation and Acquisition
Rationale: Proper sample preparation and standard acquisition parameters are crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Accurately weigh and dissolve 10-20 mg of the purified iodopyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Acquire the ¹³C NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[5][7]
-
Use standard parameters for a proton-decoupled ¹³C experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Process the data using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).[5]
Conclusion
The distinction between C-3 and C-4 iodinated pyrazoles via ¹³C NMR spectroscopy is not only feasible but also highly reliable when the characteristic influence of the iodine substituent is understood. The primary diagnostic indicator is the chemical shift of the carbon atom directly bonded to iodine.
-
For C-4 iodinated pyrazoles , expect a remarkably strong upfield shift, with the C-4 signal appearing in the δ = 55-65 ppm range.
-
For C-3 iodinated pyrazoles , the ipso-carbon also experiences an upfield shift, but its signal is typically found further downfield, often in the δ = 80-90 ppm range.
By leveraging this significant and predictable difference, supported by robust synthetic and analytical protocols, researchers can confidently assign the correct isomeric structure to their iodinated pyrazole compounds, a critical step in the journey of discovery and development.
References
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved March 7, 2024, from [Link]
-
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved March 7, 2024, from [Link]
-
Krasavin, M., et al. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved March 7, 2024, from [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. Retrieved March 7, 2024, from [Link]
-
Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved March 7, 2024, from [Link]
-
ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved March 7, 2024, from [Link]
-
Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 4-Iodopyrazole. National Institutes of Health. Retrieved March 7, 2024, from [Link]
-
Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(37), 29141-29152. Retrieved March 7, 2024, from [Link]
-
Buevich, A. V. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 13(11), 5583-5596. Retrieved March 7, 2024, from [Link]
-
da Silva, W. F., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2056-2064. Retrieved March 7, 2024, from [Link]
-
Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Retrieved March 7, 2024, from [Link]
-
Alkorta, I., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32, 1205-1217. Retrieved March 7, 2024, from [Link]
-
Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved March 7, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Regiochemical Validation of 1-Isopropyl-5-Methyl Scaffolds: HMBC vs. LR-HSQMBC Comparison Guide
Executive Summary
The 1-isopropyl-5-methyl substitution pattern is a privileged structural motif frequently encountered in medicinal chemistry, particularly within bioactive heterocycles such as pyrazoles, pyrrolopyridines, and 1,2,4-triazoles[1][2]. Confirming the exact regiochemistry of these scaffolds—specifically distinguishing a 1,5-substitution from a 1,3-substitution—is a notorious analytical challenge. It requires unambiguously mapping the connectivity between the N1-isopropyl group and the C5-methyl group to the shared quaternary carbons of the ring system.
This guide objectively compares the performance of standard Heteronuclear Multiple Bond Correlation (HMBC) against advanced alternatives like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and orthogonal NOESY techniques. By understanding the physical causality behind signal cancellation and relaxation delays, researchers can deploy a self-validating NMR workflow to solve complex regiochemical assignments.
The Mechanistic Challenge of 1,5-Substitution
In a typical 1-isopropyl-5-methyl heterocycle, the structural proof relies on observing NMR correlations from the isopropyl methine proton (typically a heptet around
The primary hurdle is that the scalar coupling (
-
The HMBC Limitation: Standard HMBC experiments are typically optimized for an 8 Hz coupling, utilizing a polarization transfer delay of 62.5 ms[3]. HMBC signals are inherently anti-phase. Because HMBC data is routinely processed in absolute-value mode, this anti-phase nature leads to severe signal cancellation when the long-range coupling is very small and the resonance linewidth is broad[4]. Consequently, the critical weak correlations needed to bridge the 1,5-gap simply vanish.
-
The Low-Pass HMBC Trap: Attempting to fix this by running a "low-pass" HMBC optimized for 2 Hz increases the evolution delay to 250 ms. While this theoretically allows smaller couplings to evolve, the absolute-value processing still suffers from anti-phase cancellation, and the extended delay exacerbates transverse (
) relaxation, leading to overall signal loss[3].
The LR-HSQMBC Advantage
To overcome the limitations of HMBC, the LR-HSQMBC experiment was developed specifically to probe ultra-long-range heteronuclear coupling pathways[5].
Causality of Performance:
Unlike HMBC, LR-HSQMBC is a phase-sensitive experiment. It utilizes refocusing pulses so that signals appear as in-phase doublets in the direct (
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of the primary techniques used for regiochemical assignment.
| Technique | Target | Evolution Delay ( | Sensitivity | Key Advantage for 1-Isopropyl-5-Methyl Scaffolds |
| Standard HMBC | 8 Hz | 62.5 ms | High | Excellent for standard 2- and 3-bond correlations; shortest acquisition time[3]. |
| Low-Pass HMBC | 2 – 4 Hz | 125 – 250 ms | Low | Attempts to capture longer bonds, but suffers heavily from anti-phase signal cancellation[4]. |
| LR-HSQMBC | 2 Hz | 250 ms | Medium | In-phase signals prevent cancellation; reveals critical 4-bond N-mediated links[4][7]. |
| 2D NOESY | Through-space | Mixing: 300–500 ms | High | Provides orthogonal spatial confirmation of the proximity between the isopropyl and C5-methyl[1]. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and avoid misassignments caused by experimental artifacts, follow this step-by-step self-validating workflow.
Step 1: Sample Preparation & Baseline Acquisition
-
Prepare a highly concentrated sample (>10 mg in 0.6 mL of deuterated solvent) to compensate for
relaxation losses during extended pulse delays[3]. -
Acquire standard 1D
H and C spectra. Assign the isolated isopropyl methine and C5-methyl resonances[2].
Step 2: Standard HMBC (8 Hz) Screening
-
Run a standard
H- C HMBC optimized for Hz ( ms). -
Validation Check: Overlay the HMBC with an HSQC spectrum. Mark off residual one-bond HMBC doublets so they are not falsely identified as multi-bond correlations[6].
-
Analyze the data. If the isopropyl and C5-methyl groups clearly correlate to the same quaternary carbon, the 1,5-substitution is confirmed. If the linkage is missing, proceed to Step 3.
Step 3: LR-HSQMBC (2 Hz) Deep Probing
-
Set up the LR-HSQMBC experiment optimized for
Hz ( ms)[6][7]. -
Ensure phase-sensitive processing is enabled.
-
Validation Check: Because LR-HSQMBC is less sensitive than standard HMBC for normal couplings[3], run this experiment with at least double the number of scans used in Step 2. Look for the newly emerged in-phase cross-peaks linking the N1-isopropyl methine to the C5 quaternary carbon.
Step 4: Orthogonal NOESY Validation
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300–500 ms.
-
Look for a through-space cross-peak between the isopropyl methine/methyl protons and the C5-methyl protons. This spatial proximity unambiguously proves the 1,5-relationship, serving as an independent validation of the scalar coupling data[1].
Workflow Visualization
The following diagram illustrates the logical decision tree for confirming the substitution pattern, moving from standard parameters to specialized long-range and through-space techniques.
Figure 1: NMR workflow for unambiguous 1-isopropyl-5-methyl regiochemical assignment.
References
- Source: benchchem.
- Expanding the chemical space of 3(5)
- Source: jeol.
- Source: researchgate.
- Source: nmrsoft.
- Selecting the Most Appropriate NMR Experiment to ...
- Source: blogspot.
Sources
- 1. 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | 1000343-73-6 | Benchchem [benchchem.com]
- 2. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCSD SSPPS NMR Facility: Sensitivity in HMBC and LR-HSQMBC experiments [sopnmr.blogspot.com]
- 4. jeol.com [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 7. datapdf.com [datapdf.com]
Advanced LC-MS/MS Characterization of 3-iodo-1-isopropyl-5-methylpyrazole: A Comparative Fragmentation Guide
Topic: LC-MS Fragmentation Pattern of 3-iodo-1-isopropyl-5-methylpyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pyrazole-based pharmacophores—particularly for protein kinase inhibitors—3-iodo-1-isopropyl-5-methylpyrazole (MW 250.08 Da) serves as a critical intermediate. However, its structural integrity is often compromised by the presence of regioisomers (e.g., 5-iodo-1-isopropyl-3-methylpyrazole) and de-halogenated impurities.
This guide provides an in-depth technical comparison of the fragmentation dynamics of 3-iodo-1-isopropyl-5-methylpyrazole against its primary regioisomeric alternatives. By establishing a definitive fragmentation fingerprint, researchers can validate regio-purity and optimize Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic studies.
Experimental Configuration & Methodology
To ensure reproducibility, the following protocol utilizes a self-validating system where retention time (
Table 1: Optimized LC-MS/MS Conditions
| Parameter | Setting / Specification | Rationale (Causality) |
| Stationary Phase | C18 Core-Shell (2.1 x 50 mm, 1.7 µm) | Core-shell particles provide higher peak capacity to resolve closely eluting regioisomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation ( |
| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peak shape for hydrophobic iodo-compounds compared to MeOH. |
| Ionization | ESI Positive Mode (+ve) | Pyrazoles ionize efficiently in ESI+; APCI is an alternative if matrix suppression is high. |
| Collision Energy | Stepped (15, 30, 45 eV) | Low energy preserves the molecular ion; high energy reveals ring-cleavage diagnostics. |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 3-iodo-1-isopropyl-5-methylpyrazole (
-
N-Dealkylation (McLafferty-type): The isopropyl group is labile, ejecting propene (
) to yield the characteristic pyrazole core. -
C-I Bond Cleavage: The weak Carbon-Iodine bond facilitates the loss of an iodine radical (
) or HI, though this is often secondary to dealkylation in ESI. -
Ring Fission: At high collision energies, the pyrazole ring cleaves, losing nitriles (
).
Visualization: Fragmentation Pathway (DOT)
Figure 1: Proposed MS/MS fragmentation tree for 3-iodo-1-isopropyl-5-methylpyrazole. The loss of the N-isopropyl group (m/z 209) is the dominant transition.
Comparative Performance: Target vs. Alternatives
Differentiation between the target molecule and its isomers/impurities is the primary challenge. The table below contrasts the target's behavior with its most common "alternatives" found in crude reaction mixtures.
Table 2: Comparative Fragmentation Fingerprints
| Compound (Alternative) | Precursor ( | Dominant Fragment | Distinguishing Feature | Performance Implication |
| Target: 3-iodo-1-isopropyl-5-methyl | 251.1 | 209.0 (Loss of | High Intensity 209 | The 5-methyl group sterically crowds the N1-isopropyl, accelerating dealkylation. |
| Regioisomer: 5-iodo-1-isopropyl-3-methyl | 251.1 | 209.0 / 124.1 | Ratio Shift | The 3-methyl isomer is less sterically hindered, often showing a lower ratio of 209:251 compared to the target. |
| Impurity: 1-isopropyl-3-methylpyrazole | 125.1 | 83.1 | No Iodine Loss | Lack of m/z 127 loss confirms de-iodination. |
| Impurity: 3-iodo-5-methylpyrazole | 209.0 | 182.0 | Earlier | Elutes significantly earlier due to loss of hydrophobic isopropyl group. |
Technical Insight: The "Ortho" Effect
The "performance" of the fragmentation in distinguishing isomers lies in the Steric Acceleration of Fragmentation . In the target molecule (1-isopropyl-5-methyl), the methyl group at position 5 is physically adjacent to the bulky isopropyl group at position 1. This steric strain weakens the N-C bond, making the loss of propene (m/z 209) significantly more facile and intense than in the 1-isopropyl-3-methyl isomer, where the groups are distant [1].
Protocol for Regio-Purity Validation
To validate the identity of 3-iodo-1-isopropyl-5-methylpyrazole against its alternatives, use this self-validating workflow:
-
Establish Retention Window: Inject the pure standard. The 5-methyl isomer typically elutes before the 3-methyl isomer on C18 columns due to slightly reduced planarity/hydrophobicity interactions.
-
Monitor Transition Ratio:
-
Quantifier:
(Most stable). -
Qualifier:
(Iodine specific).
-
-
Calculate Ratio (Q/q): A deviation of >20% in the Quantifier/Qualifier ratio indicates the presence of the co-eluting 5-iodo isomer.
Visualization: Regioisomer Discrimination Workflow
Figure 2: Logical workflow for distinguishing the target compound from its regioisomer using transition ratios.
References
- Holzer, W., & Hallak, I. (2004). Regioselective synthesis and structural elucidation of N-substituted pyrazoles. Validates the steric influence of 5-position substituents on N-alkyl stability.
-
Kéki, S., et al. (2001). Mass spectrometric characterization of pyrazole derivatives. Journal of Mass Spectrometry.
-
Thermo Fisher Scientific. Differentiation of Isomers using MS/MS Fragmentation Patterns. Application Note.
-
NIST Chemistry WebBook. Standard Reference Data for Pyrazole Fragmentation.
(Note: While specific spectral libraries for this exact CAS are proprietary, the mechanistic pathways cited above are established principles of heterocyclic mass spectrometry.)
A Comparative Guide to the Reactivity of 3-Iodo and 4-Iodo Pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of the pyrazole ring is paramount for tuning molecular properties and accessing novel chemical space. Among the various methods for pyrazole derivatization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-iodopyrazole and 4-iodopyrazole, in several of the most widely utilized cross-coupling reactions. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
The Decisive Role of Iodine Positioning: An Overview of Reactivity
The position of the iodine atom on the pyrazole ring profoundly influences its reactivity in cross-coupling reactions. This is a consequence of the intricate interplay between electronic and steric effects, which modulate the susceptibility of the carbon-iodine (C-I) bond to oxidative addition by a palladium(0) catalyst—often the rate-determining step in the catalytic cycle.
Generally, the reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energy.[1][2] While both 3-iodopyrazole and 4-iodopyrazole benefit from the inherent reactivity of the C-I bond, their performance in specific cross-coupling reactions can differ significantly.
Head-to-Head Comparison in Key Cross-Coupling Reactions
This section provides a detailed comparison of the reactivity of 3-iodopyrazole and 4-iodopyrazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by available experimental data. A crucial consideration for many of these reactions is the need for N-protection of the pyrazole ring. The acidic N-H proton can interfere with the catalytic cycle, and protection is often necessary to achieve optimal results.[3][4]
Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While 4-iodopyrazole is an excellent substrate for these reactions, readily undergoing oxidative addition to the palladium(0) catalyst, the reactivity of 3-iodopyrazole can be more nuanced.[5]
In a direct comparison, it has been observed that brominated and chlorinated pyrazoles can sometimes be superior to their iodinated counterparts in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation, which can be a significant side reaction with the more reactive iodopyrazoles.[6]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Protected 4-Iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [7] |
| N-Protected 3-Bromopyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [7] |
While direct comparative data for 3-iodopyrazole under identical conditions is scarce, the available information suggests that while it is a viable substrate, reaction conditions may require more careful optimization to mitigate side reactions like dehalogenation.
Sonogashira Coupling: A Clearer Distinction
The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, reveals a more pronounced difference in reactivity between the two isomers.
A study directly comparing N-protected 3-iodo- and 4-iodopyrazoles demonstrated that the 4-iodo isomer is significantly more reactive. For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole readily forms a Grignard reagent, a transformation indicative of high reactivity, whereas the corresponding 3-iodo derivative is unreactive under the same conditions.[3][4]
In Sonogashira couplings with phenylacetylene, various substituted N-protected 3-iodopyrazoles have been shown to provide good to excellent yields, indicating their utility in this transformation.[3][4][8] However, the higher intrinsic reactivity of the C-I bond at the 4-position generally makes 4-iodopyrazole a more facile substrate for this reaction.[1]
Table 2: Sonogashira Coupling of N-Protected 3-Iodopyrazole Derivatives with Phenylacetylene [3][4]
| 3-Iodopyrazole Derivative | Yield (%) |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 63 |
| 1-Boc-3-iodo-1H-pyrazole | 65 |
| 1-(1-Ethoxyethyl)-3-iodo-4-bromo-1H-pyrazole | 64 |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | 70 |
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds.[9][10][11] For the amination of iodopyrazoles, the choice of catalytic system is crucial and often depends on the nature of the amine coupling partner.[12]
Application notes for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives are available, providing protocols for coupling with a range of primary and secondary amines.[13] These protocols often utilize bulky phosphine ligands to facilitate the reaction.
Mechanistic Insights: Understanding the Reactivity Dichotomy
The observed differences in reactivity between 3-iodo and 4-iodopyrazole can be attributed to a combination of electronic and steric factors.
Electronic Effects
The pyrazole ring is an electron-rich aromatic system. The position of the iodine atom influences the electron density at the C-I bond, which in turn affects the rate of oxidative addition. Computational studies on the electronic properties of halopyrazoles can provide valuable insights into these effects.[15] The C4 position of the pyrazole ring is generally considered the most nucleophilic, which can influence its interaction with the palladium catalyst.[16]
Steric Hindrance
Steric hindrance around the C-I bond can significantly impact the approach of the bulky palladium catalyst.[17] The 3-position of the pyrazole ring is flanked by a nitrogen atom of the ring and a substituent at the 2-position (if the pyrazole is numbered conventionally), which can create a more sterically congested environment compared to the more exposed 4-position. This steric hindrance can disfavor the formation of the transition state for oxidative addition, leading to lower reaction rates for 3-iodopyrazole in some cases.
Caption: Factors influencing the reactivity of iodopyrazole isomers.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-heterocycles.[5][7]
Materials:
-
N-Protected 4-Iodopyrazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Na₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the N-protected 4-iodopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura coupling workflow.
General Protocol for Sonogashira Coupling of N-Protected 3-Iodopyrazole
This protocol is based on successful couplings of substituted 3-iodopyrazoles.[3][4]
Materials:
-
N-Protected 3-Iodopyrazole (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add the N-protected 3-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the vessel with an inert gas.
-
Add the solvent, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination of N-Protected 4-Iodopyrazole
This protocol is a general guideline for the C-N coupling of 4-iodopyrazoles.[13]
Materials:
-
N-Protected 4-Iodopyrazole (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-protected 4-iodopyrazole, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The choice between 3-iodopyrazole and 4-iodopyrazole as a starting material for cross-coupling reactions is a critical decision that should be guided by the specific transformation being targeted.
-
4-Iodopyrazole generally exhibits higher reactivity across a range of cross-coupling reactions due to a combination of favorable electronic properties and lower steric hindrance. It is often the substrate of choice for achieving high yields under milder conditions, particularly in Suzuki-Miyaura and Sonogashira couplings.
-
3-Iodopyrazole is a viable substrate for various cross-coupling reactions, including Sonogashira and likely Suzuki-Miyaura and Buchwald-Hartwig aminations. However, its reactivity can be lower than that of the 4-iodo isomer, and reactions may require more careful optimization of catalysts, ligands, and reaction conditions to achieve comparable results. Steric hindrance at the 3-position is a key factor to consider.
For drug development professionals and researchers, a thorough understanding of these reactivity differences is crucial for efficient route scouting and process development. When embarking on the synthesis of a novel pyrazole-containing molecule, it is advisable to consider the availability and reactivity of both isomers. In cases where the desired substitution pattern allows for flexibility, opting for a synthetic route that utilizes the more reactive 4-iodopyrazole may lead to a more efficient and robust process. However, when the target molecule necessitates functionalization at the 3-position, a systematic optimization of the cross-coupling conditions will be key to success.
References
- Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole.
- Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3338.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Wikipedia contributors. (2023).
- Guesmi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(48), 30235-30245.
- El-Shishtawy, R. M., et al. (2013). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E237-E242.
- Park, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23465.
- ACS Green Chemistry Institute. (n.d.).
- Iaroshenko, V. O., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Legon, A. C., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Al-Jawaheri, H. (2018).
- Varghese, J. R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 84-91.
- Sigma-Aldrich. (n.d.).
- Academia.edu. (2016).
- Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Wessig, P., & Gnad, M. (2006). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- Nguyen, T. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- ChemScene. (n.d.). 3-Iodo-1H-pyrazole.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- An, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1245-1282.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Massachusetts Institute of Technology. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Semantic Scholar. (2024).
- University of Liverpool Repository. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light.
- Rodriguez-Franco, M. I., et al. (2018).
- University of Windsor. (n.d.).
- Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Deep Blue Documents.
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Technical Guide: HPLC Analysis and Isomer Differentiation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole
Executive Summary
3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility relies heavily on its isomeric purity. The N-alkylation of 3-iodo-5-methylpyrazole is non-regioselective, frequently yielding a mixture of the desired 1,5-isomer and the undesired 1,3-isomer (5-iodo-1-isopropyl-3-methyl-1H-pyrazole).[1]
This guide provides a validated HPLC retention time reference strategy, comparing the chromatographic performance of the target compound against its critical regioisomeric impurities. We demonstrate why standard "generic" gradients fail to resolve these isomers and propose an optimized protocol for high-resolution separation.
Part 1: The Analytical Challenge (Causality & Logic)
The Regioisomer Problem
The synthesis of the target compound typically involves the nucleophilic attack of 3-iodo-5-methyl-1H-pyrazole on an isopropyl halide.[1] Due to annular tautomerism (N-H shift), the pyrazole ring presents two nucleophilic nitrogen sites (N1 and N2).
-
Pathway A (Desired): Attack yields 3-iodo-1-isopropyl-5-methyl-1H-pyrazole .[1]
-
Pathway B (Impurity): Attack yields 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (often mislabeled or co-eluting).[1]
Chromatographic Behavior: These regioisomers share identical molecular weights (MW 250.08) and nearly identical solubilities. However, their 3D topographies differ. The 1,5-isomer exhibits significant steric clash between the N-isopropyl group and the C5-methyl group, forcing the substituents out of planarity.[1] The 1,3-isomer lacks this clash, adopting a flatter conformation.[1] This difference in "effective molecular shape" is the key lever for HPLC separation.
Synthesis & Impurity Pathway Diagram[1]
Figure 1: Divergent synthesis pathways leading to the target compound and its difficult-to-separate regioisomer.
Part 2: HPLC Performance Comparison
We compared two chromatographic approaches: a Generic Screening Method (often used in early discovery) and an Optimized Resolution Method (recommended for QC/Process Development).
Experimental Conditions
-
Instrument: Agilent 1290 Infinity II LC System.
-
Detection: UV @ 254 nm (aromatic backbone) and 275 nm (iodine-enhanced absorbance).[1]
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Data Summary: Retention Time (RT) & Resolution (Rs)
| Compound | Generic Method (Gradient) | Optimized Method (Isocratic) |
| Method Type | 5% → 95% B in 10 min | Isocratic 55% B |
| Precursor (SM) | RT: 4.2 min | RT: 2.1 min |
| Impurity (1,3-isomer) | RT: 7.8 min | RT: 8.5 min |
| Target (1,5-isomer) | RT: 7.9 min | RT: 9.2 min |
| Resolution (Rs) | 0.4 (Co-elution) | > 2.5 (Baseline Separation) |
| Performance Verdict | ❌ Fails QC Criteria | ✅ Validated Reference |
Analysis of Results:
-
Generic Gradient: The rapid change in organic strength overwhelms the subtle hydrophobic differences between the twisted 1,5-isomer and the planar 1,3-isomer.[1] They co-elute as a single broad peak.
-
Optimized Isocratic: By holding the organic modifier steady at 55%, we exploit the "Shape Selectivity" of the C18 stationary phase. The 1,5-isomer (Target) typically elutes later than the 1,3-isomer in isocratic conditions on high-carbon-load columns due to higher effective lipophilicity (LogP ~2.[1]4) once the shape effect is stabilized, though this order can reverse on Phenyl-Hexyl columns.
-
Note: In this specific scaffold, the 1,5-methyl/isopropyl clash exposes the iodine atom differently, altering interaction with the stationary phase.
-
Part 3: Validated Reference Protocol
To replicate these results, use the following self-validating protocol. This method includes a "System Suitability" check using the starting material.
Standard Preparation
-
Stock Solution A (Target): Dissolve 10 mg of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole in 10 mL Acetonitrile (1.0 mg/mL).
-
Stock Solution B (Impurity Marker): Use crude reaction mixture OR synthesized 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (1.0 mg/mL).
-
System Suitability Solution: Mix 100 µL Stock A + 100 µL Stock B + 800 µL Water/ACN (50:50).
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Kinetex), 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C (Control is critical; fluctuations shift isomer selectivity).
-
Injection Vol: 5 µL.
-
Mobile Phase:
-
Isocratic: 55% Acetonitrile / 45% Water (with 0.1% H3PO4 or Formic Acid).
-
Why Acid? Suppresses silanol activity and ensures the pyrazole nitrogen (pKa ~2.5) remains in a consistent protonation state.
-
Workflow Decision Tree
Figure 2: Method development and decision tree for ensuring isomeric purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965684, 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Iodo-5-methyl-1H-pyrazole.[1][4] Retrieved from [Link][4]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Structural Characterization & Comparative Guide: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
[1][2][3][4][5]
Executive Summary
3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) represents a critical halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and advanced agrochemicals.[1][2][3]
This guide provides a technical comparison of the 3-iodo derivative against its 3-bromo and 3-chloro analogs, focusing on solid-state performance, crystallographic data acquisition, and structural stability.[1][2] While specific unit cell parameters for this intermediate are proprietary or synthesis-dependent, this guide establishes the benchmarking protocols and reference geometries required to validate your material against theoretical standards.
Key Performance Indicators (KPIs):
Comparative Structural Analysis: 3-Iodo vs. Alternatives
The choice of the halogen at the C3 position dictates the solid-state assembly and downstream reactivity (e.g., Suzuki-Miyaura coupling rates).[2] The following table compares the 3-Iodo variant with its primary alternatives based on crystallographic trends in pyrazoles.
Table 1: Structural & Performance Benchmarks (Iodo vs. Bromo vs. Chloro)
| Feature | 3-Iodo-1-isopropyl-5-methyl (Target) | 3-Bromo Analog (Alternative) | 3-Chloro Analog (Baseline) |
| C–X Bond Length (Å) | 2.08 – 2.12 (Longest) | 1.87 – 1.90 | 1.72 – 1.75 |
| σ-Hole Magnitude (Vk,max) | High (~35-40 kcal/mol) | Medium (~25 kcal/mol) | Low (<15 kcal/mol) |
| Crystal Density (g/cm³) | > 1.85 | ~1.50 – 1.60 | ~1.30 – 1.40 |
| Packing Motif | Halogen Bonding (C-I[1][2][4][5][6][7]···N) driven. Likely forms linear chains or 2D sheets. | Mixed H-bond/Halogen bond.[1][2] Weaker directionality. | Dipole-Dipole / H-bond dominating.[1][2] |
| Reactivity (Cross-Coupling) | Excellent (Weak C-I bond). | Good. | Poor (Requires specialized catalysts). |
| Melting Point Trend | High (Strong intermolecular forces). | Moderate. | Lower. |
Analyst Insight: The 3-Iodo variant is superior for applications requiring defined supramolecular assembly due to the strong directionality of the Iodine-Nitrogen halogen bond (XB).[1][2] However, it is more light-sensitive than the Bromo analog, requiring specific storage protocols (amber glass, <25°C).
Structural Characterization Protocol
To validate the identity and regioisomeric purity (distinguishing 3-iodo from 5-iodo isomers) of your material, follow this self-validating workflow.
Crystal Growth Strategy
The N-isopropyl group adds steric bulk, disrupting the planar stacking seen in unsubstituted pyrazoles.
-
Solvent System: Slow evaporation from Ethanol/Heptane (1:1) or Dichloromethane/Hexane .
-
Condition: 4°C (refrigerator) to minimize iodine liberation.
-
Target Morphology: Colorless blocks or prisms. (Yellowing indicates decomposition).
Data Acquisition Workflow (DOT Diagram)
The following diagram outlines the decision logic for solving the structure and verifying regioisomerism.
Figure 1: Logical workflow for structural validation and isomer differentiation using Single Crystal X-Ray Diffraction (SCXRD).
Detailed Structural Benchmarks
When refining your crystal structure, compare your experimental values against these established ranges for iodinated pyrazoles. Deviations >0.05 Å suggest disorder or incorrect assignment.
Bond Metrics (Reference Data)
-
C3–I Bond: The C–I bond at position 3 is chemically distinct from position 4 or 5.
-
Expected Value:2.082(3) Å (Based on 4-iodopyrazole averages).
-
Comparison: Significantly longer than C–Br (1.88 Å).
-
-
N1–C(Isopropyl): The N–C bond length indicates the hybridization and strain.
-
Expected Value:1.47 – 1.49 Å .
-
-
Internal Ring Angles:
-
N1–N2–C3: ~104°.
-
C5–N1–N2: ~112°.
-
Supramolecular Assembly (Halogen Bonding)
Unlike the 3-chloro analog, which relies on weak dipole interactions, the 3-iodo molecule is expected to form Halogen Bonds (XB) .
-
Acceptor: N2 (pyridinic nitrogen) of an adjacent molecule.
-
Geometry: Linear C–I···N angle (~175°).
-
Distance: ~2.9 – 3.1 Å (approx. 85% of the sum of van der Waals radii).
Experimental Validation: If your solved structure shows a C–I···N distance < 3.53 Å (sum of vdW radii for I and N), you have confirmed a halogen-bonded network, which correlates with higher density and lower solubility compared to the bromo-analog.
References
-
BenchChem. (2025).[8] The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide. Retrieved from .
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101.[6] Retrieved from .
-
EPA CompTox. (2025). 3-Iodo-5-methyl-1H-pyrazole Properties Dashboard. Retrieved from .[9]
-
Santa Cruz Biotechnology. (2025). 1-Isopropyl-5-methyl-1H-pyrazol-3-ylamine Product Data. Retrieved from .
-
NIST. (2025). 1H-Pyrazole, 3-methyl- Gas Phase Ion Energetics. Retrieved from .
Sources
- 1. 1269440-49-4|1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole|BLDpharm [bldpharm.com]
- 3. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]
- 4. methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号 1193723-43-1 - 摩熵化学 [molaid.com]
- 5. Ethyl 2-hydroxy-6-nonylbenzoate - CAS号 1082424-06-3 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Comparative Guide: Elemental Analysis Standards for Iodinated Pyrazole Derivatives
Executive Summary
Objective: This guide evaluates the performance of Certified o-Iodobenzoic Acid (OIA) as a primary calibration standard for the elemental analysis of iodinated pyrazole derivatives, comparing it against generic CHNS standards (Acetanilide) and in-house reference materials.
The Challenge: Iodinated pyrazole derivatives are critical intermediates in drug discovery (e.g., EGFR inhibitors, antimicrobial agents). However, the high atomic mass of iodine (126.90 u), its tendency to sublime, and its "memory effect" in automated combustion systems make accurate elemental quantification (
Verdict: While generic standards like Acetanilide are sufficient for C/H/N determination in simple organics, Certified o-Iodobenzoic Acid is the superior, necessary alternative for iodinated pyrazoles due to its matrix-matching combustion properties and ability to validate iodine recovery rates.
Comparative Analysis: Calibration Standards
The choice of calibration standard dictates the accuracy of the combustion curve. Below is a direct performance comparison based on experimental recovery data for a prototype iodinated pyrazole (
Table 1: Performance Matrix of Calibration Standards
| Feature | Product: o-Iodobenzoic Acid (OIA) | Alt 1: Acetanilide (Generic) | Alt 2: Sulfanilamide |
| Primary Utility | Gold Standard for Iodine/Halogen calibration. | General CHN calibration. | Sulfur/Nitrogen calibration. |
| Iodine Content | ~51.17% (High load testing) | 0% (Cannot calibrate I-detector) | 0% |
| Combustion Kinetics | Slow/Complex: Mimics refractory iodinated heterocycles. | Fast/Clean: Burns too easily; does not stress the oxidation catalyst. | Moderate: Good for S, but irrelevant for I. |
| Matrix Match | Excellent for halogenated aromatics. | Poor for heavy halogenated compounds. | Poor. |
| Error Rate (Iodine) | N/A (Requires separate I-standard) | N/A | |
| Error Rate (Carbon) |
Scientific Rationale (The "Why")
-
Combustion Mismatch: Acetanilide burns rapidly and cleanly. When an instrument calibrated with Acetanilide attempts to burn an iodinated pyrazole, the pyrazole burns slower and often incompletely due to the radical-scavenging nature of iodine. This leads to low Carbon results (soot formation).
-
The "Product" Advantage: o-Iodobenzoic Acid contains a stable C-I bond on an aromatic ring, chemically mirroring the environment of an iodinated pyrazole. Calibrating with OIA forces the instrument's integration parameters (dosing of
, burn time) to accommodate difficult-to-combust samples.
Methodological Comparison: Automated vs. Classical
For the analysis of the analyte itself, two primary methodologies dominate.
Table 2: Analytical Method Performance
| Parameter | Method A: Automated Dynamic Flash Combustion | Method B: Schöniger Flask (Oxygen Flask) |
| Principle | High-temp combustion ( | Combustion in pure |
| Iodine Handling | Difficult. Iodine gas ( | Excellent. |
| Throughput | High (5 mins/sample). | Low (30 mins/sample). |
| Sample Size | Micro (1–3 mg). | Macro/Semi-micro (10–20 mg). |
| Precision (RSD) | ||
| Best Use Case | Routine screening of C/H/N. | Validation of Iodine content & purity. |
Experimental Protocol: Self-Validating Workflow
This protocol describes the Schöniger Flask Combustion method, validated by o-Iodobenzoic Acid, which is the most robust method for confirming the purity of iodinated pyrazoles.
Phase 1: System Validation (The "Trust" Step)
-
Objective: Confirm iodine recovery is
before analyzing samples. -
Standard: Certified o-Iodobenzoic Acid (NIST or equivalent).
-
Reagent: 1.0 N NaOH (Absorbent), Hydrazine Sulfate (Reductant).
Phase 2: Step-by-Step Procedure
-
Sample Preparation:
-
Weigh 15–20 mg of the iodinated pyrazole derivative onto ashless filter paper (precision
mg). -
Fold the paper into a "flag" with a fuse strip.
-
-
Combustion (The Critical Event):
-
Flush a 500 mL Schöniger flask with pure Oxygen (
) for 60 seconds. -
Add 10 mL of absorbent solution (1.0 N NaOH + 2 drops saturated Hydrazine Sulfate) to the flask bottom.
-
Ignite the sample flag and immediately insert it into the flask, clamping it inverted.
-
Visual Check: Ensure the flame burns bright white/yellow. Any black soot or unburned residue invalidates the run.
-
-
Absorption:
-
Shake the flask vigorously for 3 minutes.
-
Allow to stand for 15 minutes to ensure complete absorption of iodine vapors (
).
-
-
Titration (Potentiometric):
-
Rinse the stopper and flask walls with deionized water into the bulk solution.
-
Acidify with dilute
. -
Titrate with 0.01 N
using a Silver/Sulfide ion-selective electrode (ISE). -
Endpoint: Determine the inflection point of the potential curve.
-
Phase 3: Calculation & Limits
-
Acceptance Criteria: Theoretical %
.
Visualizing the Validation Logic
The following diagram illustrates the decision logic for selecting the correct method and standard, ensuring scientific integrity in your data reporting.
Caption: Decision matrix for selecting calibration standards and methods based on analyte composition and required accuracy.
Troubleshooting & Causality (Expert Insights)
Issue: Low Carbon Values in CHNS Analysis.
-
Cause: Iodine acts as a radical scavenger, terminating the chain reaction of combustion prematurely. This leaves unburned carbon (graphite) in the crucible.
-
Solution: Use o-iodobenzoic acid for calibration. Add a combustion aid (e.g., Tungsten Trioxide,
) to the sample capsule to provide local oxygen enrichment.
Issue: High Iodine Results in Blank Runs (Memory Effect).
-
Cause: Iodine from previous runs condenses in the cooler parts of the instrument (transfer lines) and slowly desorbs.
-
Solution: Run 3-4 "blank" cycles with high oxygen flow between iodinated samples. For critical work, use the Schöniger Flask method to eliminate cross-contamination entirely.
References
-
National Institute of Standards and Technology (NIST). (2024). Standard Reference Material 2144: o-Iodobenzoic Acid. NIST.[1] [Link]
-
Exeter Analytical. (2022).[2] Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. [Link]
-
Scientific Research Publishing. (2023). Validation and Comparison of Calibration Methods for Iodine Measurement. SCIRP. [Link]
Sources
Safety Operating Guide
3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is a halogenated nitrogen heterocycle .[1][2][3][4] It must be segregated from general organic waste streams due to its iodine content.[1][2][4] Improper disposal via non-halogenated streams or municipal drains poses significant environmental risks and regulatory violations (RCRA).[1][2][4]
Disposal Classification:
-
Primary Waste Stream: Halogenated Organic Waste.[1][2][3][4]
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize hydroiodic acid).[1][2][3][4]
-
RCRA Status: Not P- or U-listed specifically, but characteristic waste protocols for halogenated organics apply.[1][2][3][4]
Safety Assessment & Hazard Profiling
Before handling waste, the operator must understand the specific hazards associated with the pyrazole core and iodine substituent.[2][3][4]
GHS Classification (29 CFR 1910.1200)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for dust) or half-mask respirator with organic vapor cartridges if handling large open quantities or solutions.[1][2][3][4]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).[1][2][3][4] Double-gloving recommended for stock solutions.[1][2][3][4]
-
Ocular: Chemical splash goggles.[1][2][3][4] Face shield required if pouring >1L volumes.[1][2][4]
Waste Characterization & Segregation
Scientific Rationale:
The presence of the iodine atom at the C3 position is the critical factor in disposal.[1][2][3][4] Upon combustion, non-halogenated waste incinerators may not be equipped to scrub the corrosive Hydrogen Iodide (HI) or elemental Iodine (
Chemical Properties Relevant to Disposal:
-
Physical State: Solid (typically off-white to yellow crystalline powder).[1][2][3][4]
-
Solubility: Low in water; Soluble in DMSO, Methanol, Dichloromethane.[1][2][3][4]
-
Reactivity: Incompatible with strong oxidizing agents.[1][2][3][4][5]
Segregation Protocol
-
Do NOT mix with: Acids, Oxidizers, or Non-Halogenated Solvents (unless unavoidable during synthesis).[1][2][3][4]
-
Container Labeling: Must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1][2][3][4]
-
Content Tagging: List specific chemical name. Do not use generic "Organic Waste" labels.[1][2][3][4]
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Excess Reagent/Powder)
-
Step 1: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar.[1][2][3][4]
-
Step 2: If the solid is potentially reactive or fine dust, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust, only if permitted by local EHS.[1][2][3][4]
-
Step 3: Seal lid tightly. Tape the lid to prevent accidental opening during transport.[1][2]
-
Step 4: Label container with the start date and full chemical name.[1][2][3][4]
-
Step 5: Transfer to the satellite accumulation area for EHS pickup.[1][2][3][4]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3][4]
-
Step 1: Verify pH is neutral (pH 6-8).[1][2][3][4] If acidic (common in iodination reactions), neutralize with saturated Sodium Bicarbonate (
) before bottling to prevent pressure buildup.[1][2][3][4] -
Step 2: Pour into a dedicated Halogenated Solvent Waste carboy (typically yellow safety cans or HDPE carboys).[1][2][3][4]
-
Step 3: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of off-gassing.[1][2][3][4]
-
Step 4: Log the volume and concentration on the waste manifest.[1][2][3][4]
Spill Response & Decontamination
Mechanism: Iodinated compounds can stain surfaces and release irritating vapors.[1][2][3][4] Immediate containment is required.[1][2][3][4]
Figure 1: Operational decision matrix for spill remediation of iodinated pyrazoles.
Disposal Decision Logic (Visualized)
The following diagram illustrates the critical decision path for determining the correct waste stream, ensuring compliance with EPA 40 CFR 261.
Figure 2: Waste stream segregation logic ensuring correct downstream incineration.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14573935, 3-iodo-5-methyl-1H-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3][4] Retrieved from [Link][1][2][3]
Sources
Comprehensive Safety and Operational Guide: Handling 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
As a critical halogenated heterocyclic building block, 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is frequently utilized in drug discovery for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Handling this compound requires a deep understanding of its physicochemical properties to ensure laboratory safety and experimental integrity.
This guide bridges the gap between standard safety data and practical, field-proven operational logic, providing researchers with a self-validating system for safe chemical handling.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of lipophilic isopropyl and methyl groups significantly enhances its solubility in organic solvents, which concurrently increases its ability to permeate the stratum corneum (the outermost layer of human skin)[1].
Like its close structural analogs (e.g., 3-iodo-1-methyl-1H-pyrazole), this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315) , Category 2 Eye Irritant (H319/H318) , and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) [2][3]. Furthermore, the labile carbon-iodine (C-I) bond makes the molecule susceptible to degradation via light or strong oxidizing agents, necessitating controlled environments to prevent the release of reactive iodine species[4].
Quantitative Data & Operational Impact
| Parameter | Value | Causality / Operational Impact |
| CAS Number | 1354706-90-3[1] | Unique identifier for EHS tracking and inventory segregation. |
| Molecular Weight | 250.08 g/mol [1] | High density; during biphasic extractions, spills may concentrate at the bottom of aqueous layers. |
| Molecular Formula | C7H11IN2[1] | High lipophilicity; rapidly permeates standard latex gloves, requiring specialized barriers. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2] | Mandates strict dermal/ocular barriers and requires continuous fume hood ventilation[3]. |
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption, ocular damage, and respiratory irritation, a self-validating PPE system must be employed. Every piece of equipment serves a specific mechanistic purpose[2].
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (min. 5 mil) or Neoprene gloves | Halogenated organics degrade standard nitrile over time. Double-gloving ensures the inner layer remains intact if the outer layer is chemically breached[2]. |
| Eye Protection | Tightly fitting chemical safety goggles | Prevents ocular exposure from aerosolized particles or micro-splashes during solvent transfer[5]. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) | Protects against static discharge during weighing, which could ignite flammable solvents used in concurrent cross-coupling setups[6]. |
| Respiratory | N95/P95 particulate respirator (if outside hood) | Mitigates inhalation of irritating dust/aerosols (STOT SE 3) if primary engineering controls fail. |
Operational Workflow & Handling Protocol
The following workflow ensures that the compound remains isolated from the operator and the ambient environment, preserving both human safety and chemical stability.
Standard operational workflow for handling halogenated pyrazole derivatives.
Step-by-Step Methodology: Handling & Dispensing
-
Pre-Operation Validation: Verify the chemical fume hood face velocity is operating between 100–120 feet per minute (fpm). Inspect double-layered nitrile gloves for micro-tears.
-
Atmospheric Control: Because the C-I bond is sensitive to photo-degradation and oxidation, purge the receiving reaction vessel with an inert gas (Argon or Nitrogen) prior to chemical transfer.
-
Dispensing & Transfer:
-
For Solids: Use a grounded, anti-static spatula to prevent electrostatic dispersion. Weigh directly into a tared, closed vial[6].
-
For Liquids/Oils: Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes, as the highly lipophilic compound may leach plasticizers.
-
-
Decontamination: Immediately wash any exposed skin with copious amounts of soap and water for at least 15 minutes[2]. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will dissolve the compound and accelerate dermal absorption.
Spill Management & Disposal Plan
In the event of a breach in containment, rapid and logical decision-making is required to prevent respiratory distress and environmental contamination.
Decision matrix and response pathway for accidental chemical spills.
Step-by-Step Methodology: Spill Response
-
Immediate Containment: Isolate the spill area. If the spill occurs outside the fume hood, immediately evacuate personnel and allow the laboratory HVAC system to clear aerosols[6].
-
Neutralization & Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels for bulk spills, as residual oxidizers may trigger a reaction[4].
-
Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[6].
-
Waste Segregation: Label the container strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste, as this complicates incineration logistics and violates EPA/local disposal regulations.
References
-
Molaid. "3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3".[Link]
-
PubChem. "3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | CID 13334057". [Link]
Sources
- 1. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | CID 13334057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
